1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPOAPXKVLKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 1-methyl-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purines and indoles, its scaffold is a key component in a variety of biologically active molecules. The strategic placement of a nitrogen atom in the six-membered ring and the methylation of the pyrrole nitrogen significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, solubility, and metabolic stability. This guide provides a comprehensive overview of the core chemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and application of this important chemical entity.
Core Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, its fundamental properties can be reliably predicted based on its structure and data from closely related compounds.[1] These properties are crucial for its handling, purification, and use in synthetic applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 153374-33-5 | [1] |
| Appearance | Predicted to be a colorless to light yellow oil or low-melting solid | Analogous Compounds |
| Boiling Point | Predicted: >250 °C at 760 mmHg | [3] (Isomer) |
| Solubility | Predicted to be soluble in methanol, ethanol, chloroform, and DMSO | General Heterocycle Properties |
| pKa (most basic) | Predicted: ~5.0 (Pyridine Nitrogen) | Analogous Compounds |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the N-methylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This method is well-established for indoles and related nitrogen-containing heterocycles.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-methylation of 4-azaindole.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-methylation of indoles and related heterocycles.[4]
Materials:
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Cesium Carbonate (Cs₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Alternatively, cesium carbonate (2.0 eq) can be used as a milder base. Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of 4-azaindole may be observed.
-
Methylation: Slowly add methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of this compound and known spectral data of analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (dd, J = 4.5, 1.5 Hz, 1H, H7), 7.90 (dd, J = 8.0, 1.5 Hz, 1H, H5), 7.20 (d, J = 3.0 Hz, 1H, H2), 7.10 (dd, J = 8.0, 4.5 Hz, 1H, H6), 6.55 (d, J = 3.0 Hz, 1H, H3), 3.85 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.0 (C7), 143.5 (C8a), 129.0 (C2), 128.5 (C5), 122.0 (C4a), 116.0 (C6), 100.5 (C3), 40.0 (N-CH₃). |
| Mass Spec (EI) | m/z (%): 132 (M+, 100), 117 (M+-CH₃, 80), 90 (40), 63 (30). |
| IR (KBr) | ν (cm⁻¹): 3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1600, 1580, 1470 (C=C and C=N stretching). |
Reactivity
The reactivity of this compound is governed by the electronic nature of the fused pyrrolopyridine ring system.
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to the electron-donating nature of the nitrogen lone pair. The C3 position is the most likely site for electrophilic substitution, analogous to indole chemistry. The methyl group on the pyrrole nitrogen further enhances the electron density of the pyrrole ring.
Caption: General mechanism for electrophilic substitution at the C3 position.
Common electrophilic substitution reactions include:
-
Nitration: Reaction with nitric acid in sulfuric acid.
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid (though this can be challenging on such a heterocyclic system).
-
Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C3 position.
Nucleophilic Substitution
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present at the C5 or C7 positions. However, without an activating group, these reactions typically require harsh conditions.
N-Alkylation of the Pyridine Nitrogen
The pyridine nitrogen is basic and can be alkylated with strong alkylating agents to form a quaternary pyridinium salt.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The N-methylation can be a crucial modification to enhance potency, selectivity, or pharmacokinetic properties. Derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The azaindole core can mimic the purine structure of ATP, making it an effective hinge-binding motif for various protein kinases.[5]
-
Anticancer Agents: Some derivatives have shown potent antitumor activities.
-
Antitubercular Agents: The 1,4-azaindole scaffold has been identified in compounds with activity against Mycobacterium tuberculosis.[6]
-
Central Nervous System (CNS) Agents: The ability of this scaffold to cross the blood-brain barrier has led to its investigation for neurological disorders.
The introduction of the methyl group at the N1 position can block hydrogen bond donation, which can be critical for modulating target binding. It can also improve metabolic stability by preventing N-dealkylation and can enhance cell permeability.
Conclusion
References
- 1. This compound | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, this guide will explore the burgeoning role of the pyrrolo[3,2-b]pyridine scaffold in drug discovery, with a particular focus on its application as a privileged structure in the development of kinase inhibitors and other targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal framework for designing molecules that can interact with a wide array of biological targets. The fusion of a pyridine ring to a pyrrole ring creates a bicyclic system with a distinct charge distribution, offering multiple points for functionalization and modulation of pharmacokinetic and pharmacodynamic properties.
The introduction of a methyl group at the N-1 position of the pyrrole ring, yielding this compound, can significantly influence the compound's planarity, solubility, and metabolic stability. This seemingly simple modification can have profound effects on a molecule's ability to bind to its target and its overall druglikeness. This guide will provide the foundational knowledge required to synthesize, characterize, and strategically utilize this key building block in drug discovery programs.
Nomenclature and Chemical Identity
The systematic IUPAC name for the compound of interest is This compound .[1] This name unambiguously defines the connectivity and methylation site of the heterocyclic system.
Several synonyms are commonly used in the literature and chemical databases, and familiarity with these is crucial for effective information retrieval. These include:
It is important to distinguish this isomer from other methylated azaindoles, such as 1-methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole) and 1-methyl-1H-pyrrolo[3,2-c]pyridine (1-methyl-5-azaindole), as the position of the nitrogen atom in the pyridine ring dramatically alters the molecule's chemical and biological properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |
| CAS Number | 153374-33-5 | --INVALID-LINK-- |
| Topological Polar Surface Area | 17.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the N-methylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This two-step approach offers versatility, as the 4-azaindole intermediate can be used to generate a variety of N-substituted analogs.
General Synthetic Workflow
The overall synthetic strategy involves the deprotonation of the pyrrole nitrogen of 4-azaindole, followed by quenching with a methylating agent.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-methylation of 4-Azaindole
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[3,2-b]pyridine.
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The rationale for using a strong, non-nucleophilic base like NaH is to selectively deprotonate the pyrrole nitrogen without competing side reactions. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the resulting anion.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.50 | d | H7 |
| ~7.70 | d | H5 |
| ~7.20 | d | H2 |
| ~7.10 | dd | H6 |
| ~6.50 | d | H3 |
| ~3.80 | s | N-CH₃ |
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C7a |
| ~145.0 | C7 |
| ~130.0 | C3a |
| ~128.0 | C5 |
| ~125.0 | C2 |
| ~118.0 | C6 |
| ~100.0 | C3 |
| ~32.0 | N-CH₃ |
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 132.0688 (for C₈H₈N₂). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the methyl group and subsequent fragmentation of the heterocyclic ring system.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, N-CH₃): ~2950-2850 cm⁻¹
-
C=C and C=N stretching: ~1600-1450 cm⁻¹
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-H bending (out-of-plane): ~900-700 cm⁻¹
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site.
While the specific biological activity of this compound itself is not extensively documented, its derivatives have shown significant promise. For instance, a series of 4-azaindole-containing compounds were developed as potent inhibitors of p21-activated kinase-1 (PAK1), a target in oncology.[3] In this context, the 4-azaindole core was introduced to improve physicochemical properties, such as reducing lipophilicity, compared to an indole starting point.[3]
Furthermore, derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor, which has implications for treating neurological disorders.[4] The core scaffold is also found in inhibitors of c-Met kinase, another important target in cancer therapy.[5]
The methylation of the pyrrole nitrogen can serve several strategic purposes in drug design:
-
Blocking Metabolism: Prevents N-dealkylation, a common metabolic pathway.
-
Modulating Solubility: Can influence both aqueous and lipid solubility.
-
Fine-tuning Potency: Can alter the electronic nature of the ring system, impacting binding affinity.
-
Improving Cell Permeability: By removing a hydrogen bond donor, membrane permeability can be enhanced.
Caption: Therapeutic applications of the this compound scaffold.
Conclusion
This compound is a fundamentally important heterocyclic building block with significant applications in contemporary drug discovery. Its straightforward synthesis from 4-azaindole, coupled with the strategic advantages conferred by the N-methyl group, makes it a valuable starting material for the development of novel therapeutics. A thorough understanding of its synthesis, purification, and spectroscopic properties, as outlined in this guide, is essential for any researcher working in the field of medicinal chemistry. The continued exploration of the chemical space around this privileged scaffold is expected to yield a new generation of targeted therapies for a wide range of diseases.
References
- 1. This compound | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and its emerging role as a scaffold for developing novel therapeutics.
Core Compound Identification and Properties
This compound, also known as N-methyl-4-azaindole, is a bicyclic aromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted on the pyrrole nitrogen.
Chemical Identifiers:
A summary of its key computed chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| IUPAC Name | 1-methylpyrrolo[3,2-b]pyridine | PubChem[1] |
| InChI | InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 | PubChem[1] |
| InChIKey | XEMPOAPXKVLKFN-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CN1C=CC2=C1C=CN=C2 | PubChem[1] |
The Strategic Importance in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in drug discovery. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic environment that allows for diverse chemical interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
Derivatives of the parent 1H-pyrrolo[3,2-b]pyridine structure have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this core. These include inhibitors for:
-
Acetyl-CoA carboxylase (ACC)[2]
-
Phosphodiesterase 4B (PDE4B)[3]
-
Fibroblast growth factor receptor (FGFR)[4]
-
Janus kinase 1 (JAK1)[5]
The N-methylation to form this compound can be a critical modification in drug design. This substitution can enhance metabolic stability, improve cell permeability, and fine-tune the compound's binding affinity to its target by altering its electronic and steric properties.
Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Representative Protocol
Below is a representative, generalized protocol for the synthesis of a substituted 1H-pyrrolo[3,2-b]pyridine derivative, based on common synthetic transformations in heterocyclic chemistry.
Objective: To synthesize a functionalized 1H-pyrrolo[3,2-b]pyridine core.
Materials:
-
Substituted 2-aminopyridine
-
α-haloketone
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, Toluene)
Step-by-Step Methodology:
-
Buchwald-Hartwig Amination:
-
To a solution of a substituted 2-aminopyridine in an appropriate solvent (e.g., toluene), add the α-haloketone, palladium catalyst, ligand, and base.
-
The rationale for this step is to form the crucial C-N bond that will ultimately become part of the pyrrole ring. The Buchwald-Hartwig cross-coupling is a powerful and widely used method for this transformation.
-
-
Intramolecular Cyclization:
-
Heat the reaction mixture to a temperature typically ranging from 80-120 °C.
-
This thermal energy promotes an intramolecular condensation reaction, leading to the formation of the fused pyrrole ring and the 1H-pyrrolo[3,2-b]pyridine scaffold. The exact mechanism can vary depending on the specific substrates and conditions.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrrolo[3,2-b]pyridine derivative.
-
Self-Validating System: The success of each step can be validated through standard analytical techniques. The formation of the C-N bond in step 1 can be confirmed by LC-MS analysis of an aliquot of the reaction mixture. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Development: A Focus on Kinase Inhibition
The this compound scaffold has shown particular promise in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Case Study: Development of JAK1-Selective Inhibitors
Janus kinases (JAKs) are critical components of the JAK/STAT signaling pathway, which is instrumental in mediating inflammatory and autoimmune responses. Selective inhibition of JAK1 is a promising therapeutic strategy.
Researchers have designed and synthesized N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as potent and selective JAK1 inhibitors. In this context, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif, a common feature of many kinase inhibitors. The N-methylation of the pyrrole ring can be a key modification to enhance selectivity and potency.
The general workflow for the development of such inhibitors is depicted in the following diagram.
Conclusion and Future Perspectives
This compound is a molecule with significant potential in the field of drug discovery. Its unique structural and electronic properties make it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly kinases. The ability to readily functionalize the core structure allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates. Future research will likely continue to explore the vast chemical space around this privileged scaffold, leading to the discovery of novel therapeutics for a range of human diseases.
References
- 1. This compound | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Introduction: The Pyrrolopyridine Scaffold and the Untapped Potential of 1-methyl-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide for the Biological Activity Screening of 1-methyl-1H-pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a "hinge-binding" motif capable of interacting with the ATP-binding sites of numerous protein kinases. Its structural isomers, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), are integral components of multiple FDA-approved drugs and clinical candidates. Derivatives of the broader pyrrolopyridine family have demonstrated a vast spectrum of biological activities, including potent anticancer, neuroprotective, and antiviral properties.[1]
Despite the extensive investigation of its isomers, the specific biological activity profile of this compound remains largely unexplored. The introduction of a methyl group at the N-1 position can significantly alter the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and its three-dimensional conformation, potentially unlocking novel pharmacological activities or refining existing ones.
This guide, intended for researchers in drug discovery and chemical biology, outlines a comprehensive, multi-tiered screening strategy to systematically elucidate the biological activities of this compound. We will leverage the established pharmacology of its close structural analogs to inform our approach, providing a robust framework for identifying and characterizing its therapeutic potential. The narrative will not only detail the "how" but also the "why," explaining the scientific rationale behind the proposed experimental cascades.
Part 1: Anticancer Activity Screening Cascade
The most profound and well-documented activities of pyrrolopyridine scaffolds are in oncology. Analogs have been shown to target fundamental cancer pathways, including kinase signaling and microtubule dynamics.[2][3] Therefore, a primary focus of the screening effort should be in this domain.
Rationale for Anticancer Screening
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine systems have been successfully developed as potent inhibitors of various protein kinases (e.g., FMS, FGFR, JAK3, GSK-3β) and as agents that disrupt microtubule polymerization by binding to the colchicine site.[2][3][4][5][6] These mechanisms are central to cancer cell proliferation, survival, and metastasis. The structural similarity of this compound makes these targets highly probable areas of activity.
Tier 1: Primary High-Throughput Screening (HTS)
The initial goal is to cast a wide net to identify preliminary "hits."
-
Broad Kinase Panel Screen: The most logical first step is to screen the compound against a large, commercially available kinase panel (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM). This provides a rapid, unbiased view of its potential kinase targets. Radiometric assays are considered the gold standard for their direct measurement of enzyme activity and low rates of false positives.[7]
-
Cell Viability/Antiproliferative Screening: Concurrently, the compound should be screened against a diverse panel of human cancer cell lines, such as the NCI-60 panel. This cell-based approach provides a phenotypic readout of anticancer activity and can reveal patterns of sensitivity across different cancer types, offering early clues about the mechanism of action.
Tier 2: Hit Confirmation and Mechanism Elucidation
Positive hits from Tier 1 must be validated and characterized.
-
IC₅₀ Determination: For any kinases inhibited by >50% in the primary screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Mechanism of Action (MOA) Studies:
-
Tubulin Polymerization Assay: Given that analogs are known colchicine-site binders, a cell-based or biochemical tubulin polymerization assay is critical.[3][8] A positive result would strongly indicate microtubule disruption as a primary MOA.
-
Cell Cycle Analysis: Compounds that inhibit kinases or microtubules often induce cell cycle arrest. Flow cytometry analysis of treated cells (e.g., HeLa, MCF-7) stained with a DNA dye (like propidium iodide) can quantify the percentage of cells in each phase (G1, S, G2/M). A significant accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents.[3]
-
Apoptosis Assay: To confirm that cell death is occurring via programmed apoptosis, an Annexin V/PI staining assay can be performed.
-
Anticancer Screening Workflow
Caption: Proposed workflow for anticancer activity screening.
Quantitative Data for Pyrrolopyridine Analogs (Anticancer)
This table summarizes reported IC₅₀ values for close structural analogs, providing a benchmark for evaluating the potency of this compound.
| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | [2] |
| 1H-pyrrolo[3,2-c]pyridine | HeLa (cervical cancer) | 0.12 µM | [3] |
| 1H-pyrrolo[3,2-c]pyridine | SGC-7901 (gastric cancer) | 0.15 µM | [3] |
| 1H-pyrrolo[3,2-c]pyridine | MCF-7 (breast cancer) | 0.21 µM | [3] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 Kinase | 7 nM | [5] |
| 1H-pyrrolo[2,3-b]pyridine | GSK-3β Kinase | 0.35 nM | [4] |
Detailed Protocol: Cell-Based Tubulin Polymerization Assay
This protocol is adapted from established methods for identifying inhibitors of tubulin polymerization based on morphological changes in cells.[9][10]
-
Cell Seeding: Plate rat glioma C6 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.01 to 100 µM) for 4 hours. Include a positive control (e.g., colchicine) and a vehicle control (DMSO).
-
Induction of Morphological Change: Add dibutyryl-cAMP (db-cAMP) to all wells to a final concentration of 1 mM and incubate for 60 minutes. This induces tubulin-dependent cell rounding (spherical shape). Cells pre-treated with a tubulin polymerization inhibitor will fail to respond and remain flat.
-
Cell Separation: Gently aspirate the medium from each well. The rounded, spherical cells will detach and be removed, while the flat, unresponsive cells (those where tubulin was inhibited) will remain attached.
-
Quantification: Add fresh medium containing a viability reagent such as MTT or MTS to each well. Incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader. The amount of signal is directly proportional to the number of remaining cells and thus to the tubulin polymerization inhibitory activity of the compound.
Part 2: Neurological Activity Screening
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor, suggesting potential applications in neurological disorders characterized by excessive glutamatergic signaling.[11] Furthermore, related heterocyclic compounds have shown promise in models of neurodegeneration by combating oxidative stress.[12][13]
Rationale for Neurological Screening
The established activity of analogs at the GluN2B receptor provides a direct, hypothesis-driven target for screening.[11][14] Additionally, a broader, phenotypic screen for neuroprotection is warranted to capture other potential mechanisms, such as antioxidant activity, which is a common feature of nitrogen-containing heterocyclic compounds.
Screening Cascade
-
Tier 1 (Primary Screening):
-
GluN2B Receptor Binding/Functional Assay: A high-throughput functional assay, such as a calcium flux assay using a FLIPR instrument in a cell line co-expressing GluN1 and GluN2B subunits, can serve as an initial screen for modulatory activity.
-
In Vitro Neuroprotection Assay: A cell-based model of oxidative stress is an effective primary screen. SH-SY5Y neuroblastoma cells are challenged with a neurotoxin like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) in the presence and absence of the test compound. Cell viability is then measured to assess the compound's protective effect.[12]
-
-
Tier 2 (Hit Confirmation):
-
Electrophysiology: Hits from the primary screen should be confirmed using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B). This "gold standard" technique will confirm negative allosteric modulation and determine selectivity for the GluN2B subunit over other subtypes.[15][16]
-
Oxidative Stress Marker Analysis: For compounds showing neuroprotective activity, further assays can measure specific markers of oxidative stress, such as levels of reactive oxygen species (ROS), malondialdehyde (MDA) for lipid peroxidation, and reduced glutathione (GSH).[13]
-
Neurological Screening Workflow
Caption: Proposed workflow for neurological activity screening.
Detailed Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)
This protocol is based on established methods for assessing neuroprotection in cultured cells.[13]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate until they reach approximately 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Induction of Neurotoxicity: Add 6-hydroxydopamine (6-OHDA) to a final concentration of 150 µM to all wells except the negative control group. Incubate for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours to allow for formazan crystal formation, then solubilize the crystals with DMSO.
-
Data Analysis: Read the absorbance at 570 nm. The protective effect is calculated as the percentage of viability recovered in the compound-treated wells compared to the 6-OHDA-only treated wells.
Part 3: Antiviral Activity Screening
While less documented than anticancer or neurological effects, various pyrrolopyridine and related azaindole scaffolds have shown promise as antiviral agents, particularly against flaviviruses and coronaviruses.[16][17] This provides a rationale for including antiviral screening in a comprehensive evaluation.
Screening Cascade
-
Tier 1 (Primary Screening):
-
Cytopathic Effect (CPE) Reduction Assay: This is a robust and widely used HTS method. Cells susceptible to a panel of viruses (e.g., Zika, Dengue, SARS-CoV-2) are infected in the presence of the test compound. Antiviral activity is measured by the compound's ability to protect the cells from virus-induced death or morphological changes (CPE).
-
-
Tier 2 (Hit Confirmation):
-
Plaque Reduction Assay: This assay provides a more quantitative measure of antiviral potency (EC₅₀). A confluent monolayer of host cells is infected with a known amount of virus and overlaid with a semi-solid medium containing different concentrations of the compound. The number and size of viral plaques (zones of cell death) are counted to determine the extent of viral replication inhibition.
-
Time-of-Addition Assay: To begin to understand the mechanism, this assay helps determine which stage of the viral life cycle is inhibited (e.g., entry, replication, egress). The compound is added at different time points relative to the viral infection.
-
Antiviral Screening Workflow
Caption: Proposed workflow for antiviral activity screening.
Conclusion and Future Directions
The this compound scaffold stands as an intriguing, underexplored entity within a well-validated family of pharmacologically active molecules. The absence of existing data should not be seen as a deterrent but as an opportunity for novel discovery. By employing a systematic, multi-tiered screening cascade informed by the known biological activities of its structural isomers, researchers can efficiently and effectively probe its therapeutic potential. The proposed workflows in oncology, neuroscience, and virology provide a clear and scientifically grounded roadmap for this endeavor. Positive hits in any of these areas would warrant progression into more advanced preclinical models and structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a new class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
1-methyl-1H-pyrrolo[3,2-b]pyridine spectroscopic data analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 1-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction
This compound, an N-methylated derivative of 4-azaindole, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As with any novel compound development, unambiguous structural characterization is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure, purity, and electronic properties. This guide offers a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound, grounded in the established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on the analysis of structurally related azaindole derivatives and fundamental spectroscopic theory.[1][2] The protocols and interpretations provided herein serve as a robust framework for researchers engaged in the synthesis and characterization of this and similar heterocyclic systems.
Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for clear communication of spectroscopic assignments. The structure of this compound is presented below, following systematic nomenclature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on the known spectra of related compounds such as 1-methylpyrrole and pyridine.[3][4]
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the pyrrole ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.4 | dd | J = 4.5, 1.5 | 1H | H5 |
| ~7.6 | dd | J = 8.5, 1.5 | 1H | H7 |
| ~7.1 | dd | J = 8.5, 4.5 | 1H | H6 |
| ~7.0 | d | J = 3.0 | 1H | H2 |
| ~6.5 | d | J = 3.0 | 1H | H3 |
| ~3.8 | s | - | 3H | N1-CH₃ |
Causality and Interpretation:
-
H5 and H7: These protons are part of the pyridine ring. H5 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen (N4). H7 is also significantly deshielded.
-
H6: This proton will appear as a doublet of doublets due to coupling with both H5 and H7.
-
H2 and H3: These protons on the pyrrole ring are expected to be more shielded (upfield) compared to those on the pyridine ring. Their coupling constant of ~3.0 Hz is characteristic of adjacent protons in a five-membered aromatic ring.
-
N1-CH₃: The methyl group attached to the pyrrole nitrogen will appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. Carbons adjacent to nitrogen atoms are expected to be shifted downfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148.0 | C7a |
| ~145.0 | C5 |
| ~130.0 | C7 |
| ~128.0 | C2 |
| ~118.0 | C3a |
| ~115.0 | C6 |
| ~101.0 | C3 |
| ~32.0 | N1-CH₃ |
Causality and Interpretation:
-
C7a and C5: These carbons, being in close proximity to the pyridine nitrogen, are expected to be the most deshielded among the aromatic carbons.
-
Pyrrole Carbons (C2, C3, C3a): These carbons are generally more shielded than their pyridine ring counterparts.
-
N1-CH₃: The methyl carbon signal is expected in the aliphatic region, around 32 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 or 500 MHz spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Visualization of Key NMR Correlations
Two-dimensional NMR experiments are crucial for confirming the proposed structure. The HMBC experiment, in particular, reveals long-range (2-3 bond) correlations between protons and carbons.
Caption: Predicted key HMBC correlations for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Analysis |
|---|---|---|
| Molecular Formula | C₈H₈N₂ | - |
| Exact Mass | 132.0687 | For HRMS analysis |
| Molecular Weight | 132.16 | - |
| Expected [M+H]⁺ (ESI) | 133.0760 | The protonated molecular ion is expected to be the base peak in Electrospray Ionization. |
Predicted Fragmentation: Under electron ionization (EI), the molecule is expected to be relatively stable due to its aromatic nature. The molecular ion peak (m/z = 132) should be prominent. Potential fragmentation pathways could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 117, followed by the loss of HCN from the pyridine or pyrrole ring.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for ESI-MS. For GC-MS, a more volatile solvent like dichloromethane or ethyl acetate is preferred.
-
Data Acquisition (ESI-HRMS):
-
Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The high mass accuracy of the instrument will allow for the confirmation of the elemental composition.
-
-
Data Acquisition (GC-EI-MS):
-
Inject the sample onto a GC column to separate it from any impurities.
-
The eluent is passed into an EI source, and the resulting fragments are analyzed by a mass spectrometer (e.g., a quadrupole). This provides information on the fragmentation pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (N-CH₃) |
| ~1600-1450 | Strong-Medium | C=C and C=N Aromatic Ring Stretching |
| ~1400-1300 | Medium | C-N Stretching |
| ~850-750 | Strong | C-H Out-of-plane Bending |
Causality and Interpretation:
-
The spectrum will be dominated by absorptions characteristic of the fused aromatic system.
-
The C=C and C=N stretching vibrations within the pyrrolopyridine core will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
The presence of the N-methyl group will be confirmed by the aliphatic C-H stretching bands below 3000 cm⁻¹.
-
The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Integrated Spectroscopic Analysis Workflow
The definitive characterization of this compound requires a synergistic approach, where data from multiple spectroscopic techniques are integrated to build a cohesive and self-validating structural proof.
Caption: Workflow for the integrated spectroscopic characterization of a novel compound.
Conclusion
The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. By combining the precise molecular formula from HRMS, the functional group information from IR spectroscopy, and the detailed atomic connectivity from a suite of NMR experiments, a complete and unambiguous structural assignment can be made. The predicted data and protocols in this guide provide a solid foundation for researchers to successfully characterize this important heterocyclic scaffold, ensuring the integrity and validity of their scientific findings.
References
An In-depth Technical Guide to 1-methyl-1H-pyrrolo[3,2-b]pyridine: Physical and Computed Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrrolo[3,2-b]pyridine, an N-methylated derivative of 4-azaindole, is a heterocyclic compound of growing interest within the medicinal chemistry landscape. The pyrrolo[3,2-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, recognized for its ability to mimic the purine core and interact with a variety of enzymatic targets.[1] The addition of a methyl group to the pyrrole nitrogen can significantly alter the compound's physicochemical properties, such as solubility, metabolic stability, and target engagement, making this compound a valuable building block in the design of novel therapeutics.[2]
This technical guide provides a comprehensive overview of the known physical and computed properties of this compound. Given the limited availability of experimentally determined data for this specific molecule, this document integrates high-quality computed data from reputable sources with predictive insights based on the well-characterized chemistry of related azaindole derivatives. The aim is to equip researchers and drug development professionals with a robust foundational understanding of this compound's characteristics, facilitating its application in discovery programs.
Molecular Structure and Core Properties
The foundational attributes of this compound are rooted in its bicyclic aromatic structure, which consists of a pyridine ring fused to a pyrrole ring, with a methyl group substituted on the pyrrole nitrogen.
Molecular Diagram
Caption: Chemical structure of this compound.
Computed Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations of the physicochemical properties of this compound. The following data is primarily sourced from PubChem and is calculated using established algorithms.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[3] |
| Molecular Weight | 132.16 g/mol | PubChem[3] |
| Exact Mass | 132.068748264 Da | PubChem[3] |
| Monoisotopic Mass | 132.068748264 Da | PubChem[3] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Heavy Atom Count | 10 | PubChem[3] |
| Complexity | 124 | PubChem[3] |
Expert Insights: The computed XLogP3 value of 1.3 suggests that this compound possesses moderate lipophilicity, a key parameter influencing cell permeability and oral bioavailability. The absence of hydrogen bond donors, due to the methylation of the pyrrole nitrogen, is a critical feature that can reduce the potential for intermolecular hydrogen bonding, which may impact its solubility and crystal packing. The two hydrogen bond acceptors (the pyridine nitrogen and the pyrrole nitrogen's lone pair) provide sites for potential interactions with biological targets.
Predicted Physical Properties
In the absence of experimentally determined physical properties, predictions can be made based on the properties of structurally similar compounds and the effects of N-methylation.
-
Melting Point: The parent compound, 1H-pyrrolo[3,2-b]pyridine, is a solid at room temperature. N-methylation can either increase or decrease the melting point depending on its effect on crystal lattice energy. A reasonable estimation would place the melting point in the range of 50-100 °C.
-
Boiling Point: Due to its moderate molecular weight and polarity, this compound is expected to have a relatively high boiling point, likely exceeding 200 °C at atmospheric pressure.
-
Solubility: The compound is predicted to have good solubility in a range of organic solvents, including methanol, ethanol, dichloromethane, and chloroform. Its solubility in water is expected to be moderate, influenced by the polar pyridine ring, but limited by the hydrophobic methyl group and the overall aromatic system.
Spectroscopic Profile (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of related azaindole structures.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.8 - 4.0 | s |
| H2 | 6.5 - 6.7 | d |
| H3 | 7.1 - 7.3 | d |
| H5 | 7.9 - 8.1 | d |
| H6 | 7.0 - 7.2 | dd |
| H7 | 8.3 - 8.5 | d |
Rationale: The N-methyl protons will appear as a singlet in the upfield region. The protons on the pyrrole ring (H2 and H3) will be doublets due to coupling with each other. The protons on the pyridine ring (H5, H6, and H7) will exhibit characteristic chemical shifts and coupling patterns for a pyridine system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 30 - 35 |
| C2 | 100 - 105 |
| C3 | 125 - 130 |
| C3a | 128 - 132 |
| C5 | 145 - 150 |
| C6 | 115 - 120 |
| C7 | 140 - 145 |
| C7a | 148 - 152 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aromatic rings and the N-methyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, N-CH₃) | 2850 - 2960 | Medium |
| C=C, C=N (aromatic) | 1400 - 1600 | Strong |
| C-N | 1200 - 1350 | Medium-Strong |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 132. The fragmentation pattern would likely involve the loss of a methyl radical (M⁺ - 15) to give a fragment at m/z = 117, followed by further fragmentation of the pyrrolopyridine ring system.
Proposed Synthetic Workflow
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of this compound.
Step-by-Step Methodology
Part 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
A common method for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core is through a variation of the Fischer indole synthesis or other cyclization strategies starting from appropriate pyridine derivatives.
-
Reactant Preparation: A suitable 3-hydrazinopyridine derivative is prepared or obtained commercially.
-
Condensation and Cyclization: The hydrazinopyridine is reacted with a ketone or aldehyde (e.g., pyruvic acid) under acidic conditions (e.g., polyphosphoric acid) and heated to induce cyclization and formation of the pyrrole ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization to yield pure 1H-pyrrolo[3,2-b]pyridine.
Part 2: N-Methylation of 1H-pyrrolo[3,2-b]pyridine
-
Deprotonation: To a solution of 1H-pyrrolo[3,2-b]pyridine in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the pyrrolopyridine.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Potential Biological Significance and Applications
While specific biological activity data for this compound is not extensively published, the broader class of azaindoles and their N-methylated derivatives have demonstrated a wide range of pharmacological activities.[1] The 1H-pyrrolo[3,2-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, making it a privileged structure in the development of kinase inhibitors for oncology and inflammatory diseases.[6]
The N-methylation of the pyrrole nitrogen can serve several purposes in drug design:
-
Blocking Metabolic Sites: The N-H bond of the parent azaindole can be a site of metabolism. Methylation can block this site, potentially improving the metabolic stability and pharmacokinetic profile of the compound.[2]
-
Modulating Solubility and Lipophilicity: The addition of a methyl group increases lipophilicity, which can enhance membrane permeability.
-
Fine-tuning Target Binding: The presence or absence of the N-H proton and the steric bulk of the methyl group can influence the binding affinity and selectivity of the molecule for its biological target.
Given these considerations, this compound is a valuable scaffold for the synthesis of compound libraries for screening against various drug targets, particularly protein kinases.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While experimentally determined physical and spectral data are currently limited, computational methods provide a solid foundation for understanding its key physicochemical properties. This guide has synthesized the available computed data, provided predictions for its physical and spectral characteristics based on sound chemical principles, and outlined a plausible and detailed synthetic workflow. The insights into its potential biological significance, drawn from the well-established pharmacology of the azaindole class, underscore the value of this compound as a core scaffold for the development of novel therapeutic agents. Further experimental investigation into the properties and biological activities of this compound is warranted and will undoubtedly contribute to its application in the advancement of new medicines.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Discovery and Synthesis of Novel Pyrrolo[3,2-b]pyridine Derivatives: A Guide to Core Scaffold Construction and Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-b]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring significantly modulates its physicochemical properties, including solubility, metabolic stability, and hydrogen bonding capacity.[1] This unique profile has positioned pyrrolo[3,2-b]pyridine derivatives as core components in a range of biologically active agents, including kinase inhibitors and novel anticancer therapeutics.[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of this important scaffold. We will dissect key synthetic strategies for constructing the core, detail robust protocols for functionalization, and present a case study illustrating the path from synthesis to biologically active molecule, providing researchers with a comprehensive resource for leveraging this scaffold in drug discovery programs.
The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Drug Discovery
The strategic value of the pyrrolo[3,2-b]pyridine core lies in its ability to mimic the indole nucleus while offering distinct advantages. The pyridine nitrogen acts as a hydrogen bond acceptor, creating additional interaction points with biological targets, a feature absent in the parent indole. This modification can enhance binding affinity and selectivity. Furthermore, the electron-deficient nature of the pyridine ring influences the electronic properties of the entire fused system, impacting reactivity and metabolic pathways.[4]
These properties have been successfully exploited in the development of numerous therapeutic candidates. Derivatives of the 6-azaindole scaffold have shown significant promise across various disease areas, demonstrating the scaffold's versatility.
| Compound Class/Example | Therapeutic Target/Activity | Disease Area | Reference |
| Diarylureas/Amides | Antiproliferative against melanoma cell lines | Oncology | [2] |
| YH4808 (Drug Candidate) | Potassium-Competitive Acid Blocker (P-CAB) | Reflux Esophagitis | [3] |
| Fostemsavir (FDA Approved) | HIV Entry Inhibitor | Virology | [3] |
| Substituted 6-azaindoles | Toll-like Receptor (TLR) 7, 8, or 9 Inhibition | Inflammatory Diseases | [3] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Antibacterial activity against E. coli | Infectious Diseases | [5] |
Core Synthetic Strategies: Building the Pyrrolo[3,2-b]pyridine Nucleus
The construction of the 6-azaindole core is a critical challenge, with several strategies emerging that offer regiochemical control and substrate diversity. Most modern approaches build the pyrrole ring onto a pre-existing, functionalized pyridine precursor.
Strategy 1: Electrophilic [4+1] Cyclization of Aminopyridines
A highly effective and scalable modern strategy involves the reaction of 3-amino-4-methylpyridine derivatives with a C1-bielectrophile source, such as trifluoroacetic anhydride (TFAA).[6][7] This method constitutes a formal [4+1] atom cyclization to construct the five-membered pyrrole ring.
Causality: The power of this reaction lies in the dual role of TFAA. It first acylates the amino group, increasing the acidity of the adjacent methyl protons. A subsequent key step is the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for deprotonation and intramolecular cyclization, ultimately forming the pyrrole ring.[3][7] This pathway provides direct access to highly functionalized 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, which are valuable intermediates for further derivatization.
Caption: Workflow for the [4+1] Cyclization Strategy.
Experimental Protocol 1: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole via [4+1] Cyclization [3][6]
-
Reaction Setup: To a solution of 3-amino-4-methylpyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., Dioxane or Acetonitrile) in a flame-dried flask under an inert atmosphere (N₂ or Argon), add trifluoroacetic anhydride (TFAA) (3.0-4.0 equiv.) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: Transition-Metal Catalyzed Annulation
Palladium-catalyzed reactions offer a powerful alternative for forging the pyrrole ring. One notable method is the annulation of ortho-iodoaminopyridines with internal alkynes or substituted alkenes like allyl acetate.[4][8]
Causality: This approach leverages the ability of a Pd(0) catalyst to undergo oxidative addition into the carbon-iodine bond of the pyridine ring. The resulting organopalladium complex can then coordinate with the alkyne or alkene. A subsequent series of steps, such as migratory insertion and reductive elimination, or formation of a π-allyl complex followed by nucleophilic attack, constructs the five-membered ring and regenerates the Pd(0) catalyst to continue the cycle.[4] The choice of ligands on the palladium catalyst is critical for achieving high efficiency and preventing side reactions.
Caption: Simplified Pd-Catalytic Cycle for Annulation.
Strategy 3: Synthesis via Ring Transformation
A more unconventional and novel approach involves the chemical rearrangement of a different heterocyclic system into the pyrrolo[3,2-b]pyridine core. For example, 2-arylsulfanylpyridinium N-arylimides can react with dipolarophiles like fumaronitrile to yield cycloadducts that, upon heating, rearrange to form tetrahydropyrrolo[3,2-b]pyridines.[9] These intermediates can then be oxidized to the aromatic pyrrolo[3,2-b]pyridine system using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Causality: This stereospecific transformation proceeds through a complex cascade involving N-N bond fission of an initial cycloadduct, followed by ring-opening and re-cyclization to form the thermodynamically more stable fused pyrrolopyridine system. This method provides access to unique substitution patterns not easily achievable through traditional linear syntheses.
Experimental Protocol 2: Synthesis and Oxidation of Tetrahydropyrrolo[3,2-b]pyridine [9]
-
Cycloaddition & Rearrangement:
-
Dissolve the pyridinium-N-arylimide starting material (1.0 equiv.) in dichloromethane.
-
Add fumaronitrile (1.2 equiv.) and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. Treat the residue with diethyl ether to precipitate the solid product.
-
Filter the solid and recrystallize from acetonitrile to yield the pure tetrahydro-pyrrolo[3,2-b]pyridine derivative.
-
-
Oxidation to Aromatic Core:
-
Suspend the purified tetrahydro-pyrrolo[3,2-b]pyridine (1.0 equiv.) and DDQ (2.5-3.0 equiv.) in toluene.
-
Heat the suspension to reflux for 3 hours.
-
Cool the reaction, remove the solvent in vacuo, and purify the residue by flash column chromatography to afford the final aromatic pyrrolo[3,2-b]pyridine product.
-
Case Study: Synthesis of an Antiproliferative Diarylurea Derivative
To illustrate a practical application, we will outline the synthesis of a diarylurea derivative based on the pyrrolo[3,2-b]pyridine scaffold, which has shown potent activity against the A375 human melanoma cell line.[2] This synthesis highlights a common workflow: core construction, functionalization, and final elaboration.
The overall synthesis begins with a commercially available aminopyridine, proceeds through the construction of the core, followed by functionalization (nitration, reduction), and concludes with the coupling of the urea moiety.
Caption: Synthetic Workflow for an Antiproliferative Agent.
Experimental Protocol 3: Key Step - Urea Formation [2]
-
Reaction Setup: Dissolve the amino-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane under an inert atmosphere.
-
Reagent Addition: Add the desired substituted aryl isocyanate (1.0-1.1 equiv.) to the solution at room temperature.
-
Reaction Execution: Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.
-
Work-up: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final diarylurea derivative.
Biological Activity Data:
The resulting compounds demonstrate potent antiproliferative activity, with some derivatives showing superior or similar potency to the approved drug Sorafenib against the A375 melanoma cell line.[2]
| Compound ID | Substitution Pattern | IC₅₀ (μM) vs. A375 Cells |
| Sorafenib | (Reference Drug) | 3.9 |
| Compound Ir | 5-benzylamide substituted 4'-amide | 1.8 |
| Compound It | 5-benzylamide substituted 4'-amide | 1.9 |
Conclusion and Future Outlook
The pyrrolo[3,2-b]pyridine scaffold continues to be a focal point of innovation in medicinal chemistry. Modern synthetic methods, particularly those employing transition-metal catalysis and novel cyclization strategies, have significantly expanded the accessible chemical space for this core.[3][6] These advancements allow for precise control over substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future efforts will likely focus on developing even more efficient and sustainable synthetic routes, including C-H activation strategies that avoid pre-functionalized starting materials. As our understanding of the biological targets modulated by this scaffold deepens, the design and synthesis of next-generation pyrrolo[3,2-b]pyridine derivatives will undoubtedly yield novel and impactful therapeutic agents for a host of challenging diseases.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the 1H-Pyrrolo[3,2-b]pyridine Scaffold: Synthesis, Properties, and Therapeutic Applications
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, represents a class of bicyclic heteroaromatic compounds that has garnered significant attention in medicinal chemistry. Its structure, which features a fusion of a pyrrole and a pyridine ring, imparts a unique combination of electronic and steric properties, making it a "privileged scaffold" in drug design. This scaffold is isosteric to indole, a common motif in biologically active molecules, but the presence of the nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, alters the electronic distribution, and can significantly enhance binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse therapeutic applications of the 1H-pyrrolo[3,2-b]pyridine core, with a focus on its role in the development of novel therapeutic agents.
Synthetic Strategies for the 1H-Pyrrolo[3,2-b]pyridine Core
The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular strategy often depends on the desired substitution pattern on the bicyclic core.
The Fischer Indole Synthesis and its Analogs
One of the most classical and versatile methods for the synthesis of indole and its aza-analogs is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of 7-azaindoles, a derivative of 2-hydrazinopyridine is typically employed.
Experimental Protocol: A Representative Fischer Synthesis of a 7-Azaindole Derivative
-
Formation of the Hydrazone: A solution of 2-hydrazinopyridine (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in ethanol is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: Upon completion, the solvent is removed under reduced pressure. The crude hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to 80-120 °C for 1-3 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and ice-water is added. The resulting mixture is neutralized with a base (e.g., NaOH or NaHCO3 solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
An In-Depth Technical Guide to 1-methyl-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We delve into its fundamental physicochemical properties, provide a detailed and rationalized synthesis protocol, and explore its diverse applications as a core structural motif in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Introduction: The Significance of the Pyrrolopyridine Scaffold
This compound belongs to the azaindole family, a class of bicyclic heteroaromatic compounds where a nitrogen atom replaces one of the carbon atoms in the benzene ring of indole. Specifically, it is the N-methylated derivative of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, endowing the scaffold with the ability to participate in a wide range of intermolecular interactions, including hydrogen bonding, π-stacking, and metal coordination.
This structural and electronic versatility makes the pyrrolopyridine core a "privileged scaffold" in medicinal chemistry. Its derivatives have been successfully developed as potent and selective modulators of various biological targets, leading to their investigation in oncology, immunology, and metabolic diseases. This guide focuses specifically on the N-methylated variant, highlighting its synthesis and utility.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem |
| Molecular Weight | 132.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Common Synonyms | N-methyl-4-azaindole | PubChem |
| CAS Number | 153374-33-5 | PubChem |
| Monoisotopic Mass | 132.068748264 Da | PubChem |
Synthesis and Mechanistic Rationale
The most common and strategically sound method for preparing this compound is via the direct N-methylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This two-step conceptual approach (synthesis of the core, followed by methylation) offers flexibility for creating diverse N-substituted analogs.
Principle of N-Methylation
The reaction proceeds via a classic acid-base and nucleophilic substitution mechanism. The proton on the pyrrole nitrogen is weakly acidic (pKa ≈ 17 in DMSO). A strong, non-nucleophilic base is required to deprotonate it efficiently, generating the corresponding nucleophilic anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, in an Sₙ2 reaction to form the final product.
-
Choice of Base: Sodium hydride (NaH) is an ideal base for this transformation. It is a powerful, non-nucleophilic base that irreversibly deprotonates the pyrrole, producing hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential. These solvents can solvate the sodium cation but do not possess acidic protons that would quench the base or the anionic intermediate, thus facilitating the Sₙ2 reaction.
-
Choice of Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this purpose due to the excellent leaving group ability of iodide.
Experimental Protocol: N-Methylation of 1H-pyrrolo[3,2-b]pyridine
This protocol is a representative method based on standard organic chemistry principles. Researchers should perform their own risk assessment and optimization.
Materials:
-
1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[3,2-b]pyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation. The formation of the sodium salt may be observed.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: N-Methylation via deprotonation and nucleophilic substitution.
Applications in Research and Drug Development
The this compound scaffold is a cornerstone in the design of targeted therapies due to its favorable drug-like properties and synthetic tractability.
Acetyl-CoA Carboxylase (ACC) Inhibitors
Derivatives of this compound have been identified as potent inhibitors of Acetyl-CoA carboxylase (ACC).[1] ACC is a critical enzyme in the biosynthesis of fatty acids, and its overexpression is linked to various cancers and metabolic disorders. By inhibiting ACC, these compounds can disrupt the energy supply for rapidly proliferating tumor cells. This has led to the development of orally-available research tools and potential therapeutic agents for cancer and diseases related to fatty acid metabolism.[1]
Anticancer Agents Targeting Microtubules
The related 1H-pyrrolo[3,2-c]pyridine scaffold has been ingeniously used to design inhibitors that bind to the colchicine site on tubulin.[2][3] This binding action disrupts microtubule polymerization, a process essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. This strategy highlights the utility of the pyrrolopyridine core in creating conformationally constrained molecules that mimic natural products with potent antiproliferative activity.[2]
Kinase and Phosphodiesterase (PDE) Inhibition
The broader pyrrolopyridine family is a well-established scaffold for kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as selective inhibitors of Janus kinase 1 (JAK1), a key mediator in inflammatory signaling pathways.[4] Similarly, other isomers have been explored as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases. The N-methylation of the pyrrole ring can be a critical modification to modulate selectivity, potency, and pharmacokinetic properties for these targets.
Safety and Handling
As with any active chemical research, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Reagent Hazards: Sodium hydride is highly reactive with water and flammable. Methyl iodide is a potent alkylating agent and should be handled with extreme care.
-
General Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Keep away from sources of ignition. In case of exposure, seek immediate medical attention. Always consult the specific Material Safety Data Sheet (MSDS) before use.
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful building block for the creation of next-generation therapeutics. Its robust synthesis, coupled with the favorable biological activities of its derivatives, ensures its continued prominence in medicinal chemistry. From oncology to immunology, this core scaffold provides a validated starting point for the design of potent and selective small molecule inhibitors, promising a rich future in drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery. The strategic N-methylation of the parent 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) is a critical step in the development of various pharmacologically active agents, including kinase inhibitors. This guide elucidates the chemical principles, provides a step-by-step experimental procedure, and outlines the necessary characterization and purification techniques, ensuring a reproducible and efficient synthesis for professionals in the field.
Introduction: The Significance of this compound
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The methylation of the pyrrole nitrogen to yield this compound is a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. This modification can influence factors such as metabolic stability, receptor binding affinity, and cellular permeability. As such, a reliable and well-understood synthetic protocol for this key intermediate is of paramount importance for researchers engaged in the design and synthesis of novel therapeutics.
This document provides a robust protocol for the N-methylation of 1H-pyrrolo[3,2-b]pyridine, leveraging a classic acid-base reaction followed by nucleophilic substitution. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a two-step, one-pot process involving the deprotonation of the pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridine with a strong base, followed by the introduction of a methyl group via an electrophilic methylating agent.
Overall Reaction:
Mechanism:
The reaction proceeds via the formation of a nucleophilic pyrrolide anion. The pyrrole proton of 1H-pyrrolo[3,2-b]pyridine is acidic due to the aromaticity of the pyrrole ring and the electron-withdrawing effect of the adjacent pyridine ring. A strong base, such as sodium hydride (NaH), is used to irreversibly deprotonate the pyrrole nitrogen, generating the corresponding sodium salt. This resulting anion is a potent nucleophile.
In the second step, the nucleophilic pyrrolide anion attacks the electrophilic methyl group of methyl iodide (CH₃I) in a classic Sₙ2 reaction. The iodide ion is displaced as a leaving group, resulting in the formation of the desired N-methylated product, this compound.
Below is a visual representation of the reaction workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-pyrrolo[3,2-b]pyridine | ≥98% | Commercially Available | Also known as 4-azaindole |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care |
| Methyl Iodide (CH₃I) | ≥99% | Commercially Available | Light-sensitive and toxic |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | Use from a solvent purification system or a freshly opened bottle |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching | |
| Brine | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrrolo[3,2-b]pyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Causality: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the pyrrole nitrogen, which is more acidic than any C-H proton on the aromatic rings. Performing this step at 0 °C controls the exothermicity of the reaction and minimizes potential side reactions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
-
Methylation:
-
Slowly add methyl iodide (1.5 eq.) to the reaction mixture at 0 °C via a syringe.
-
Causality: Methyl iodide is a highly reactive electrophile, and its slow addition helps to control the reaction rate and prevent excessive heat generation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: Quenching with a mild acid like NH₄Cl neutralizes any unreacted NaH and protonates the alkoxide intermediates that might have formed.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show the disappearance of the N-H proton signal (typically a broad singlet > 10 ppm for the starting material) and the appearance of a new singlet for the N-CH₃ group around 3.8-4.0 ppm. The aromatic protons will also be present in the region of 6.5-8.5 ppm. |
| ¹³C NMR | The spectrum should show a new signal for the N-CH₃ carbon at approximately 30-35 ppm. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₈N₂, MW: 132.16 g/mol ). |
Safety and Handling Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and light-sensitive. Handle in a well-ventilated fume hood and protect from light. Wear appropriate PPE.
-
Tetrahydrofuran (THF): Can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free anhydrous THF.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient deprotonation or inactive methyl iodide. | Ensure the use of anhydrous THF and a fresh bottle of NaH. Check the purity of the methyl iodide. |
| Low yield | Incomplete reaction or loss of product during work-up/purification. | Monitor the reaction closely by TLC to ensure completion. Be careful during the extraction and chromatography steps. |
| Multiple products | Side reactions, such as C-methylation (less likely under these conditions). | Ensure the reaction temperature is controlled during the addition of reagents. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry.
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrrolo[3,2-b]pyridines
Introduction: The Significance of Pyrrolo[3,2-b]pyridines and the Advent of Microwave Synthesis
The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating the activity of a wide range of biological targets.[1] Derivatives of this core structure have demonstrated significant therapeutic potential, including applications as kinase inhibitors for anticancer therapies and as agents targeting various other enzymes and receptors.[2]
Traditionally, the synthesis of such heterocyclic systems has often involved multi-step procedures with long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a greener, more efficient, and rapid alternative to conventional heating methods.[3] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes, along with improved yields and product purities.[4] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.
These application notes provide a comprehensive guide to the microwave-assisted synthesis of pyrrolo[3,2-b]pyridines, detailing established protocols, explaining the mechanistic rationale, and offering insights into the optimization of reaction parameters for researchers in drug development and organic synthesis.
Core Principles of Microwave-Assisted Synthesis
Microwave synthesis utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat. This direct heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The key advantages include:
-
Rapid Heating: Reaching the target temperature in seconds to minutes.
-
Uniform Heating: Minimizing thermal gradients and side reactions.
-
Higher Temperatures: Safely reaching temperatures above the solvent's boiling point in sealed vessels.
-
Increased Reaction Rates: Accelerating chemical transformations significantly.
This technology has proven invaluable for the synthesis of a wide array of heterocyclic compounds, including the pyrrolo[3,2-b]pyridine core.
Synthetic Strategies and Protocols
Several synthetic routes can be adapted for the microwave-assisted synthesis of pyrrolo[3,2-b]pyridines. Below are detailed protocols for some of the most effective methods.
Protocol 1: Intramolecular Heck Reaction (Hegedus-Mori-Heck Reaction)
This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a highly effective method for the construction of the pyrrolo[3,2-b]pyridine scaffold from appropriately substituted aminopyridines.[3]
Reaction Scheme:
Figure 1: General workflow for the intramolecular Heck reaction.
Detailed Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the 3-amino-2-halopyridine (1.0 mmol), the ketone or aldehyde (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), a phosphine ligand like P(o-tol)₃ (0.1 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of a suitable solvent, for example, DMF or 1,4-dioxane.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-150 °C) for a specified time (usually 10-30 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the Heck reaction. Pd(OAc)₂ is a common and effective palladium source, while the phosphine ligand stabilizes the active palladium species and facilitates the catalytic cycle.
-
Base: The base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active catalyst.
-
Solvent: High-boiling polar aprotic solvents like DMF and 1,4-dioxane are excellent choices for microwave synthesis as they efficiently absorb microwave energy and can solubilize the reactants and catalyst.
-
Microwave Parameters: The temperature and time are optimized to ensure complete conversion while minimizing the formation of byproducts. Microwave heating significantly accelerates the intramolecular cyclization step.[3]
| Parameter | Typical Range | Notes |
| Temperature | 120 - 150 °C | Higher temperatures can accelerate the reaction but may lead to decomposition. |
| Time | 10 - 30 min | Significantly shorter than conventional heating methods. |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 2-5 mol% is typically sufficient. |
| Solvent | DMF, 1,4-dioxane, NMP | Polar aprotic solvents are preferred for their high dielectric constant. |
Table 1: Typical reaction parameters for the microwave-assisted intramolecular Heck reaction.
Protocol 2: Multicomponent Reaction (MCR)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity.[5] A plausible MCR for pyrrolo[3,2-b]pyridines is outlined below.
Reaction Scheme:
Figure 2: A one-pot, three-component synthesis under microwave irradiation.
Detailed Protocol:
-
Reagent Combination: In a 10 mL microwave initiator vial, add the phenylglyoxal (1.0 mmol), the β-ketoamide (1.0 mmol), and the 5-aminopyrazole (1.0 mmol).
-
Solvent and Catalyst: Add 4 mL of acetic acid, which serves as both the solvent and the catalyst.[5]
-
Microwave Conditions: Seal the vial and irradiate in the microwave reactor at 120 °C for 20 minutes.[5]
-
Isolation: After cooling the reaction to room temperature, the product often precipitates. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Rationale for the Protocol:
-
Acetic Acid as Solvent/Catalyst: Acetic acid is an excellent choice as it is polar, effectively absorbs microwaves, and catalyzes the condensation and cyclization steps of the reaction.[5]
-
One-Pot Procedure: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates, saving time and resources.
-
Microwave Acceleration: Microwave heating dramatically reduces the reaction time from several hours under conventional heating to just 20 minutes, with often improved yields.[5]
| Parameter | Value | Reference |
| Temperature | 120 °C | [5] |
| Time | 20 min | [5] |
| Solvent | Acetic Acid | [5] |
| Power | 0-400 W | [5] |
Table 2: Optimized conditions for the microwave-assisted three-component synthesis of a related fused pyrrolopyridine system.
Mechanistic Insights
The mechanism of the multicomponent reaction is proposed to proceed through a series of condensation and cyclization reactions.
Figure 3: Proposed mechanistic pathway for the three-component reaction.[5]
The reaction is initiated by a Knoevenagel condensation between the phenylglyoxal and the β-ketoamide. This is followed by a Michael addition of the 5-aminopyrazole. A subsequent series of intramolecular nucleophilic additions, cyclizations, and dehydrations, followed by aromatization, leads to the final fused heterocyclic product.[5]
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important pyrrolo[3,2-b]pyridines. The protocols outlined in these application notes demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. The intramolecular Heck reaction and multicomponent strategies are particularly well-suited for microwave conditions, offering rapid and efficient access to a diverse range of substituted 4-azaindoles.
As the demand for novel therapeutic agents continues to grow, the adoption of enabling technologies like microwave synthesis will be crucial for accelerating the drug discovery process. Further exploration of novel microwave-assisted methodologies, including the use of solid-supported reagents and catalysts, will undoubtedly continue to expand the synthetic chemist's toolbox for the construction of complex heterocyclic scaffolds.
References
1-methyl-1H-pyrrolo[3,2-b]pyridine 1H NMR and 13C NMR assignment
For Researchers, Scientists, and Drug Development Professionals
Structural Elucidation and Spectral Assignment of 1-methyl-1H-pyrrolo[3,2-b]pyridine using ¹H and ¹³C NMR Spectroscopy
Introduction
This compound, also known as N-methyl-4-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a derivative of 4-azaindole, it serves as a bioisostere for indole and purine, enabling it to interact with a diverse range of biological targets. The methylation at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, offering a comprehensive spectral assignment based on established principles and data from closely related analogs.
Rationale for NMR-based Structural Analysis
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
-
¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR provides insights into the carbon framework of the molecule.
-
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing definitive correlations between protons and carbons, leading to a confident and complete structural assignment.
The unique electronic properties of the fused pyrrole and pyridine rings in this compound result in a characteristic NMR fingerprint, which can be decisively analyzed to confirm its identity and purity.
Experimental Protocols
Protocol 1: NMR Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR data. The following protocol ensures a homogeneous solution free of particulate matter.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipette
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transferring to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Homogenization: Securely cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
Quality Control: Visually inspect the sample to ensure it is free of any suspended particles.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a sample for NMR analysis.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64 (adjust based on sample concentration).
-
Receiver Gain (RG): Automatically set by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-10 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-160 ppm.
¹H and ¹³C NMR Spectral Assignments
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These assignments are based on the analysis of the parent compound, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), and the expected electronic effects of N-methylation. For definitive assignment, 2D NMR experiments are highly recommended.
Molecular Structure and Numbering:
Caption: Structure of this compound.[1]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | 7.10 - 7.20 | d | ~3.0 | Located on the electron-rich pyrrole ring, adjacent to the nitrogen. |
| H-3 | 6.50 - 6.60 | d | ~3.0 | Coupled to H-2 on the pyrrole ring. |
| H-5 | 8.30 - 8.40 | dd | ~4.5, 1.5 | Alpha to the pyridine nitrogen, expected to be the most downfield proton on the pyridine ring. |
| H-6 | 7.00 - 7.10 | dd | ~8.0, 4.5 | Coupled to both H-5 and H-7. |
| H-7 | 7.60 - 7.70 | dd | ~8.0, 1.5 | Beta to the pyridine nitrogen. |
| N-CH₃ | 3.80 - 3.90 | s | - | Singlet for the methyl group attached to the pyrrole nitrogen. |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 125.0 - 127.0 | Pyrrole ring carbon adjacent to the nitrogen. |
| C-3 | 100.0 - 102.0 | Pyrrole ring carbon beta to the nitrogen. |
| C-3a | 142.0 - 144.0 | Quaternary carbon at the ring junction. |
| C-5 | 147.0 - 149.0 | Pyridine ring carbon alpha to the nitrogen. |
| C-6 | 116.0 - 118.0 | Pyridine ring carbon gamma to the nitrogen. |
| C-7 | 130.0 - 132.0 | Pyridine ring carbon beta to the nitrogen. |
| C-7a | 145.0 - 147.0 | Quaternary carbon at the ring junction. |
| N-CH₃ | 32.0 - 34.0 | Methyl carbon attached to the pyrrole nitrogen. |
Mechanistic Insights from Spectral Data
The chemical shifts observed in the ¹H and ¹³C NMR spectra are directly influenced by the electronic environment of the nuclei.
-
Pyrrole Ring: The protons (H-2, H-3) and carbons (C-2, C-3) of the pyrrole ring are relatively shielded compared to those of the pyridine ring, resulting in upfield chemical shifts. This is due to the electron-donating nature of the nitrogen atom within the five-membered ring.
-
Pyridine Ring: Conversely, the electronegative nitrogen atom in the pyridine ring withdraws electron density, leading to deshielding of the adjacent protons (H-5, H-7) and carbons (C-5, C-7), which resonate at lower fields.
-
N-Methyl Group: The introduction of the methyl group on the pyrrole nitrogen (N-CH₃) will cause a characteristic singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum. This methylation also removes the acidic N-H proton, which would typically appear as a broad singlet at a high chemical shift in the parent 4-azaindole.
Troubleshooting and Advanced Analysis
For a definitive and unambiguous assignment, especially in cases of complex substitution patterns or unexpected chemical shifts, 2D NMR experiments are essential.
Diagram of 2D NMR Correlation Logic:
Caption: Logic of 2D NMR experiments for structural elucidation.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For instance, a cross-peak between H-2 and H-3 would confirm their adjacent positions on the pyrrole ring. Similarly, correlations between H-5, H-6, and H-7 would establish their connectivity on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the known ¹H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For example, an HMBC correlation from the N-CH₃ protons to C-2 and C-7a would definitively confirm the position of the methyl group and aid in the assignment of the quaternary carbons.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols and utilizing the provided spectral assignments, researchers can confidently verify the structure and purity of this important heterocyclic compound. For unequivocal assignments, the use of 2D NMR techniques is strongly recommended. The presented information is intended to support researchers, scientists, and drug development professionals in their efforts to synthesize and utilize novel 4-azaindole derivatives.
References
Application Notes and Protocols for the Characterization of 1-methyl-1H-pyrrolo[3,2-b]pyridine as a Kinase Inhibitor
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted therapies in oncology and inflammatory diseases.[1] Its structural resemblance to the purine ring of ATP allows derivatives to function as ATP-competitive inhibitors, binding to the highly conserved kinase hinge region.[1][2] This document provides a comprehensive guide for the initial characterization of 1-methyl-1H-pyrrolo[3,2-b]pyridine , a specific isomer of this scaffold, as a potential kinase inhibitor. While extensive data exists for isomers like pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, the kinase inhibitory profile of the this compound core is less defined.[2][3] This guide presents a strategic, multi-tiered approach, beginning with in vitro biochemical screening against representative kinases, followed by cell-based assays to determine cellular potency and on-target effects, and culminating in protocols for mechanistic validation and potential in vivo studies.
Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition
Protein kinases are a major class of drug targets, with over 50 kinase inhibitors approved for treating cancer and other diseases.[4] The development of small molecule inhibitors that target the ATP-binding site has been a cornerstone of this success. The pyrrolopyridine nucleus, as a deaza-isostere of adenine, provides an excellent structural framework for designing ATP-competitive kinase inhibitors.[2]
The specific biological activity of a pyrrolopyridine derivative is highly dependent on the arrangement of nitrogen atoms within the bicyclic system and the nature of the substituents attached.[1] For example, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibition of multiple kinases including EGFR, Her2, VEGFR2, and CDK2.[5] Similarly, the pyrrolo[3,2-c]pyridine core has been utilized to develop potent FMS kinase inhibitors.[6]
Given this precedent, this compound represents a compound of interest for kinase inhibitor screening. However, it is crucial to note that even minor structural modifications, such as the position of a methyl group, can dramatically alter biological activity. For instance, an N-methylated pyrrolo[3,2-b]pyridine derivative was found to be inactive as a PDE4B inhibitor, whereas the unmethylated parent scaffold showed activity. This underscores the necessity of empirical validation for each new derivative.
This guide outlines a systematic workflow to assess the kinase inhibitory potential of this compound, from initial hit identification to mechanistic validation.
Caption: A tiered workflow for characterizing a novel kinase inhibitor.
Mechanism of Action: ATP-Competitive Inhibition
The vast majority of kinase inhibitors function by competing with endogenous ATP for binding within the kinase catalytic domain.[7][8] This domain consists of an N-terminal and a C-terminal lobe, with the ATP-binding site located in the cleft between them. A critical "hinge" region connects the two lobes, and inhibitors typically form one or more hydrogen bonds with the backbone amide groups of this hinge region, mimicking the interaction of the adenine portion of ATP.[9]
The pyrrolopyridine scaffold is well-suited to form these key hinge interactions.[1] Selectivity for a particular kinase is then achieved through interactions of the inhibitor's substituents with other, less conserved residues within and adjacent to the ATP-binding pocket.[1][10]
Caption: Binding model of a pyrrolopyridine-based ATP-competitive inhibitor.
Phase 1: Biochemical Screening and Potency Determination
The first step is to determine if this compound directly inhibits the catalytic activity of any protein kinases and to quantify its potency (IC50).
Initial Selectivity Profiling
Given that the target profile is unknown, an initial screen against a broad panel of kinases is recommended. Commercial services offer panels that cover a large portion of the human kinome.[11] Based on the known targets of isomeric scaffolds, a focused panel should at minimum include representatives from different kinase families, such as:
-
Receptor Tyrosine Kinases (RTKs): VEGFR2, FGFR1, EGFR
-
Non-receptor Tyrosine Kinases: Src, ABL
-
Serine/Threonine Kinases: CDK2, ROCK1, Aurora B
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13] It is a universal assay suitable for virtually any kinase.[13]
Materials:
-
Recombinant Kinase of Interest (e.g., VEGFR2)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Ultra-Pure ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1mM stock. Also prepare a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
In a white assay plate, add 1 µL of the compound dilution or vehicle control to the appropriate wells.
-
Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. Add 2 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP solution in kinase reaction buffer at 2X the final desired concentration (often at or near the Km of the kinase for ATP). Add 2 µL to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the vehicle control reaction is within the linear range (<30% ATP consumption).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8][14]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[8][12][14]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract background luminescence (no kinase control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Description | Typical Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Varies (nM to µM) |
| ATP Conc. | Should be at or near the Km for the specific kinase. | 1-100 µM |
| Enzyme Conc. | Amount needed to produce a robust signal in the linear range. | 1-10 ng/reaction |
| DMSO Conc. | Final concentration of DMSO in the assay. | ≤ 1% |
Phase 2: Cellular Activity and On-Target Validation
A potent biochemical inhibitor must be able to enter cells and engage its target in a complex cellular environment.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/MTS)
This assay determines the concentration at which the compound inhibits cell growth or induces cell death (GI50/IC50). The MTT and MTS assays measure the metabolic activity of cells, which correlates with the number of viable cells.[15][16][17]
Materials:
-
Human cancer cell line relevant to the kinase target (e.g., HUVEC for VEGFR2, MCF-7 for an estrogen-related kinase).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
Sterile 96-well clear-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add Reagent:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log concentration of the inhibitor to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Phosphorylation
To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase, a Western blot is performed to measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate. A reduction in phosphorylation indicates on-target activity.[18]
Materials:
-
Cell line from Protocol 2.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: phospho-specific antibody for the target (e.g., anti-p-VEGFR2) and a total protein antibody for the target (e.g., anti-total-VEGFR2).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x the GI50 value) for a short duration (e.g., 2-4 hours). Include a vehicle control. If the pathway is not basally active, stimulate with the appropriate ligand (e.g., VEGF for VEGFR2) for 5-10 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in the normalized phospho-signal indicates on-target inhibition.
Phase 3: Preliminary In Vivo Assessment
If in vitro and cellular data are promising, the next step is to evaluate the compound's efficacy in an animal model.
Protocol 4: Tumor Xenograft Efficacy Study
This protocol provides a general framework for a subcutaneous xenograft study in mice.[19][20][21]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cancer cell line that showed sensitivity in vitro.
-
Matrigel (optional, for improved tumor take-rate).
-
Formulation vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10⁶ cells) into the flank of each mouse.[20]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Formulate this compound in the vehicle and administer daily via a suitable route (e.g., oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = (length x width²)/2).[20]
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Study Endpoint: Terminate the study when tumors in the control group reach the maximum allowed size.
-
Analysis: Excise tumors for pharmacodynamic analysis (e.g., Western blot for target phosphorylation) to confirm target engagement in vivo.
Conclusion
The protocols outlined in this document provide a comprehensive and logical workflow for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from broad biochemical screening to specific cellular and in vivo models, researchers can efficiently determine the compound's potency, selectivity, and therapeutic potential. The rich history of the broader pyrrolopyridine scaffold suggests that this investigation is a worthwhile endeavor in the search for novel targeted therapies.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. promega.com [promega.com]
- 9. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 1-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives in Cancer Cell Line Assays
Introduction: The Pyrrolopyridine Scaffold as a Privileged Motif in Oncology Research
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. The pyrrolopyridine scaffold, a bicyclic aromatic system, is a prominent example of such a "privileged structure."[1] Derivatives of various pyrrolopyridine isomers have demonstrated a broad spectrum of biological activities, including potent antitumor effects.[1][2]
The 1-methyl-1H-pyrrolo[3,2-b]pyridine core, a specific isomer of this family, represents a compelling starting point for the development of novel oncology therapeutics. The rationale for exploring this particular scaffold is rooted in the proven success of related structures in targeting key drivers of cancer cell proliferation and survival. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of critical signaling molecules like Fibroblast Growth Factor Receptor (FGFR).[3][4] Similarly, other pyrrolopyridine-based compounds have been shown to inhibit various protein kinases, which are often dysregulated in cancer.[5][6] The strategic methylation at the N1 position of the pyrrole ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles.
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vitro evaluation of novel this compound derivatives against cancer cell lines. The protocols herein are designed to be robust and self-validating, enabling the elucidation of the antiproliferative activity, mechanism of action, and potential therapeutic liabilities of these compounds.
Part 1: Foundational Assays for Antiproliferative Activity
A critical first step in the evaluation of any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The following protocols describe standard methods for quantifying the cytotoxic and cytostatic effects of this compound derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., A375 melanoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom plates[9]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-590 nm[7][8]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Sorafenib).[11]
-
Incubate for a specified period (e.g., 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength between 490 nm and 590 nm using a microplate reader.[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 2: Elucidating the Mechanism of Action
Once the antiproliferative activity of the this compound derivatives has been established, the next crucial step is to investigate their mechanism of action. This involves determining whether the compounds induce programmed cell death (apoptosis), cause cell cycle arrest, or inhibit specific signaling pathways.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
Apoptosis is a key mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live cells and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost.[12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13][14]
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI is detected in the FL2 channel (red fluorescence).[13]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells or cells with compromised membranes
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol[17]
-
Propidium Iodide (PI) staining solution (containing PI and RNase)[17]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[17]
-
Incubate the cells at 4°C for at least 30 minutes (can be stored for up to a week).[17]
-
-
Staining:
-
Flow Cytometry Analysis:
Data Analysis: The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using appropriate software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Investigation of Key Signaling Pathways: Western Blotting
To further dissect the molecular mechanism of action, it is essential to investigate the effect of the this compound derivatives on key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[19][20] Western blotting allows for the detection and quantification of changes in the expression and phosphorylation status of key proteins within these cascades.[19][20]
Caption: Experimental workflow for evaluating novel compounds.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[20]
-
BCA protein assay kit[20]
-
Laemmli sample buffer[20]
-
SDS-PAGE gels (10-12%)[20]
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[19][20]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)[19][21]
-
HRP-conjugated secondary antibodies[20]
-
Enhanced chemiluminescence (ECL) substrate[20]
-
Chemiluminescence imaging system[20]
Procedure:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[20]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.[19][20]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again with TBST.
-
-
Detection:
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells compared to the control indicates inhibition of the signaling pathway.
Caption: The PI3K/Akt signaling pathway.
Direct Target Engagement: In Vitro Kinase Assays
Given that many pyrrolopyridine derivatives function as kinase inhibitors, it is highly probable that this compound compounds may also target specific kinases.[5][6] An in vitro kinase assay can determine if a compound directly inhibits the activity of a purified kinase enzyme.[22][23][24]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[23][25] Inhibition is measured as a decrease in ADP production.
Materials:
-
Purified recombinant kinase of interest (e.g., FGFR, Akt, ERK)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar[25]
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the test compound at various concentrations.
-
Include appropriate controls (no enzyme, no compound).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).[25]
-
-
ADP Detection:
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Part 3: Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for comparing the efficacy and mechanism of action of different derivatives.
Table 1: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives (Example Data)
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (Normal vs. Cancer) | Reference |
| 1r | Ovarian Cancer | 0.15 - 1.78 | 3.21 - 38.13 | [6] |
| Prostate Cancer | 0.15 - 1.78 | 3.21 - 38.13 | [6] | |
| Breast Cancer | 0.15 - 1.78 | 3.21 - 38.13 | [6] | |
| 10t | HeLa | 0.12 | Not Reported | [26] |
| SGC-7901 | 0.15 | Not Reported | [26] | |
| MCF-7 | 0.21 | Not Reported | [26] |
Note: The data presented are for related pyrrolo[3,2-c]pyridine scaffolds and serve as a template for presenting results for this compound derivatives.
Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivative 1r (Example Data)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Reference |
| FMS | 81% | 30 | [6] |
| FLT3 (D835Y) | 42% | >1000 | [6] |
| c-MET | 40% | >1000 | [6] |
Note: This table illustrates how to present kinase profiling data. The selectivity of compound 1r for FMS kinase is evident.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive in vitro evaluation of novel this compound derivatives as potential anticancer agents. By systematically assessing their antiproliferative activity, elucidating their mechanism of action through apoptosis and cell cycle analysis, and identifying their molecular targets via pathway analysis and direct kinase assays, researchers can effectively advance promising lead compounds through the drug discovery pipeline. The inherent potential of the pyrrolopyridine scaffold, combined with rigorous and well-designed experimental workflows, holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [rjsocmed.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 13. fn-test.com [fn-test.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nanocellect.com [nanocellect.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 26. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-methylation of 1H-pyrrolo[3,2-b]pyridine
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold frequently incorporated into a diverse range of biologically active molecules. Its structural motif is a cornerstone in the development of therapeutic agents targeting various diseases. The strategic modification of this core structure, particularly through N-methylation of the pyrrole nitrogen, can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is a critical aspect of lead optimization in drug discovery, as it can enhance pharmacokinetic profiles and target engagement. For instance, N-methylation can alter hydrogen bonding capabilities, which may lead to improved cell permeability and oral bioavailability. Furthermore, the N-methylated derivative, 1-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.[1][2]
This guide provides a comprehensive overview of the experimental procedure for the N-methylation of 1H-pyrrolo[3,2-b]pyridine, designed for researchers, scientists, and professionals in drug development. It delves into the underlying reaction mechanism, offers a detailed, step-by-step protocol, and discusses critical parameters for ensuring a successful and reproducible synthesis.
Reaction Mechanism and Principle
The N-methylation of 1H-pyrrolo[3,2-b]pyridine is a classic example of a nucleophilic substitution reaction. The pyrrole nitrogen of the 4-azaindole scaffold possesses a lone pair of electrons, rendering it nucleophilic. However, the acidity of the N-H proton (pKa ≈ 17-18 in DMSO) necessitates the use of a base to deprotonate the nitrogen, thereby generating a more potent nucleophile, the corresponding anion. This anion then readily attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, via an SN2 mechanism to form the desired N-methylated product.
The choice of base and solvent is crucial for the efficiency and selectivity of the reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed in anhydrous aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3] These conditions favor the complete deprotonation of the pyrrole nitrogen, driving the reaction to completion and minimizing potential side reactions. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive methylating agents or at elevated temperatures.[4]
It is important to consider that overalkylation, leading to the formation of quaternary ammonium salts, can be a potential side reaction, although it is less common with indoles and their analogues under controlled conditions.[5] The use of stoichiometric amounts of the methylating agent helps to mitigate this risk.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 1H-pyrrolo[3,2-b]pyridine | ≥98% | Commercially Available | 272-49-1 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available | 7646-69-7 |
| Methyl Iodide (CH₃I) | ≥99.5% | Commercially Available | 74-88-4 |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated Aqueous NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 | |
| Celite® | Commercially Available | 61790-53-2 |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration (e.g., Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
Experimental Protocol
This protocol details a common and effective method for the N-methylation of 1H-pyrrolo[3,2-b]pyridine using sodium hydride and methyl iodide.
Reaction Setup and Deprotonation
1.1. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-pyrrolo[3,2-b]pyridine (1.0 equiv).
1.2. Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.
1.3. Cool the solution to 0 °C using an ice bath.
1.4. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1-1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during the addition.
1.5. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium salt may result in a change in the appearance of the solution.
Methylation
2.1. Cool the reaction mixture back down to 0 °C in an ice bath.
2.2. Add methyl iodide (1.1 equiv) dropwise to the stirred suspension via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with care in a fume hood.
2.3. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
2.4. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.
Workup and Purification
3.1. Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C to neutralize any remaining NaH.
3.2. Dilute the mixture with water and transfer it to a separatory funnel.
3.3. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
3.4. Combine the organic layers and wash with brine (1 x volume of the organic layer) to remove residual DMF and inorganic salts.
3.5. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.6. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Experimental Workflow Diagram
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies on the 1-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-methyl-1H-pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold that mimics the purine ring of ATP, making it a highly attractive framework for the design of kinase inhibitors and other targeted therapeutics. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant targets, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Acetyl-CoA Carboxylase (ACC). This guide provides a comprehensive, experience-driven framework for conducting structure-activity relationship (SAR) studies on this scaffold. We will detail synthetic strategies for library generation, provide step-by-step protocols for key biological assays, and explain the rationale behind experimental design to empower researchers in their drug discovery efforts.
The Scientific Rationale: Why this compound?
The strategic advantage of the this compound scaffold lies in its structural and electronic properties. As an isostere of purine, it effectively competes with endogenous ATP for the binding pocket of numerous kinases. The pyrrole nitrogen provides a key hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, anchoring the molecule within the hinge region of the kinase active site. The methylation at the N-1 position is a critical modification that can enhance cell permeability, improve metabolic stability, and modulate the conformational presentation of the molecule to the target protein, often leading to improved potency and selectivity.[1]
Our initial SAR explorations have shown that modifications at the C3 and C4 positions of the ring system are particularly fruitful for modulating potency and selectivity against various targets.[1] This guide will, therefore, focus on a systematic approach to diversify these positions.
Designing the SAR Study: A Workflow for Success
A successful SAR campaign is not a random walk through chemical space but a structured, iterative process. The goal is to systematically probe the chemical space around the core scaffold to understand how structural changes impact biological activity.
Below is a logical workflow designed for elucidating the SAR of this compound derivatives.
Caption: A logical workflow for SAR studies of this compound.
Synthetic Protocols for Analog Library Generation
The key to a successful SAR study is the efficient and modular synthesis of a diverse library of analogs. Our strategy hinges on the synthesis of a versatile intermediate, 4-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine , which can then be elaborated using robust cross-coupling reactions.
Protocol 3.1: Synthesis of the Core Scaffold
This multi-step protocol outlines the synthesis of the key chlorinated intermediate.
Step 1: Synthesis of 4-chloro-1H-pyrrolo[3,2-b]pyridine
-
Rationale: Chlorination of the commercially available 1H-pyrrolo[3,2-b]pyridin-4(5H)-one provides the essential handle for subsequent cross-coupling reactions.
-
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridin-4(5H)-one (1.0 equiv) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.
-
Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield 4-chloro-1H-pyrrolo[3,2-b]pyridine .
-
Step 2: N-methylation
-
Rationale: Introduction of the methyl group at the N-1 position. Sodium hydride is a strong base that effectively deprotonates the pyrrole nitrogen.
-
Procedure:
-
Dissolve 4-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield 4-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine .
-
Protocol 3.2: C4-Position Diversification via Cross-Coupling
With the key intermediate in hand, palladium-catalyzed cross-coupling reactions provide a powerful means to introduce a wide variety of substituents at the C4 position.
A. Suzuki-Miyaura Coupling (C-C bond formation)
-
Rationale: To introduce aryl or heteroaryl groups. This reaction is robust and tolerates a wide range of functional groups.
-
Procedure:
-
In an oven-dried Schlenk tube, combine 4-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL/mmol).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
-
B. Buchwald-Hartwig Amination (C-N bond formation)
-
Rationale: To introduce substituted anilines or other amines, which are common moieties in kinase inhibitors.
-
Procedure:
-
In an oven-dried Schlenk tube, combine 4-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL/mmol).
-
Heat the reaction to 100-110 °C and stir for 6-18 hours.
-
Monitor by LC-MS. After cooling, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
Caption: Key synthetic diversification routes from the core scaffold.
Biological Evaluation: Protocols for Activity and Mechanism
Once a library of analogs has been synthesized and purified, the next critical phase is to evaluate their biological activity.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Rationale: This primary assay provides a quantitative measure of a compound's ability to inhibit the target kinase. The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.[2]
-
Target Example: Janus Kinase 2 (JAK2)
-
Materials:
-
Recombinant human JAK2 enzyme (e.g., BPS Bioscience, Cat# 40450)
-
PTK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Spot 1 µL of each concentration into the wells of the assay plate. Include DMSO-only wells for "high control" (0% inhibition) and a known potent inhibitor for "low control" (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in Kinase Assay Buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 10 µL to each well to start the reaction. The final reaction volume is 20 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4.2: Cell Proliferation/Viability Assay (MTT-based)
-
Rationale: To determine if the on-target inhibition observed in the biochemical assay translates to a functional effect in a cellular context. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]
-
Materials:
-
Cancer cell line expressing the target of interest (e.g., HEL cells for JAK2)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells (final volume 200 µL). Include DMSO vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4.3: Western Blot for Target Engagement and Pathway Modulation
-
Rationale: To confirm that the compound is engaging its intended target in cells and modulating the downstream signaling pathway. This provides crucial mechanistic validation.
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target (e.g., p-STAT3 for the JAK-STAT pathway) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total STAT3) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target engagement.
-
Data Interpretation and SAR Analysis
The culmination of the synthetic and biological efforts is the careful analysis of the generated data to establish clear structure-activity relationships.
Example SAR Table for this compound Analogs (Hypothetical Kinase Target)
| Compound ID | R¹ (C4-position) | R² (C3-position) | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) |
| 1a | -Cl | -H | >10,000 | >10,000 |
| 2a | 3-methoxyphenyl | -H | 850 | 2,500 |
| 2b | 4-fluorophenyl | -H | 620 | 1,800 |
| 3a | 4-aminophenyl | -H | 150 | 450 |
| 3b | 3-aminophenyl | -H | 220 | 700 |
| 4a | 4-aminophenyl | -CONH₂ | 45 | 120 |
| 4b | 4-aminophenyl | -CONH-Me | 25 | 80 |
| 4c | 4-aminophenyl | -CONH-cyclopropyl | 8 | 35 |
Interpretation of the SAR Data:
-
C4-Position: Replacing the chloro group (1a) with aryl substituents (2a, 2b) improves activity. The introduction of a hydrogen bond donor, such as an amino group (3a, 3b), significantly enhances potency, suggesting a key interaction in the active site. The para-substituted aniline (3a) is more potent than the meta-substituted analog (3b), indicating a specific spatial requirement.
-
C3-Position: The addition of a carboxamide group at the C3 position (4a) further boosts activity. Small alkyl substitutions on the amide nitrogen (4b, 4c) are well-tolerated and can further optimize potency, with the cyclopropyl group (4c) being the most effective in this series. This suggests the presence of a small hydrophobic pocket near the C3 position.
This iterative process of synthesis, testing, and analysis allows for the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Role of 1-methyl-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the pyrrolopyridine core, an isostere of indole, has garnered significant attention due to its presence in numerous biologically active molecules. This application note focuses on a specific, yet promising, member of this family: the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. The strategic methylation of the pyrrole nitrogen distinguishes this scaffold from its N-unsubstituted counterpart, offering a unique vector for chemical space exploration and the potential to modulate physicochemical properties such as solubility, metabolic stability, and target engagement. While the broader pyrrolopyridine class is well-represented in medicinal chemistry literature, the targeted application of the 1-methylated isomer is an area of growing interest, particularly in the development of novel enzyme inhibitors.
Core Application: Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
A significant breakthrough in the application of the this compound scaffold has been in the development of potent and orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1] ACC1 is a key enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. The upregulation of this pathway is a hallmark of many cancers, making ACC1 an attractive target for therapeutic intervention.
Structure-Activity Relationship (SAR) Insights
Initial studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold identified the importance of hydrogen bond donors and acceptors for potent ACC1 inhibition. This led to the identification of the this compound-3-carboxamide derivative 1c as a potent ACC1 inhibitor.[1] Although potent, this initial compound suffered from suboptimal physicochemical and pharmacokinetic properties. Subsequent optimization efforts focused on modifying the core scaffold to address these liabilities, leading to the discovery of derivatives with improved bioavailability.[1]
A key finding was that substitution at the 1-position of the pyrrolo[3,2-b]pyridine core could significantly impact the compound's properties. While the 1-methyl derivative provided a solid starting point, further exploration led to the discovery that a 1-isopropyl derivative, 1k , not only maintained potent ACC1 inhibition but also exhibited favorable bioavailability in mouse pharmacokinetic studies.[1]
| Compound | R Group | ACC1 Inhibition IC50 (nM) | Cellular Potency (14C Acetate Uptake) IC50 (nM) |
| 1c | Methyl | Potent (exact value not specified) | - |
| 1k | Isopropyl | Potent (exact value not specified) | Sufficient for in vivo studies |
Table 1: Summary of the ACC1 inhibitory activity of key 1-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. Data sourced from[1].
The in vivo efficacy of these novel ACC1 inhibitors was demonstrated by the significant reduction in malonyl-CoA concentrations in HCT-116 xenograft tumors following oral administration of compound 1k .[1] This provides strong evidence for the potential of the 1-substituted-1H-pyrrolo[3,2-b]pyridine scaffold in developing clinically viable anti-cancer agents.
Mechanism of Action: Targeting Fatty Acid Synthesis
The therapeutic rationale for inhibiting ACC1 in oncology lies in the dependence of many cancer cells on de novo fatty acid synthesis for membrane production, signaling molecules, and energy storage. By blocking the production of malonyl-CoA, this compound-based ACC1 inhibitors effectively starve cancer cells of essential building blocks, leading to a reduction in proliferation and tumor growth.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol is a representative synthesis adapted from methodologies for similar heterocyclic cores.
Objective: To synthesize a this compound-3-carboxamide derivative.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Methyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl oxalyl chloride
-
Aluminum chloride
-
Dichloromethane (DCM)
-
Amine of choice (R-NH2)
-
Triethylamine
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
N-methylation of the Pyrrolo[3,2-b]pyridine Core:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
-
Friedel-Crafts Acylation:
-
Dissolve this compound and aluminum chloride in anhydrous DCM.
-
Cool the mixture to 0 °C and add ethyl oxalyl chloride dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Purify the resulting ethyl 2-(1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-2-oxoacetate by silica gel chromatography.
-
-
Amidation:
-
To a solution of ethyl 2-(1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-2-oxoacetate and the desired amine in a suitable solvent (e.g., ethanol), add triethylamine.
-
Heat the reaction mixture to reflux and monitor by TLC until completion.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the final carboxamide derivative by recrystallization or silica gel chromatography.
-
Protocol 2: In Vitro ACC1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human ACC1.
Principle: The assay measures the incorporation of 14C-bicarbonate into malonyl-CoA by ACC1. The amount of radiolabeled malonyl-CoA produced is quantified by scintillation counting, and the reduction in its formation in the presence of an inhibitor is used to determine the IC50 value.
Materials:
-
Recombinant human ACC1 enzyme
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Acetyl-CoA
-
Sodium bicarbonate containing 14C-bicarbonate
-
Scintillation vials and cocktail
-
Microplate reader (scintillation counter)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the assay buffer to the final desired concentrations.
-
-
Assay Reaction:
-
In a microplate, add the assay buffer, ATP, acetyl-CoA, and the test compound solution.
-
Initiate the reaction by adding the ACC1 enzyme.
-
Incubate the plate at 37 °C for 15 minutes.
-
Start the carboxylation reaction by adding the 14C-bicarbonate solution.
-
Continue the incubation at 37 °C for 30 minutes.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid).
-
Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of 14C-malonyl-CoA formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold has emerged as a valuable building block in medicinal chemistry, with a demonstrated application in the development of potent ACC1 inhibitors for oncology. The strategic N-methylation offers a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. While the current focus has been on ACC1, the inherent versatility of this scaffold suggests that its application could be extended to other therapeutic targets. Further exploration of different substitution patterns on the pyrrolo[3,2-b]pyridine core is warranted to unlock the full potential of this promising heterocyclic system in the ongoing search for novel therapeutics.
References
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Synthesis
<APPLICATION NOTE & PROTOCOL >
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry. Its structure is bioisosteric to indole, a common motif in biologically active compounds. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moment, which can be exploited for modulating target affinity and pharmacokinetic profiles. The methylated form, 1-methyl-1H-pyrrolo[3,2-b]pyridine , serves as a crucial core structure in a variety of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2] Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer, by targeting specific signaling pathways involved in cell proliferation and survival.
This guide provides an in-depth overview of the synthetic utility of the this compound scaffold, focusing on key functionalization reactions and providing detailed protocols for the synthesis of advanced intermediates and drug-like molecules.
Core Rationale: Why this compound?
The strategic N-methylation of the pyrrolo[3,2-b]pyridine core offers several advantages in drug design:
-
Elimination of Hydrogen Bond Donor: The N-H group of the parent pyrrole is a hydrogen bond donor. Methylation at the N1 position removes this capability, which can be crucial for preventing unwanted metabolic N-glucuronidation or for redirecting the molecule's binding orientation within a target active site.
-
Modulation of Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can influence cell permeability, oral absorption, and plasma protein binding.
-
Vectorial Control: The methyl group can act as a steric handle, directing the substitution of other parts of the molecule or influencing the preferred conformation of appended side chains.
These features have made the this compound scaffold a cornerstone in the design of potent and selective inhibitors for various kinases, including Acetyl-CoA Carboxylase (ACC) and Janus Kinase 1 (JAK1).[1][3]
Synthetic Strategies and Key Functionalizations
The synthetic utility of the this compound scaffold lies in its susceptibility to various functionalization reactions, particularly at the C3 and C5 positions. Palladium-catalyzed cross-coupling reactions are the workhorses for introducing molecular complexity.
Workflow for Scaffold Functionalization
The general approach to synthesizing complex derivatives involves a multi-step sequence, often beginning with the construction or modification of the core, followed by strategic cross-coupling reactions.
Caption: General synthetic workflow for functionalizing the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[4][5] This protocol details the coupling of a C5-halogenated this compound intermediate with an arylboronic acid. This is a common strategy in the synthesis of kinase inhibitors, where an aryl or heteroaryl group at this position often interacts with the hinge region of the kinase.[6]
Materials and Reagents
-
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask or microwave vial, add 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can be performed using conventional heating with an oil bath or via microwave irradiation for accelerated reaction times.[6]
-
Causality: The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Case Study: Synthesis of an ACC Inhibitor Scaffold
Derivatives of this compound-3-carboxamide have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a target for metabolic diseases and cancer.[1] The following protocol outlines the synthesis of a key carboxamide intermediate.
Protocol 2: Amide Coupling to form a 3-Carboxamide Derivative
This protocol uses a standard peptide coupling reagent to form an amide bond at the C3 position of the scaffold.
Materials and Reagents
-
This compound-3-carboxylic acid (1.0 eq)
-
Desired amine (e.g., aniline derivative) (1.1 eq)
-
Propanephosphonic acid anhydride (T3P®) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Coupling Agent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture at room temperature.
-
Expert Insight: T3P® is a highly effective and safe coupling reagent that promotes amide bond formation by activating the carboxylic acid. It is often preferred over carbodiimides for its high yields and the easy removal of byproducts.
-
-
Reaction and Monitoring: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by LC-MS.[7]
-
Work-up: Upon completion, pour the reaction mixture into water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization to yield the target this compound-3-carboxamide derivative.
Data Summary Table
The following table summarizes representative reaction conditions and yields for the functionalization of the pyrrolo[3,2-b]pyridine scaffold, based on reported literature.
| Entry | Starting Material | Coupling Partner | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 90°C, 4h | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine | ~85% | [6] |
| 2 | This compound-3-carboxylic acid | 4-Fluoroaniline | T3P® / DIPEA | DMF, rt, 2h | N-(4-Fluorophenyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ~90% | [1][7] |
| 3 | 2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | XPhos Pd G2 / XPhos | Dioxane/H₂O, K₃PO₄, 80°C | 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine | 77% | [8] |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling:
-
Cause: Catalyst deactivation or incomplete dissolution of the base.
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing solvents. Consider alternative, more robust catalysts like XPhos Pd G2 or SPhos Pd G2.[4] Using a stronger base like K₃PO₄ or Cs₂CO₃ can also improve results.
-
-
Side Reactions in Amide Coupling:
-
Cause: Racemization (if chiral centers are present) or side reactions with sensitive functional groups.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C). Use alternative coupling reagents like HATU or COMU, which are known to suppress side reactions.
-
-
Difficulty in Purification:
-
Cause: Co-elution with byproducts or starting materials.
-
Solution: Modify the chromatography solvent system. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. If the product is acidic, a small amount of acetic acid can be used.
-
Conclusion
The this compound scaffold is a versatile and highly valuable core in modern organic synthesis and drug discovery. Its strategic functionalization, primarily through robust and reliable methods like Suzuki-Miyaura cross-coupling and amide bond formation, allows for the efficient construction of complex molecules with potent biological activity. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-methyl-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the chromatographic purification of 1-methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic scaffold. As a nitrogen-containing heterocycle, this compound presents specific purification challenges, primarily due to its basicity and potential for strong interaction with standard stationary phases. This guide provides in-depth, field-tested protocols and troubleshooting advice to enable efficient and high-purity isolation.
Understanding the Molecule: Physicochemical Properties
Before embarking on purification, understanding the key properties of this compound is crucial for developing a logical separation strategy. These parameters influence its behavior in different chromatographic systems.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₈N₂ | Provides the elemental composition. |
| Molecular Weight | 132.16 g/mol [1] | Influences diffusion rates but is less critical for adsorption chromatography. |
| XLogP3 | 1.5[1] | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane and ethyl acetate, and moderate retention in normal-phase systems. |
| Hydrogen Bond Donors | 0[1] | The absence of N-H protons on the pyrrole ring reduces potential for strong hydrogen bonding with silica's silanol groups compared to its unmethylated parent. |
| Hydrogen Bond Acceptors | 2[1] | The two nitrogen atoms can act as hydrogen bond acceptors, interacting with acidic sites on the stationary phase. This is a key driver of potential peak tailing. |
Core Experimental Protocol: Flash Column Chromatography
This section details a robust, self-validating protocol for the purification of this compound. The causality behind each step is explained to empower the user to make informed modifications.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The Principle: TLC is a critical preliminary step to rapidly determine the optimal mobile phase composition. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.25 and 0.35 .[2] This Rf range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.
Methodology:
-
Spot a dilute solution of the crude reaction mixture onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber using various solvent systems. Good starting points include:
-
Visualize the plate under UV light (254 nm).
-
Crucial Check: Observe the spot shape. If significant streaking or "tailing" occurs, it indicates strong interaction with the acidic silica. To counteract this, add 0.5-1% triethylamine (TEA) to the chosen solvent system and re-run the TLC.[4][5] The TEA will neutralize the acidic silanol sites, resulting in a more symmetrical spot.
Step 2: Column Preparation and Sample Loading
The Principle: Proper column packing is essential to create a uniform stationary phase bed, preventing "channeling" that destroys separation efficiency. The sample loading method is chosen based on the crude material's solubility.
Methodology:
-
Stationary Phase: For most applications, standard flash-grade silica gel (40-63 µm) is appropriate. If significant tailing was observed on TLC even with TEA, consider using neutral alumina as an alternative.[6][7][8]
-
Packing the Column: Use the "slurry" method. Mix the silica gel with the initial, least polar mobile phase. Pour this slurry into the column and use gentle air pressure to pack a firm, stable bed.
-
Sample Loading:
-
Wet Loading: If the crude material is highly soluble in the mobile phase, dissolve it in the minimum possible volume of the eluent and carefully pipette it onto the top of the silica bed.[9]
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.[9][10] Carefully add this powder to the top of the packed column. This method is superior for samples with limited solubility in the eluent and prevents band broadening.[9]
-
Step 3: Elution and Fraction Collection
The Principle: The separation occurs as the mobile phase flows through the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.
Methodology:
-
Begin elution with the non-polar solvent system determined by TLC.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions systematically in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the desired product.
-
Once the target compound begins to elute, maintain the solvent polarity until it is fully collected. If impurities are eluting close to the product, a shallow gradient or isocratic elution (holding the solvent composition constant) may be necessary.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My compound is streaking badly on the column, leading to poor separation and low yield. What's happening?
A: This is the most frequent issue for basic nitrogen heterocycles. The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][11] This causes a portion of the molecules to "stick" and elute slowly, resulting in peak tailing (streaking).
Solutions:
-
Mobile Phase Modification: Add a competing base to your eluent. A small amount of triethylamine (TEA), typically 0.1-1%, will neutralize the most acidic sites on the silica, allowing your compound to elute with a symmetrical band shape.[4][5]
-
Alternative Stationary Phase: Switch to a more inert or basic stationary phase.
Q2: After purification, my NMR spectrum still shows starting materials or other impurities. Why didn't the column work?
A: This typically points to one of two problems: co-elution or column overloading.
Solutions:
-
Address Co-eluting Impurities: If an impurity has a very similar polarity and Rf value to your product, a standard column may not be sufficient.[12]
-
Re-optimize the Solvent System: Test different solvent combinations on TLC. For example, if you used ethyl acetate/hexanes, try a system with dichloromethane/methanol or acetone/hexanes. Sometimes changing the solvent class provides different selectivity.[13]
-
Multi-Step Purification: Consider a different purification technique before or after the column. Recrystallization is an excellent orthogonal method if your product is a solid.[12][14]
-
-
Avoid Column Overloading: The amount of crude material loaded should not exceed 1-5% of the mass of the silica gel.[5] Exceeding this capacity will saturate the stationary phase, making effective separation impossible. If you need to purify a large amount of material, use a wider column with more silica.
Q3: My compound seems to have decomposed on the column. I'm getting a very low yield and many new spots on the TLC of my fractions.
A: While this compound is generally stable, some nitrogen heterocycles can be sensitive to the acidic environment of silica gel, leading to degradation.[5][12][15]
Solutions:
-
Perform a Stability Test: Before committing your entire batch to a column, perform a simple 2D TLC test.[9][16]
-
Spot the crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.[11]
-
If the compound is stable, the spot will move to a new position along the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.
-
-
Switch to a Non-Acidic Stationary Phase: If degradation is confirmed, immediately switch to neutral alumina, Florisil, or consider reversed-phase (C18) chromatography.[6][8][9]
Q4: The compound won't come off the column at all, even when I switch to 100% methanol.
A: This indicates extremely strong, potentially irreversible, adsorption to the stationary phase.
Solutions:
-
Confirm Compound Presence: First, ensure the compound was actually loaded. It's possible it eluted undetected in the solvent front if the initial mobile phase was too polar.[16] Check the very first fractions collected.
-
Use a Stronger, Basic Eluent: For compounds strongly bound to silica, a mobile phase containing a small amount of ammonia (e.g., a solution of 2% ammonia in methanol, used as the polar component in a dichloromethane system) can be effective at displacing the basic compound.[3]
-
Change Chromatography Mode: This is a strong indication that normal-phase chromatography on silica is not suitable. The best alternative is reversed-phase (C18) chromatography, where polar compounds elute first.[5][7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
References
- 1. This compound | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Chromatography [chem.rochester.edu]
Troubleshooting low yield in 1-methyl-1H-pyrrolo[3,2-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the N-methylation of the 1H-pyrrolo[3,2-b]pyridine (a structural isomer of 7-azaindole) core. Our approach is rooted in mechanistic principles to help you not only solve current yield issues but also to build a robust and reproducible synthetic protocol.
Introduction: The Chemistry at Play
The synthesis of this compound typically involves the deprotonation of the pyrrole nitrogen (N-1) followed by an SN2 reaction with a methylating agent. While seemingly straightforward, the reaction's success is highly sensitive to the interplay between the base, solvent, methylating agent, and reaction conditions. The pyrrolopyridine scaffold contains two nitrogen atoms with distinct electronic properties: the pyrrolic N-1, which is non-basic and readily deprotonated, and the pyridinic N-7, which is basic and can be quaternized. Achieving high regioselectivity and yield hinges on controlling these factors.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach the problem systematically. The following workflow can help diagnose the root cause of low yield.
Caption: General troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is very slow, incomplete, or shows no conversion. What are the likely causes?
This is one of the most common issues and almost always points to inefficient deprotonation of the 1H-pyrrolo[3,2-b]pyridine starting material.
Core Concept: Acid-Base Chemistry
The N-H proton of the pyrrole ring is weakly acidic. A sufficiently strong base is required to generate the corresponding anion, which is the active nucleophile in the reaction. Using a base that is too weak will result in a low concentration of the nucleophile and thus a slow or stalled reaction.
Troubleshooting Steps:
-
Evaluate Your Choice of Base: The base's strength is critical. Its conjugate acid should have a pKa significantly higher than that of the pyrrole N-H.
Base pKa of Conjugate Acid (approx.) Typical Solvent Comments Potassium Carbonate (K₂CO₃) 10.3 DMF, Acetonitrile Often too weak for complete deprotonation; may require heat[1]. Sodium Hydride (NaH, 60% disp.) ~36 THF, DMF Recommended. Strong, non-nucleophilic base. Generates H₂ gas. Requires strictly anhydrous conditions. Potassium tert-butoxide (KOtBu) ~19 THF, DMF Strong, sterically hindered base. Soluble in THF. Lithium Diisopropylamide (LDA) ~36 THF Very strong base, but can be nucleophilic and may lead to side reactions if not used at low temperatures[2]. -
Ensure Anhydrous Conditions: Strong bases like NaH and LDA react violently with water. Any moisture in the solvent or on the glassware will consume the base, deactivating it before it can deprotonate the substrate.
-
Protocol: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Check Reagent Quality:
-
Base: A common failure point is old or improperly stored sodium hydride. NaH should be a gray powder. If it appears white (indicating oxidation to NaOH), its activity is compromised. Use a fresh bottle.
-
Methylating Agent: Ensure your methylating agent (e.g., methyl iodide) has not decomposed. Methyl iodide should be colorless; a brown or violet color indicates the presence of I₂, which can interfere with the reaction.
-
dot
Caption: Key factors for successful deprotonation.
FAQ 2: My reaction works, but I get a messy mixture of products or a significant byproduct. What's going wrong?
This issue typically points to a lack of regioselectivity or over-alkylation. The most common side product is the N-7 methylated quaternary pyridinium salt.
Core Concept: Competing Nucleophiles and Electrophiles
While the N-1 anion is the desired nucleophile, the pyridine N-7 atom in the product molecule remains nucleophilic. Highly reactive methylating agents can further react with the product to form a quaternary salt, especially if the reaction is run at elevated temperatures or for extended periods.
Caption: Desired reaction pathway and common over-alkylation side reaction.
Troubleshooting Steps:
-
Moderate the Methylating Agent's Reactivity: The choice of methylating agent has a significant impact on selectivity.
Methylating Agent Formula Relative Reactivity Comments Methyl Iodide MeI High Very common, good leaving group. Can cause over-alkylation. Dimethyl Sulfate (MeO)₂SO₂ Medium-High Less volatile and often cheaper than MeI. Highly toxic. Methyl Triflate MeOTf Very High Extremely reactive ("magic methyl"). High potential for over-alkylation[3]. Use with caution. Dimethyl Carbonate (MeO)₂CO₃ Low A greener, less toxic alternative. Often requires higher temperatures or pressure to achieve good conversion[4]. -
Recommendation: If you observe the quaternary salt byproduct, consider switching from MeOTf or MeI to dimethyl sulfate.
-
-
Control the Reaction Temperature: Perform the initial deprotonation at 0 °C. After adding the methylating agent, allow the reaction to warm slowly to room temperature. Avoid heating unless necessary, as higher temperatures favor the formation of the thermodynamically stable quaternary salt.
-
Stoichiometry is Key: Use a slight excess of the base (1.1-1.2 equivalents) to ensure full deprotonation. However, use only 1.0-1.05 equivalents of the methylating agent. A large excess of the alkylating agent will significantly increase the rate of the undesired second methylation.
Proposed Experimental Protocol (Optimized for Selectivity):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).
-
Add anhydrous DMF or THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Add methyl iodide (1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
FAQ 3: The reaction seems complete by LC-MS, but my isolated yield is very low after workup and column chromatography.
This problem suggests that material is being lost during the isolation and purification steps. The physicochemical properties of azaindoles can make them challenging to handle.
Core Concept: Purification Strategy
This compound is a moderately polar, basic compound. These properties must be considered when designing extraction and chromatography protocols. It can adhere to silica gel, and its solubility can be pH-dependent.
Troubleshooting Steps:
-
Optimize the Workup:
-
After quenching, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.
-
If a quaternary salt byproduct was formed, it will remain in the aqueous layer, simplifying purification.
-
-
Re-evaluate Column Chromatography Conditions:
-
Streaking/Tailing on Silica Gel: The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to poor separation and low recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine (e.g., elute the column with 1-2% Et₃N in your starting solvent system before loading the sample). This neutralizes the acidic sites on the silica. A guide for a similar compound suggests this approach[5].
-
Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel.
-
-
Consider Alternative Purification Methods:
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective method for obtaining high-purity material with minimal loss. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.
-
Acid-Base Extraction: To remove non-basic impurities, the crude organic extract can be washed with dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the pure product. This is an excellent way to separate the product from non-basic impurities.
-
References
- 1. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 1-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility challenges during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Understanding Your Poorly Soluble Compound: First Principles
Low aqueous solubility is a frequent hurdle in the development of new chemical entities, with estimates suggesting that a significant percentage of compounds in drug discovery pipelines are poorly soluble. For derivatives of this compound, a nitrogen-containing heterocyclic scaffold, several structural features can contribute to poor solubility. The planar, aromatic nature of the fused ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role.
The pyrrolopyridine core, also known as azaindole, possesses basic nitrogen atoms, which means its ionization state, and therefore solubility, will be highly dependent on the pH of the aqueous environment. Understanding the interplay between the compound's intrinsic properties and the experimental conditions is the first step toward improving its solubility.
Troubleshooting Guide: Strategies to Improve Solubility
This section provides a series of troubleshooting steps and detailed protocols to address low solubility of your this compound derivatives.
Question 1: My compound is "crashing out" of my aqueous buffer. What is the first thing I should check?
Answer: The first and most critical parameter to investigate for a nitrogen-containing heterocyclic compound like a this compound derivative is the pH of your solution .
Causality: The pyridine nitrogen in the pyrrolo[3,2-b]pyridine scaffold is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which significantly enhances the interaction of the molecule with polar solvents like water, thereby increasing solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble, non-ionized form.
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess of your solid compound to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This is a key step for determining thermodynamic solubility.[1][2]
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Expected Outcome: You will likely observe significantly higher solubility at lower pH values. This information is crucial for selecting appropriate buffer systems for your in vitro assays.
Caption: Initial troubleshooting workflow for low solubility.
Question 2: Adjusting the pH is not sufficient or not compatible with my experimental system. What chemical modification strategies can I employ?
Answer: When pH modification is not a viable option, several chemical strategies can be employed. The two most common are salt formation and the prodrug approach .
1. Salt Formation
Causality: For basic compounds like your this compound derivatives, forming a salt with a pharmaceutically acceptable acid can dramatically improve aqueous solubility and dissolution rate.[4][5] The salt form readily dissociates in aqueous media, releasing the ionized, more soluble form of your compound. Approximately 50% of marketed small molecule drugs are administered as salts.[6]
Experimental Protocol: Salt Screening
-
Counterion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).
-
Stoichiometry: Dissolve your compound (the free base) in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Salt Formation: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid to the solution.
-
Crystallization: Allow the salt to crystallize out of solution. This can be facilitated by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the salt form to confirm its formation and assess its properties (e.g., by melting point, NMR, and X-ray powder diffraction).
-
Solubility Measurement: Determine the aqueous solubility of each salt form using the shake-flask method described previously.
Data Presentation: Comparison of Salt Forms
| Salt Form | Aqueous Solubility (µg/mL at pH 7.0) |
| Free Base | (Your experimental value) |
| Hydrochloride | (Experimental value) |
| Mesylate | (Experimental value) |
| Tartrate | (Experimental value) |
2. Prodrug Approach
Causality: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[7] For improving solubility, a polar, water-solubilizing moiety is temporarily attached to your compound. This can be a particularly effective strategy if your molecule lacks a readily ionizable group or if salt formation proves challenging.
Common Prodrug Strategies for Increasing Solubility:
-
Phosphate Esters: Introduction of a phosphate group, which is highly ionizable and water-soluble at physiological pH.
-
Amino Acid Conjugates: Attaching an amino acid can introduce both acidic and basic functionalities, improving solubility across a range of pH values.
-
Glycosides: Conjugation with a sugar molecule can significantly enhance aqueous solubility.
Experimental Workflow: Prodrug Synthesis and Evaluation
Caption: Workflow for prodrug development to enhance solubility.
Question 3: I want to avoid chemical modification of my lead compound. What formulation strategies can I use to improve its solubility for in vitro testing?
Answer: Several formulation-based approaches can enhance the apparent solubility of your compound without altering its chemical structure. These are particularly useful for preclinical studies.
1. Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds by reducing the polarity of the solvent system.[8][9]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare Stock Solution: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Prepare serial dilutions of your stock solution in the same co-solvent.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each dilution to your aqueous assay buffer. It is crucial to keep the final concentration of the co-solvent low (typically <1-2%) to avoid artifacts in biological assays.
-
Observation: Visually inspect for precipitation. The highest concentration that remains clear is the kinetic solubility in that co-solvent/buffer system.[1][10]
2. Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly water-soluble guest molecules, like your this compound derivative, forming an inclusion complex that has significantly higher aqueous solubility.[12][13]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).
-
Sample Preparation and Analysis: Filter the solutions to remove undissolved solid and determine the concentration of your compound in the filtrate by HPLC.
-
Phase Solubility Diagram: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.[14]
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A1:
-
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is determined by equilibrating an excess of the solid compound with the solvent over a prolonged period (e.g., 24-48 hours).[2][15] This is the "true" solubility and is crucial for late-stage development and formulation.
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[10][16] It is a measure of how quickly a compound precipitates. This is often a higher value than the thermodynamic solubility and is typically used for high-throughput screening in early drug discovery to identify compounds with potential solubility liabilities.
For lead optimization and understanding the fundamental properties of your compound, thermodynamic solubility is the more informative value .
Q2: Can particle size reduction improve the solubility of my compound?
A2: Particle size reduction techniques like micronization increase the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. However, it's important to understand that it does not increase the thermodynamic (equilibrium) solubility . It can be a useful strategy for compounds where the dissolution rate is the limiting factor for absorption.
Q3: My compound is a zwitterion. How does that affect my strategy?
A3: A zwitterionic compound has both acidic and basic functional groups. Its solubility will be lowest at its isoelectric point (pI), where the net charge is zero. The solubility will increase at pH values both below and above the pI. Therefore, a full pH-solubility profile is essential to identify the pH ranges of maximum solubility.
Q4: Are there any in silico tools that can predict the solubility of my derivatives?
A4: Yes, there are several computational models and software packages that can predict aqueous solubility based on the chemical structure of a molecule. These tools typically use parameters like logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. While these predictions can be useful for prioritizing compounds for synthesis, they are not a substitute for experimental determination of solubility.
References
- 1. enamine.net [enamine.net]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. creative-bioarray.com [creative-bioarray.com]
1-methyl-1H-pyrrolo[3,2-b]pyridine stability issues and degradation
Welcome to the technical support center for 1-methyl-1H-pyrrolo[3,2-b]pyridine (also known as N-methyl-4-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Due to the limited publicly available stability data for this specific molecule, this document synthesizes information from studies on closely related azaindole and N-methylated heterocyclic compounds to provide a robust framework for troubleshooting and experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
My compound appears to be degrading during aqueous workup or in solution. What could be the cause and how can I prevent it?
Answer:
Aqueous instability, particularly under non-neutral pH conditions, is a known issue for pyrrolopyridine scaffolds.[1] The degradation is likely due to hydrolysis.
Causality: The pyrrolo[3,2-b]pyridine ring system is susceptible to both acid- and base-catalyzed hydrolysis. The electron-rich pyrrole ring can be protonated under acidic conditions, making it more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the pyrrole proton can be abstracted, or direct nucleophilic attack by hydroxide ions can occur, leading to ring-opening. Studies on analogous pyrrolopyridine derivatives have shown extreme instability in alkaline media and lability in acidic media.[1]
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, ensure the pH of your solution is maintained as close to neutral (pH 7) as possible. Use buffered solutions (e.g., phosphate-buffered saline) where appropriate.
-
Minimize Contact Time: Reduce the duration of contact with aqueous phases. Perform extractions and washes as quickly as possible.
-
Use Cold Solutions: Perform aqueous workups at reduced temperatures (0-5 °C) to slow down the rate of potential hydrolytic degradation.
-
Solvent Selection: If possible, use organic solvents for extraction and purification that have low water miscibility to minimize water content in the organic phase. Dry organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
I am observing the formation of an unexpected, more polar impurity in my sample, especially after exposure to air or certain reagents. What is this impurity likely to be?
Answer:
The formation of a more polar impurity upon exposure to air suggests oxidative degradation. The most probable product is the corresponding N-oxide.
Causality: The pyridine nitrogen in the 7-azaindole scaffold is susceptible to oxidation, forming a 7-azaindole N-oxide.[2] This transformation introduces a polar N-oxide functional group, which would result in a more polar compound that typically has a shorter retention time on reverse-phase HPLC and a lower Rf value on normal-phase TLC. The use of oxidizing agents, even mild ones, during your synthetic route could also lead to the formation of this N-oxide.
Preventative Measures & Solutions:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use degassed solvents for reactions and sample preparation to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize your synthetic route and experimental procedures to ensure that no unnecessary oxidizing agents are present.
-
Antioxidants: For long-term storage in solution, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), although compatibility should be verified for your specific application.
My compound seems to be sensitive to light, leading to discoloration and the appearance of new peaks in my chromatogram. How can I handle and store it properly?
Answer:
Photodegradation is a common issue for heterocyclic aromatic compounds, including pyrrolopyridine derivatives.[1]
Causality: The conjugated π-system of the pyrrolopyridine ring can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions. This can result in complex degradation pathways, including oxidation and ring cleavage, leading to a mixture of byproducts.
Proper Handling and Storage:
-
Amber Vials: Always store the solid compound and solutions in amber glass vials or containers that block UV and visible light.
-
Protection from Light: During experiments, protect your reaction vessels and samples from direct light by wrapping them in aluminum foil or working in a darkened fume hood.
-
ICH Photostability Guidelines: For formal stability studies, follow the ICH Q1B guidelines for photostability testing, which involve exposure to a standardized light source.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a low temperature (-20°C is recommended), and preferably under an inert atmosphere (argon or nitrogen).
Q2: Is this compound stable in common organic solvents like DMSO, DMF, and methanol?
A2: While generally stable for short periods in high-purity, anhydrous aprotic solvents like DMSO and DMF, long-term storage in solution is not recommended due to the potential for slow degradation. Protic solvents like methanol, especially if they contain water, may facilitate hydrolysis over time. It is best practice to prepare solutions fresh for each experiment.
Q3: What are the likely degradation pathways for this compound?
A3: Based on data from related compounds, the primary degradation pathways are likely to be:
-
Hydrolysis (Acidic/Basic): Cleavage of the pyrrole ring.
-
Oxidation: Formation of the N-oxide at the pyridine nitrogen.
-
Photodegradation: Complex decomposition that can involve both oxidative and ring-cleavage pathways.
Q4: How does the N-methylation affect the stability of the 4-azaindole core?
A4: N-methylation of the pyrrole nitrogen can have a stabilizing effect. It prevents deprotonation under basic conditions, which can be a trigger for degradation. Additionally, studies on similar heterocyclic systems have shown that N-methylation can improve metabolic stability.[4] However, the pyridine nitrogen remains a site of potential oxidation.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A stability-indicating HPLC method is the most suitable technique. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or formate) is a good starting point. UV detection is appropriate, and coupling to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound based on the reactivity of analogous compounds.
Caption: Predicted degradation pathways for this compound.
Quantitative Data Summary
While specific quantitative degradation rates for this compound are not available in the literature, the following table summarizes the expected stability profile based on analogous compounds.
| Stress Condition | Reagents/Conditions | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat | Labile | Ring-opened products |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heat | Highly Labile | Ring-opened products |
| Oxidation | 3-30% H2O2, room temp | Labile | N-oxide and other oxidative products |
| Thermal | Dry heat (e.g., 80°C) | Generally Stable | Minimal degradation expected |
| Photolytic | UV/Vis light exposure | Labile | Complex mixture of degradants |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to assess its intrinsic stability.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Class A volumetric flasks
-
pH meter
-
HPLC-UV-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature and take samples at 2, 4, 8, and 24 hours. If no degradation is observed, repeat the experiment at 60°C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature and take samples at 1, 2, 4, and 8 hours. Due to expected high lability, shorter time points are recommended. Neutralize samples with an equivalent amount of HCl immediately after sampling.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Keep at room temperature, protected from light, and take samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
Before analysis, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a suitable HPLC-UV-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are representative.[3]
-
Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
Identifying side products in pyrrolo[3,2-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrrolo[3,2-b]pyridines, also known as 4-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction
The pyrrolo[3,2-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis, however, can be challenging, often leading to the formation of undesired side products that can complicate purification and reduce yields. This guide provides in-depth technical advice, grounded in established chemical principles, to help you identify, understand, and mitigate the formation of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common issues encountered during the synthesis of pyrrolo[3,2-b]pyridines. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
Issue 1: Regioisomeric Impurities in Electrophilic Substitution Reactions
Question: I am performing an electrophilic substitution (e.g., halogenation, nitration) on my pyrrolo[3,2-b]pyridine core, but I am observing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomeric impurities is a common challenge in the functionalization of the pyrrolo[3,2-b]pyridine scaffold. The pyrrole ring is electron-rich and generally more reactive towards electrophiles than the pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic, making it the primary site of electrophilic attack. However, substitution at other positions, such as C2, C6, or C7, can occur depending on the reaction conditions and the nature of the electrophile.
Causality and Troubleshooting:
-
Inherent Reactivity of the Scaffold: The electron-donating nitrogen atom of the pyrrole ring directs electrophilic substitution primarily to the C3 position. However, the pyridine nitrogen withdraws electron density, deactivating the pyridine ring towards electrophilic attack. The interplay of these electronic effects governs the regioselectivity.
-
Steric Hindrance: Bulky substituents on the pyrrole nitrogen or adjacent positions can hinder attack at C3, leading to substitution at less sterically crowded sites.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity.
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less favored isomers.
-
Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly impact the outcome of the reaction.
-
Experimental Protocol for Improved Regioselectivity (Example: Bromination):
A highly regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate has been reported, which can serve as a useful building block.[1]
-
Starting Material: 4-chloro-3-nitro-7-azaindole
-
Reagent: N-Bromosuccinimide (NBS)
-
Solvent: Sulfuric acid
-
Procedure:
-
Dissolve the starting material in concentrated sulfuric acid at 0 °C.
-
Slowly add NBS in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto ice.
-
Filter the resulting precipitate, wash with water, and dry to obtain the desired 5-bromo-4-chloro-3-nitro-7-azaindole.
-
This method demonstrates excellent control of regioisomeric impurities and is operationally simple.[1]
Logical Relationship Diagram:
Caption: Factors influencing regioselectivity in electrophilic substitution.
Issue 2: Side Products in Fischer Indole Synthesis of Pyrrolo[3,2-b]pyridines
Question: I am attempting to synthesize a pyrrolo[3,2-b]pyridine derivative using the Fischer indole synthesis, but my yields are low, and I am isolating several side products. What are the likely side reactions, and how can I minimize them?
Answer:
The Fischer indole synthesis is a powerful method for constructing the indole nucleus, but its application to the synthesis of azaindoles, including pyrrolo[3,2-b]pyridines, can be problematic. The electron-deficient nature of the pyridine ring in the starting pyridylhydrazine makes the key[2][2]-sigmatropic rearrangement step more difficult compared to the synthesis of carbocyclic indoles.[3][4][5]
Common Side Products and Their Formation:
-
Unreacted Starting Materials: Due to the higher activation energy for the rearrangement, incomplete conversion is common.
-
Dimers and Polymers: Under strong acid and high-temperature conditions, side reactions such as dimerization or polymerization of the starting materials or intermediates can occur.
-
Over-reduction or Side-chain Reactions: If the starting ketone or aldehyde has other functional groups, they may react under the harsh reaction conditions.
-
Aldol Condensation Products: In some cases, the intermediate aldehyde in the synthesis can undergo self-condensation, leading to aldol products as major impurities.[6]
Troubleshooting Workflow for Fischer Azaindole Synthesis:
Caption: Troubleshooting workflow for Fischer azaindole synthesis.
Optimization Strategies:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a commonly used and often effective catalyst for the Fischer azaindole synthesis.[7] Other Lewis acids like zinc chloride or Brønsted acids can also be employed.[5][8] The optimal catalyst and its concentration should be determined empirically.
-
Temperature Control: Instead of heating directly to a high temperature, a gradual increase in temperature may favor the desired cyclization over decomposition pathways.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the desired reaction in shorter timeframes and with higher yields compared to conventional heating.
-
Alternative Synthetic Routes: If the Fischer indole synthesis consistently gives poor results, consider alternative methods such as palladium-catalyzed cross-coupling reactions, which often proceed under milder conditions.[2]
Issue 3: Formation of Dimeric Byproducts
Question: During my synthesis, I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. What could be causing this, and how can I prevent it?
Answer:
Dimerization can occur through various mechanisms depending on the specific synthetic route and the reactivity of the intermediates.
Potential Causes and Solutions:
| Cause | Mechanism | Prevention Strategies |
| Oxidative Coupling | The electron-rich pyrrole ring can be susceptible to oxidation, leading to the formation of dimers through radical coupling or other oxidative pathways. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add antioxidants in small quantities if compatible with the reaction chemistry. |
| Intermolecular Condensation | Reactive functional groups on the pyrrolo[3,2-b]pyridine core or its precursors can undergo intermolecular condensation reactions, especially at high temperatures or in the presence of strong acids or bases. | - Use protecting groups for reactive functionalities.- Employ milder reaction conditions (lower temperature, less concentrated reagents).- Use high-dilution conditions to favor intramolecular reactions over intermolecular ones. |
| Palladium-Catalyzed Homocoupling | In cross-coupling reactions (e.g., Suzuki, Heck), homocoupling of the starting materials can occur as a side reaction, leading to dimeric byproducts. | - Optimize the catalyst system (ligand, palladium source).- Control the stoichiometry of the reactants carefully.- Add a phosphine ligand to suppress reductive elimination from the Pd(II) intermediate. |
Purification Strategies for Pyrrolo[3,2-b]pyridine Derivatives
The successful synthesis of pyrrolo[3,2-b]pyridines is often followed by the challenge of purification. The presence of the basic pyridine nitrogen can lead to tailing on silica gel chromatography.
Recommended Purification Techniques:
-
Column Chromatography:
-
Normal Phase: Use a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to suppress tailing.
-
Reverse Phase: Often provides better separation for polar and basic compounds.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material.[1]
-
Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool.
Spectroscopic Characterization of Side Products
Careful analysis of spectroscopic data is crucial for identifying side products.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants in the NMR spectra can provide detailed information about the substitution pattern on the pyrrolo[3,2-b]pyridine core, helping to distinguish between regioisomers.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the main product and any byproducts, which is particularly useful for identifying dimers or other unexpected products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for Pyrrolo[3,2-b]pyridine Functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers engaged in the functionalization of the pyrrolo[3,2-b]pyridine (7-azaindole) scaffold. This privileged heterocyclic core is a cornerstone in medicinal chemistry and materials science. However, its unique electronic properties and the presence of two nitrogen atoms present specific challenges for palladium-catalyzed cross-coupling reactions. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate and optimize your Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling on pyrrolo[3,2-b]pyridines often more challenging than on simple carbocycles like benzene?
A1: The difficulty arises from the inherent properties of the 7-azaindole scaffold. The pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition and sluggish or failed reactions.[1] Furthermore, the pyrrolo[3,2-b]pyridine ring system is electron-deficient, which can slow the initial rate-limiting oxidative addition step, particularly with less reactive halides like chlorides.[2][3]
Q2: I'm setting up my first reaction. What is a reliable set of starting conditions?
A2: A robust starting point is crucial. For coupling a bromo-pyrrolo[3,2-b]pyridine with a standard arylboronic acid, we recommend a modern catalyst system known for its high activity with heteroaromatic substrates. A typical setup would involve a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A moderately strong base like potassium phosphate (K₃PO₄) is often effective as it minimizes base-sensitive side reactions.[4] Anhydrous, aprotic solvents like 1,4-dioxane or toluene, with a small amount of water to aid in base solubility and transmetalation, are standard.[2][5] Always ensure the reaction is rigorously degassed to prevent catalyst oxidation.
Q3: Should I protect the pyrrole N-H group before attempting the coupling?
A3: This is a common and important question. While couplings on the unprotected N-H scaffold are well-documented and highly desirable for step economy, the acidic proton can complicate the reaction.[4] Deprotonation by the base can alter the electronic nature of the ring and may lead to side reactions or solubility issues. If you are experiencing significant dehalogenation or low yields, N-protection (e.g., with a BOC or SEM group) can be an effective strategy to suppress these pathways.[2][6] The choice often depends on the specific position of the halogen and the nature of the coupling partners. We recommend first attempting the reaction on the unprotected substrate with a carefully optimized system.
Q4: For functionalization, which leaving group is better on the pyrrolo[3,2-b]pyridine core: bromine or iodine?
A4: The choice involves a trade-off between reactivity and side reactions. The general reactivity trend for the oxidative addition step is I > Br >> Cl.[7] An iodo-substituted scaffold will react faster, often allowing for milder conditions (lower temperatures, shorter times). However, aryl iodides are also more prone to the undesired side reaction of dehalogenation.[2][8] Bromo-substituted pyrrolo[3,2-b]pyridines offer a good balance of reactivity and stability and are often the preferred starting point. Chloro-substituted substrates are the most challenging and require highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or advanced Buchwald-type phosphines.[3][9]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction shows no conversion of the starting material, even after extended time at high temperature. What should I check first?
A: Complete lack of reactivity typically points to a fundamental failure in the catalytic cycle. Perform the following systematic checks:
-
Inert Atmosphere: This is non-negotiable. Oxygen deactivates the Pd(0) catalyst, which can lead to the formation of palladium black and promote the homocoupling of boronic acids.[5] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of argon or nitrogen.[10]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Impurities can sometimes poison the catalyst. Ensure your base is of high quality and your solvent is anhydrous.
Q: I'm getting a low yield (<30%) with significant starting material remaining. What are the most likely culprits and how do I improve the conversion?
A: Low conversion suggests a slow or inefficient catalytic cycle. This is where optimization of the core components is critical.
-
Cause: Suboptimal Catalyst/Ligand Combination. The ligand is arguably the most critical variable. Standard ligands like PPh₃ are often ineffective for electron-deficient heterocycles.
-
Solution: Switch to a more electron-rich and sterically hindered ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are designed to accelerate both the oxidative addition and the reductive elimination steps, which are often slow for these substrates.[2][4][11] A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also be beneficial.[7]
-
-
Cause: Ineffective Base or Poor Solubility. The base must be strong enough to form the active boronate species but not so strong that it causes degradation.[12] Its solubility is also key.
-
Solution: Screen different bases. K₃PO₄ is an excellent starting point for N-H containing heterocycles.[4] Cs₂CO₃ is more soluble and can be more effective but is also more expensive. If using a carbonate, adding a small amount of water to the solvent system (e.g., dioxane:H₂O 10:1) can dramatically improve results.
-
-
Cause: Competitive Side Reactions. The main culprits that consume starting materials without forming the product are dehalogenation and protodeboronation. These are discussed in detail below. If you suspect these are occurring, they must be addressed to improve the yield of your desired product.
Problem 2: Significant Side Product Formation
Q: I observe a major byproduct corresponding to my dehalogenated pyrrolo[3,2-b]pyridine. How can I prevent this?
A: Dehalogenation is a common plague in couplings with electron-deficient N-heterocycles.[2] It occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your substrate.
-
Mechanism: The Pd-H species can arise from reactions with the base, solvent (especially alcohols), or trace water.[2]
-
Solutions:
-
Ligand Choice: Use bulky, electron-rich ligands (SPhos, XPhos, etc.). These ligands create a sterically crowded environment around the palladium center that favors the desired reductive elimination over the dehalogenation pathway.[2]
-
Base Selection: Avoid strong alkoxide bases. Switch to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
-
Solvent System: Use strictly aprotic solvents like dioxane, THF, or toluene. Avoid alcohol co-solvents.
-
N-H Protection: As mentioned in the FAQs, deprotonation of the N-H can increase the electron density of the ring and influence side reactions. Protecting the nitrogen can sometimes completely suppress dehalogenation.[6]
-
Q: My boronic acid is being consumed, but I'm not getting the desired product. I see a byproduct that is just the arene from my boronic acid. What's happening?
A: You are observing protodeboronation , a reaction where the C–B bond of the boronic acid is cleaved by a proton source.[13] This is especially rapid for electron-deficient and some heteroaryl boronic acids.
-
Mechanism: The reaction can be catalyzed by acid or base and is often promoted by high temperatures and extended reaction times.[13]
-
Solutions:
-
Use More Stable Boron Reagents: This is the most effective strategy. Convert your boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or MIDA boronate.[7][14] Organotrifluoroborates are another excellent, highly stable alternative.[13] These reagents participate in a "slow release" of the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[15]
-
Optimize Conditions: Use the mildest possible conditions. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Base Choice: Use a milder base and ensure anhydrous conditions if possible, as water can be the proton source.
-
Q: I'm seeing a significant amount of a symmetrical biaryl, which corresponds to the homocoupling of my boronic acid. What causes this?
A: Homocoupling is typically caused by the presence of oxygen or other oxidants in the reaction mixture.[5]
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules.[5]
-
Solution: The remedy is rigorous exclusion of oxygen. Improve your degassing procedure for all solvents and reagents. Ensure a tight seal on your reaction vessel and maintain a positive pressure of inert gas throughout the experiment.
Visualizing the Process
The Catalytic Cycle and Its Pitfalls
The diagram below outlines the Suzuki-Miyaura catalytic cycle, highlighting potential failure points specific to pyrrolo[3,2-b]pyridine substrates.
Caption: Suzuki Cycle for Pyrrolo[3,2-b]pyridines.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues systematically.
Caption: A workflow for troubleshooting failed Suzuki couplings.
Data Summary & Recommended Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on matching the right conditions to the specific substrates. The following table provides validated starting points for optimization.
| Substrate Class | Catalyst / Ligand | Base | Solvent System | Temperature | Key Considerations & References |
| Bromo-pyrrolo[3,2-b]pyridine (unprotected) | Pd₂(dba)₃ / SPhos or XPhos (1-2 mol% Pd) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / H₂O (10:1) | 80-100 °C | Excellent starting point for many aryl boronic acids. The phosphate base is often crucial for unprotected N-H systems.[4] |
| Chloro-pyrrolo[3,2-b]pyridine | Pd(OAc)₂ / IPr·HCl (NHC ligand) | K₃PO₄ or NaOtBu | Toluene or Dioxane | 100-120 °C | Aryl chlorides require more active catalysts. NHC ligands are highly effective but can be more sensitive.[3][16] |
| Coupling with unstable Heteroaryl Boronic Acids | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ (2-3 equiv.) | Dioxane / H₂O or DMF | 80-100 °C | Use the corresponding pinacol or MIDA boronate ester to prevent protodeboronation.[13][14] |
| Sterically Hindered Substrates | Pd₂(dba)₃ / RuPhos or tBuXPhos | Cs₂CO₃ (2-3 equiv.) | Toluene | 110 °C | Highly hindered substrates require bulkier ligands to facilitate reductive elimination and a more soluble base like Cs₂CO₃. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes the coupling of a generic 5-bromo-1H-pyrrolo[3,2-b]pyridine with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
4-methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)
-
SPhos (0.03 equiv, 3 mol%)
-
K₃PO₄ (potassium phosphate, 2.0 equiv), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the 5-bromo-1H-pyrrolo[3,2-b]pyridine, 4-methoxyphenylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.
-
Seal and Purge: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a substrate concentration of approximately 0.1 M. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[17] A typical reaction time is 4-16 hours. Check for the disappearance of the bromo-starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[17]
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-methyl-1H-pyrrolo[3,2-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-methyl-1H-pyrrolo[3,2-b]pyridine. This important heterocyclic scaffold, a methylated derivative of 4-azaindole, is a common motif in medicinal chemistry. Its synthesis, however, can often lead to the formation of closely related isomeric impurities that are challenging to separate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues encountered during the purification of this compound.
I. Understanding the Challenge: Isomeric Impurities
The primary challenge in obtaining pure this compound lies in the potential for the co-formation of its structural isomers during synthesis. The position of the nitrogen atom in the pyridine ring and the fusion of the pyrrole ring can vary, leading to a mixture of compounds with identical molecular weights but different physicochemical properties.[1]
Common Isomeric Impurities:
-
1-methyl-1H-pyrrolo[2,3-b]pyridine (N-methyl-7-azaindole): Often a significant byproduct, depending on the synthetic route.
-
1-methyl-1H-pyrrolo[3,2-c]pyridine (N-methyl-5-azaindole): Another potential isomeric impurity.
-
1-methyl-1H-pyrrolo[2,3-c]pyridine (N-methyl-6-azaindole): Less common, but still a possible contaminant.
The subtle differences in the position of the nitrogen atom within the pyridine ring lead to variations in dipole moment, polarity, and hydrogen bonding capacity. These differences are the key to achieving successful separation.[1]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My initial purification by flash column chromatography on silica gel shows poor separation of the isomers. What can I do?
Answer: This is a common issue as the polarity of these isomers can be very similar. Here are several strategies to improve your separation:
-
Optimize the Eluent System:
-
Employ a shallow gradient: A slow, gradual increase in the polar solvent (e.g., ethyl acetate in hexanes) can enhance resolution.
-
Introduce a basic modifier: Adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can deactivate the acidic silanol groups on the silica gel surface. This minimizes peak tailing, which is a frequent problem with nitrogen-containing heterocycles, and can improve the separation of basic compounds.
-
Try an alternative solvent system: If ethyl acetate/hexanes is not effective, consider a dichloromethane/methanol system, again with the addition of a basic modifier.
-
-
Consider a Different Stationary Phase:
-
Alumina (neutral or basic): Alumina can sometimes offer different selectivity compared to silica for basic compounds.
-
Reverse-phase flash chromatography: If available, using a C18-functionalized silica gel for flash chromatography can provide a different separation mechanism that may be more effective.
-
Question 2: I have isolated a product that appears pure by TLC, but NMR analysis shows a mixture of isomers. How can I resolve this?
Answer: Thin-layer chromatography (TLC) often lacks the resolution to separate closely related isomers. In this case, more powerful techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating isomeric impurities of pyrrolopyridines.[2] A reverse-phase C18 column is typically the best starting point. The subtle differences in polarity between the isomers will lead to different retention times on the non-polar stationary phase. A detailed protocol is provided in Section IV.
-
Fractional Crystallization: This technique can be effective if you can find a solvent system in which the desired isomer and the impurities have significantly different solubilities. This often requires extensive screening of various solvents and solvent mixtures. A suggested starting point is provided in Section IV.
Question 3: My HPLC chromatogram shows broad or tailing peaks for my compound. What is causing this and how can I fix it?
Answer: Peak tailing in reverse-phase HPLC for basic compounds like this compound is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.
-
Use a Mobile Phase Modifier: Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase (both water and acetonitrile) is crucial.[2] The acid protonates the basic nitrogen atoms of your compound, leading to a consistent positive charge. It also protonates the silanol groups on the stationary phase, minimizing unwanted ionic interactions and resulting in sharper, more symmetrical peaks.
-
Optimize the pH of the Mobile Phase: The pH of your mobile phase should be low enough to ensure your compound is consistently protonated. A pH of around 2-3 is generally effective.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected isomeric byproducts from the synthesis of this compound?
A1: The most common isomeric byproduct is 1-methyl-1H-pyrrolo[2,3-b]pyridine. The formation of other isomers like the [3,2-c] and [2,3-c] analogues depends on the specific synthetic route employed. For example, Fischer indole synthesis modifications can sometimes lead to mixtures of isomers.[3]
Q2: How can I use NMR spectroscopy to confirm the identity of my purified this compound and distinguish it from its isomers?
A2: ¹H NMR is a powerful tool for isomer identification. The chemical shifts of the protons on the pyridine ring are highly indicative of the nitrogen atom's position. For this compound, you would expect to see distinct signals for the protons at positions 5, 6, and 7. Comparing the observed chemical shifts and coupling constants with literature values or with spectra of authenticated standards is the most reliable method. Generally, protons alpha to the pyridine nitrogen are shifted further downfield.[4][5]
Q3: Is preparative TLC a viable option for purifying this compound?
A3: Preparative TLC can be used for small-scale purification (typically <100 mg) and for quickly obtaining a small, pure sample for analytical purposes.[2] However, due to the likely small difference in Rf values between the isomers, it may not provide baseline separation and is generally less efficient than preparative HPLC for achieving high purity.
Q4: Can I use gas chromatography (GC) for the separation of these isomers?
A4: Gas chromatography can be used to separate isomers of heterocyclic compounds, provided they are thermally stable and sufficiently volatile. The choice of the stationary phase is critical for achieving separation. However, for purification purposes (preparative scale), HPLC is generally more versatile and scalable.
IV. Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for Isomer Separation
This protocol provides a robust starting point for the separation of this compound from its isomers. Optimization may be required based on the specific isomeric ratio and the HPLC system used.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A/B mixture or methanol.
Methodology:
-
Sample Preparation: Dissolve the crude product in a small volume of a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Begin the gradient elution as described in the table below.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm). Collect fractions corresponding to the different peaks.
-
Analysis and Product Recovery: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 15 |
| 5 | 95 | 5 | 15 |
| 35 | 5 | 95 | 15 |
| 40 | 5 | 95 | 15 |
| 41 | 95 | 5 | 15 |
| 45 | 95 | 5 | 15 |
Diagram 1: HPLC Purification Workflow
Caption: Workflow for the purification of this compound using preparative HPLC.
Protocol 2: Fractional Crystallization - A Starting Point
Fractional crystallization relies on the differential solubility of the isomers in a particular solvent or solvent mixture. Finding the ideal solvent system is often empirical.
Recommended Solvent Screening:
-
Single Solvents: Test the solubility of your isomeric mixture in a range of solvents at room temperature and at elevated temperatures. Good candidates for single-solvent crystallization are those in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Non-polar: Heptane, cyclohexane
-
Moderately polar: Toluene, ethyl acetate, isopropanol, ethanol
-
Polar: Methanol, acetonitrile
-
-
Solvent/Anti-solvent Systems: Dissolve the mixture in a good solvent (in which it is highly soluble) and slowly add an anti-solvent (in which it is poorly soluble) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
Common pairs: Dichloromethane/heptane, Ethyl acetate/hexanes, Methanol/water
-
General Procedure:
-
Dissolve the impure material in a minimal amount of the chosen hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Analyze the crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio. Repeat the process if necessary to achieve the desired purity.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy for this compound.
V. References
-
Sigma-Aldrich. This compound. PubChem. --INVALID-LINK--
-
BenchChem. A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. BenchChem. --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. --INVALID-LINK--
-
Y. Levin, et al. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. --INVALID-LINK--
-
M. Katcka & T. Urbanski. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. --INVALID-LINK--
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. --INVALID-LINK--
-
ACE HPLC Columns. HPLC Troubleshooting Guide. --INVALID-LINK--
-
Agilent. Application Compendium Solutions for Preparative HPLC. Agilent. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Reaction Condition Refinement for 1-methyl-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for 1-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 1-methyl-4-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and functionalization of this critical heterocyclic scaffold. As a key building block in medicinal chemistry, particularly for kinase inhibitors, mastering its reactivity is paramount.[1] This resource provides actionable insights to refine your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound. The most common is a two-step process involving the synthesis of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) followed by N-methylation.[2] Alternatively, a direct cyclization approach using a precursor that already contains the methyl group can be employed, though this is less common for this specific isomer. The two-step approach offers greater flexibility as the 4-azaindole intermediate can be used to synthesize a variety of N-substituted analogs.
Q2: How does the N-methylation of 1H-pyrrolo[3,2-b]pyridine affect its reactivity in subsequent reactions?
A2: The N-methylation of 1H-pyrrolo[3,2-b]pyridine has several important consequences for its reactivity. Firstly, it prevents reactions at the N1 position, such as N-acylation or N-arylation. Secondly, the methyl group can influence the regioselectivity of electrophilic substitution reactions on the pyrrole ring due to its electron-donating nature and steric effects. Finally, the absence of the N-H proton can affect the solubility and chromatographic behavior of the molecule.
Q3: What is the general order of reactivity for the different positions on the this compound ring system?
A3: The electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. For electrophilic substitution, the typical order of reactivity is C3 > C2. The pyridine ring (positions C5, C6, and C7) is generally unreactive towards electrophiles unless activated. For metallation, the C2 position is the most acidic proton on the pyrrole ring, making it the preferred site for deprotonation with strong bases.
Q4: Are there any specific safety precautions I should take when working with reagents for the synthesis and functionalization of this compound?
A4: Yes, many of the reagents used in the synthesis and functionalization of this scaffold are hazardous. Organolithium reagents like n-butyllithium are highly pyrophoric and require handling under a strictly inert atmosphere. Strong bases such as sodium hydride are water-reactive and can generate flammable hydrogen gas. Palladium catalysts, while used in small quantities, can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
N-Methylation of 1H-pyrrolo[3,2-b]pyridine
Issue: Low yield and/or formation of multiple products during N-methylation.
This is a common problem that can arise from several factors, including the choice of base, methylating agent, and reaction conditions.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and the solvent is anhydrous. | Incomplete deprotonation of the pyrrole N-H can lead to a sluggish reaction and recovery of starting material. |
| Over-methylation | Use a milder methylating agent (e.g., dimethyl sulfate instead of methyl iodide). Add the methylating agent slowly and at a lower temperature. | The pyridine nitrogen can also be methylated, leading to the formation of a quaternary ammonium salt, especially with highly reactive methylating agents. |
| Competing Reactions | Run the reaction at a lower temperature to minimize side reactions. | Higher temperatures can promote undesired side reactions, leading to a complex product mixture. |
| Poor Solubility | Choose a solvent in which both the starting material and the deprotonated intermediate are soluble (e.g., DMF, THF). | Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion. |
Step-by-Step Protocol for N-Methylation:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Electrophilic Substitution (e.g., Halogenation)
Issue: Poor regioselectivity or low yield in electrophilic substitution reactions.
The C3 position is the most electron-rich and therefore the most reactive towards electrophiles. However, achieving high regioselectivity can be challenging.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Lack of Regioselectivity | Use a milder and more selective electrophile. For example, for bromination, consider using NBS in a non-polar solvent. | Highly reactive electrophiles can lead to substitution at multiple positions, including the less reactive C2 position. |
| Low Reactivity | Use a more potent electrophilic reagent or add a Lewis acid catalyst to activate the electrophile. | The pyrrole ring, while activated, may not be sufficiently nucleophilic to react with weak electrophiles. |
| Product Decomposition | Perform the reaction at a lower temperature and monitor carefully to avoid over-reaction. | The product can be sensitive to the reaction conditions and may decompose upon prolonged exposure to strong electrophiles or acidic conditions. |
Visualizing Electrophilic Substitution:
Caption: Regioselectivity in electrophilic substitution.
Transition-Metal-Catalyzed Cross-Coupling
Issue: Low or no conversion in Suzuki or Buchwald-Hartwig coupling reactions.
Cross-coupling reactions on the this compound core, typically after halogenation, are powerful methods for C-C and C-N bond formation. However, these reactions are often sensitive to the choice of catalyst, ligand, and base.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Inactivation | Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst or a catalyst system with a bulky, electron-rich ligand (e.g., XPhos, SPhos). | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Ligands with greater steric bulk can mitigate this issue. |
| Poor Transmetalation (Suzuki) | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the boronic acid is of high quality. | The choice of base is critical for efficient transmetalation. |
| Slow Reductive Elimination (Buchwald-Hartwig) | Use a more electron-rich and sterically hindered ligand. Increase the reaction temperature. | The nature of the ligand significantly influences the rate of reductive elimination. |
| Substrate Decomposition | Use milder reaction conditions (lower temperature, weaker base) if the substrate is sensitive. | The this compound core can be unstable under harsh basic conditions or at high temperatures. |
Troubleshooting Workflow for Cross-Coupling:
Caption: Troubleshooting workflow for cross-coupling reactions.
Lithiation and Functionalization
Issue: Decomposition of the lithiated intermediate or low yield upon quenching with an electrophile.
Directed ortho-metalation (DoM) at the C2 position is a key strategy for functionalizing the pyrrole ring. However, the lithiated intermediate can be unstable.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Unstable Lithiated Intermediate | Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. | The lithiated 4-azaindole is thermally unstable and can decompose if the temperature rises. |
| Inefficient Deprotonation | Use a stronger or more sterically hindered base (e.g., s-BuLi or LDA). Ensure anhydrous conditions. | Incomplete deprotonation will result in recovery of the starting material. |
| Poorly Reactive Electrophile | Use a more reactive electrophile. If warming is required, do so cautiously and for a minimal amount of time. | The lithiated intermediate may decompose before it has a chance to react with a sluggish electrophile. |
| Incorrect Quenching Procedure | Add the electrophile to the lithiated species at low temperature. Do not add the lithiated species to the electrophile. | This ensures that the electrophile is always in excess relative to the transiently formed lithiated species, minimizing side reactions. |
References
Technical Support Center: Navigating the Metabolic Labyrinth of Pyrrolo[3,2-b]pyridine Inhibitors
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrrolo[3,2-b]pyridine inhibitors. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the common challenge of poor metabolic stability associated with this promising scaffold. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower your research and development efforts.
Introduction: The Promise and Peril of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, bicyclic structure provides a well-defined vector for substituent placement, enabling potent and selective interactions with target proteins. However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This can lead to low oral bioavailability, short half-life, and the formation of potentially reactive metabolites, hindering the translation of a promising lead compound into a viable drug candidate.
This guide will provide a structured approach to identifying and addressing these metabolic liabilities through a question-and-answer format, detailed troubleshooting protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic hotspots on the pyrrolo[3,2-b]pyridine scaffold?
A1: While direct literature on the metabolic hotspots of the pyrrolo[3,2-b]pyridine scaffold is limited, we can infer likely sites of metabolism based on general principles of heterocyclic chemistry and data from related isomers like pyrrolo[2,3-b]pyridines. The most probable sites for oxidative metabolism are the electron-rich positions of the pyrrole and pyridine rings.
-
Pyrrole Ring: The C2 and C3 positions of the pyrrole ring are generally electron-rich and susceptible to oxidation.
-
Pyridine Ring: The pyridine ring is generally more electron-deficient than the pyrrole ring, but it can still undergo oxidation, particularly if activated by electron-donating substituents.
-
Substituents: Any alkyl or aryl substituents on the core are also potential sites of metabolism (e.g., benzylic oxidation, aromatic hydroxylation, N- or O-dealkylation).
It is crucial to experimentally determine the specific metabolic hotspots for your inhibitor series.
Q2: Which cytochrome P450 (CYP) isozymes are most likely involved in the metabolism of pyrrolo[3,2-b]pyridine inhibitors?
A2: The major drug-metabolizing CYP isozymes in humans are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[1] Without experimental data, it is difficult to pinpoint a specific isozyme. However, CYP3A4 is responsible for the metabolism of a vast number of drugs and is often a primary suspect for the metabolism of heterocyclic compounds.[2][3] Reaction phenotyping studies are essential to identify the specific CYP isozymes involved.
Q3: What are the primary strategies to improve the metabolic stability of my pyrrolo[3,2-b]pyridine inhibitor?
A3: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolism: Introducing a sterically hindering group or an electron-withdrawing group at or near the metabolic hotspot can prevent or slow down enzymatic attack. For example, replacing a hydrogen atom with a fluorine or a methyl group.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity is a powerful strategy.[4][5][6]
-
Deuteration: Selectively replacing a carbon-hydrogen bond at a metabolic hotspot with a stronger carbon-deuterium bond can slow the rate of metabolism, a phenomenon known as the kinetic isotope effect.[2][7][8][9][10]
-
Scaffold Hopping: In cases of extensive core metabolism, replacing the pyrrolo[3,2-b]pyridine scaffold with a different, more stable heterocyclic system may be necessary while maintaining the key pharmacophoric elements.[11]
Troubleshooting Guide: From Unstable Lead to Robust Candidate
This section provides a systematic approach to identifying and solving metabolic stability issues with your pyrrolo[3,2-b]pyridine inhibitors.
Problem 1: My compound shows high clearance in human liver microsomes (HLM). Where do I start?
Your first step is to pinpoint the site of metabolic attack.
Workflow for Metabolite Identification:
Caption: Workflow for identifying metabolic hotspots.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (pooled): Thaw on ice.
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile with an internal standard.
-
-
Incubation:
-
Prepare a master mix containing phosphate buffer and your test compound (final concentration typically 1 µM).
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line will give you the rate of disappearance (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Problem 2: I've identified a metabolic hotspot. How do I choose the right modification strategy?
The choice of modification depends on the nature of the hotspot and the surrounding structure-activity relationship (SAR).
Decision Tree for Modification Strategy:
Caption: Decision-making for metabolic stabilization.
Data Presentation: Comparing Stabilization Strategies
| Compound | Modification | Metabolic Hotspot | HLM Half-life (min) | Target Potency (IC50, nM) |
| Parent | None | C3 of Pyrrole | 5 | 10 |
| Analog 1 | C3-Fluoro | - | 35 | 15 |
| Analog 2 | C3-Deutero | - | 18 | 11 |
| Analog 3 | Phenyl replaced with Pyridine | Phenyl ring | >60 | 25 |
This table allows for a clear comparison of the impact of different modifications on both metabolic stability and target potency.
Problem 3: My modifications improved microsomal stability, but the compound still has poor in vivo exposure. What's next?
Poor in vivo exposure despite good microsomal stability can point to other clearance mechanisms or poor absorption.
Troubleshooting Poor In Vivo Exposure:
-
Phase II Metabolism: Is your compound a substrate for UGTs or SULTs? Consider running a hepatocyte stability assay, which contains both Phase I and Phase II enzymes.
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient N-heterocycles can be substrates for AO.[12][13] If your scaffold has been modified to be electron-deficient to reduce CYP-mediated metabolism, you may have inadvertently introduced an AO liability. Specific inhibitors can be used in vitro to probe for AO involvement.
-
Poor Permeability/High Efflux: Assess the compound's permeability in a Caco-2 or MDCK assay. High efflux by transporters like P-glycoprotein can limit absorption.
-
Instability in Plasma or Gut: Check the stability of your compound in plasma and simulated gastric/intestinal fluids.
Conclusion: A Pathway to Metabolically Robust Inhibitors
Overcoming the poor metabolic stability of pyrrolo[3,2-b]pyridine inhibitors is a multifaceted challenge that requires a systematic and iterative approach. By combining predictive reasoning with robust experimental validation, researchers can successfully navigate this metabolic labyrinth. The key lies in the early identification of metabolic liabilities and the strategic application of medicinal chemistry principles to mitigate them. This guide provides a foundational framework for your troubleshooting efforts, empowering you to develop potent, selective, and metabolically stable pyrrolo[3,2-b]pyridine inhibitors with a higher probability of preclinical and clinical success.
References
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine, also known as N-methyl-4-azaindole. This molecule is a vital heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous therapeutic candidates.[1] However, transitioning its synthesis from bench-scale to pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and process safety.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions during your scale-up campaigns.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and scale-up considerations.
-
Route A: Post-Cyclization N-Methylation. This is a common and flexible two-step approach where the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), is first synthesized and then subsequently methylated. This strategy allows for a common intermediate that can be used to generate diverse N-substituted analogs.
-
Route B: Direct Cyclization. This strategy involves using a methylated precursor that directly yields the final N-methylated product upon cyclization. While potentially more streamlined, it can require more specialized starting materials.
The choice between these routes often depends on starting material availability, cost, and the specific impurities that can be tolerated.
Caption: Comparison of primary synthetic routes.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process, with a focus on Route A, which is frequently employed in drug development for its flexibility.
Category: N-Methylation Reaction
Question 1: My N-methylation of 1H-pyrrolo[3,2-b]pyridine is sluggish, resulting in low conversion and a mixture of starting material and product. How can I drive the reaction to completion?
Answer: This is a classic scale-up challenge often rooted in the choice of base, solvent, and reaction conditions.
-
Causality - Acidity and Base Strength: The N-H proton of the pyrrole ring in azaindoles is weakly acidic. A sufficiently strong base is required for complete deprotonation to form the nucleophilic anion, which then attacks the methylating agent. Incomplete deprotonation leads to a persistent equilibrium between the starting material and the product.
-
Troubleshooting & Optimization:
-
Base Selection: If you are using weaker bases like potassium carbonate (K₂CO₃), you may see incomplete conversion, especially at lower temperatures.[2] On a larger scale, switching to a stronger, non-nucleophilic base is recommended. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the pyrrole nitrogen.
-
Solvent System: The solvent must be aprotic and able to dissolve both the starting material and the intermediate anion. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. DMF is often preferred for its ability to solvate ions effectively, though it requires higher temperatures for removal during work-up.
-
Temperature Control: While initial deprotonation with NaH is often performed at 0°C for safety, allowing the reaction to warm to room temperature after the addition of the methylating agent can significantly increase the reaction rate. Monitor the internal temperature closely, as the reaction can be exothermic.
-
Reagent Stoichiometry: On a large scale, ensure accurate molar equivalents. Use a slight excess of the base (1.1-1.2 eq.) and the methylating agent (1.1-1.2 eq.) to compensate for any potential reagent degradation or measurement inaccuracies.
-
Question 2: I'm observing the formation of a significant isomeric impurity. NMR suggests methylation is occurring on the pyridine nitrogen (N4) instead of the pyrrole nitrogen (N1). Why is this happening and how can I prevent it?
Answer: This is a critical issue of regioselectivity. While the pyrrole nitrogen is generally more nucleophilic after deprotonation, reaction conditions can influence the site of methylation.
-
Causality - Kinetic vs. Thermodynamic Control:
-
N1-Methylation (Desired): Deprotonation with a strong base like NaH overwhelmingly favors the formation of the N1-anion, which is the thermodynamically more stable conjugate base. Subsequent reaction with a methylating agent leads to the desired N1-methylated product.
-
N4-Methylation (Side Product): The pyridine nitrogen (N4) has a lone pair of electrons and can act as a nucleophile, especially under neutral or acidic conditions, or with highly reactive methylating agents. This direct alkylation leads to the formation of a quaternary pyridinium salt, which may be observed as the N4-methyl isomer after workup. The electron-deficient nature of the pyridine ring generally makes this less favorable than classical indole formations, but it can still occur.[3][4]
-
-
Troubleshooting & Optimization:
-
Ensure Complete Deprotonation: The most effective way to ensure N1 selectivity is to pre-form the N1-anion before introducing the methylating agent. Add the base (e.g., NaH) to a solution of the 4-azaindole and allow sufficient time for deprotonation (often indicated by the cessation of hydrogen gas evolution) before adding methyl iodide or dimethyl sulfate.
-
Choice of Methylating Agent: While methyl iodide is common, highly reactive agents like methyl triflate ("magic methyl") can be less selective. Dimethyl sulfate is another effective alternative.
-
Avoid Protic Solvents: Any protic solvent (water, alcohols) will quench the N1-anion and create conditions where competitive N4-alkylation can occur. Ensure all reagents and solvents are rigorously dried.
-
Caption: Troubleshooting low conversion in N-methylation.
Category: Work-up and Purification
Question 3: After quenching the reaction, I have difficulty separating my product from residual DMF and other salts during extraction. What is a robust work-up procedure for scale-up?
Answer: Work-up and purification are often the most challenging aspects to scale effectively. The high boiling point of DMF and the potential for emulsion formation require a well-designed procedure.
-
Causality: DMF is completely miscible with water, making it difficult to remove by simple aqueous extraction. Inorganic salts from the reaction can also complicate phase separations.
-
Troubleshooting & Optimization:
-
Quench Strategy: On a large scale, a slow, controlled quench is critical for safety, especially when unreacted NaH may be present. Slowly add the reaction mixture to a cooled (0°C) aqueous solution (e.g., saturated ammonium chloride or water). Avoid quenching water into the reaction vessel.
-
Extraction Solvent: Use a solvent with good product solubility and low water miscibility. Ethyl acetate or dichloromethane are common choices. However, for large-scale extractions, consider solvents like methyl tert-butyl ether (MTBE) which forms less stable emulsions and has a lower boiling point than ethyl acetate.
-
Brine Washes: After the initial aqueous wash, perform multiple washes with brine (saturated NaCl solution). This helps to break up emulsions and draws residual DMF and water from the organic layer.
-
Azeotropic Removal: If trace DMF remains, it can sometimes be removed by co-evaporation with a higher boiling point, non-polar solvent like heptane or toluene under reduced pressure, provided the product is stable.
-
Question 4: My product appears to be degrading during silica gel column chromatography, leading to low recovery and streaking on TLC plates. What's happening?
Answer: The basicity of the pyridine nitrogen in the 4-azaindole scaffold can cause issues on standard silica gel.
-
Causality: Silica gel is acidic (pKa ≈ 4.5). The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption, peak tailing, and in some cases, acid-catalyzed degradation of the product on the column.
-
Troubleshooting & Optimization:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the column eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites and significantly improves chromatographic performance for basic compounds.[5]
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds.[5]
-
Recrystallization: For scale-up, chromatography is often undesirable. Develop a robust recrystallization protocol. Screen various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water, toluene) to find conditions that provide high purity and yield. This is a far more economical and scalable purification method.[5]
-
Section 3: Recommended Scale-up Protocol
The following protocol is a generalized starting point for the N-methylation of 1H-pyrrolo[3,2-b]pyridine on a multi-gram scale. Caution: This protocol involves sodium hydride, which is highly reactive. All operations must be conducted by trained personnel under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment.
Protocol: N-Methylation of 1H-pyrrolo[3,2-b]pyridine
Step 1: Reaction Setup
-
To a dry, inerted, multi-neck flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq.).
-
Add anhydrous DMF (or THF) to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Cool the mixture to 0-5°C using an ice bath.
Step 2: Deprotonation
-
Slowly portion-wise add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the cooled slurry.
-
Critical Control Point: Maintain the internal temperature below 10°C during the addition. Observe for hydrogen gas evolution.
-
Stir the mixture at 0-5°C for 1 hour after the addition is complete, or until gas evolution ceases.
Step 3: Methylation
-
Slowly add methyl iodide (1.1 eq.) via the addition funnel over 30-60 minutes.
-
Critical Control Point: Monitor the internal temperature. The reaction is exothermic. Maintain the temperature below 15°C during the addition.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
Step 4: Work-up & Isolation
-
Cool the reaction mixture back to 0-5°C.
-
In a separate vessel, prepare a cooled solution of saturated aqueous ammonium chloride.
-
Slowly transfer the reaction mixture into the quench solution with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate or MTBE (3x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude product can be purified by flash column chromatography (silica gel treated with 1% triethylamine, eluting with a hexane/ethyl acetate gradient) or, preferably, by recrystallization from a suitable solvent system.
| Parameter | Recommendation for Scale-up | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation drives the reaction to completion. |
| Solvent | Anhydrous DMF or THF | Aprotic, good solvating properties for reagents and intermediates. |
| Temperature | 0-5°C (addition), RT (reaction) | Controls exotherms and ensures reaction completion. |
| Work-up Quench | Slow addition to aq. NH₄Cl | Safely neutralizes excess base and reagents. |
| Purification | Recrystallization > Chromatography | More economical, efficient, and scalable.[5] |
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 1-methyl-1H-pyrrolo[3,2-b]pyridine Reactions
Welcome to the technical support guide for monitoring the synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for utilizing Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure successful reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to monitor on standard silica gel TLC?
A: this compound, a derivative of 7-azaindole, is a basic compound due to the pyridine nitrogen. This basicity can cause strong interactions with the acidic silanol groups on the surface of standard silica gel plates, leading to significant spot tailing or streaking.[1][2] This makes it difficult to obtain a compact spot and accurately determine the reaction's progress.
Q2: What is a good starting solvent system for TLC analysis of this reaction?
A: A good starting point is a mixture of a non-polar and a moderately polar solvent. For 7-azaindole derivatives, systems like Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol are common.[3] A typical starting ratio would be 7:3 Hexane/EtOAc. If the spots remain at the baseline, increase the polarity by moving to 1:1 Hexane/EtOAc or switching to a DCM/MeOH system.[4]
Q3: My HPLC peaks for this compound are tailing. What is the most likely cause?
A: Similar to TLC, peak tailing in reverse-phase HPLC is often caused by secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase (e.g., C18 column).[5][6] This is especially prominent when the mobile phase pH is above 3, where silanol groups are deprotonated and can interact strongly with protonated basic compounds.[6][7]
Q4: Can I use the same sample preparation for both TLC and HPLC?
A: Generally, yes, but with caution. For TLC, a small aliquot of the reaction mixture is typically diluted in a volatile solvent (like DCM or EtOAc) and spotted directly. For HPLC, the sample must be completely dissolved in the mobile phase (or a compatible solvent) and filtered through a 0.22 or 0.45 µm syringe filter to prevent column blockage and damage.[8] Injecting unfiltered reaction mixtures can lead to increased backpressure and column failure.
Section 2: TLC Monitoring: Protocols & Troubleshooting
Workflow for TLC Reaction Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Standard TLC Protocol
-
Plate Preparation: On a silica gel plate (with fluorescent indicator F254), lightly draw a pencil line ~1 cm from the bottom. This is your baseline.
-
Chamber Preparation: Add the chosen solvent system (eluent) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Cover and let it equilibrate for 5-10 minutes.
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve your starting material in a suitable solvent and spot it on the baseline.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps confirm spot identity.
-
Lane 3 (Reaction Mixture - R): Quench a small aliquot of the reaction mixture (e.g., with water or buffer), extract with a solvent like DCM or EtOAc, and spot the organic layer.
-
-
Development: Place the TLC plate in the saturated chamber and cover it. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate or anisaldehyde) for visualization.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking/tailing | 1. Compound is too basic: The pyridine nitrogen is interacting strongly with acidic silica gel.[1][2][9] 2. Sample is overloaded: Too much material was spotted on the plate.[1][10] 3. Compound is decomposing on silica. [2][11] | 1. Add a basic modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia to your eluent to neutralize the silica surface.[2][9][10] 2. Dilute your sample: Run the TLC again with a more dilute solution.[10] 3. Try a different stationary phase: Use neutral alumina or reversed-phase C18 TLC plates.[2] |
| Spots are at the baseline (Rf ≈ 0) | Eluent is not polar enough: The solvent system does not have sufficient strength to move the polar compounds up the plate. | Increase eluent polarity: Increase the proportion of the polar solvent (e.g., change from 9:1 Hexane/EtOAc to 7:3 or 1:1). If that fails, switch to a more polar system like DCM/Methanol.[10] |
| Spots are at the solvent front (Rf ≈ 1) | Eluent is too polar: The solvent system is too strong, causing all components to travel with the solvent front without separation. | Decrease eluent polarity: Decrease the proportion of the polar solvent (e.g., change from 1:1 Hexane/EtOAc to 9:1).[10] |
| No spots are visible under UV light | 1. Compound is not UV active. 2. Sample is too dilute: Not enough compound was spotted to be detected.[9][10] 3. Compound evaporated from the plate. | 1. Use a chemical stain: Use a stain like potassium permanganate, which reacts with many organic compounds. 2. Concentrate the sample: Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[9][10] |
Section 3: HPLC Monitoring: Protocols & Troubleshooting
Decision Tree for HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Recommended Starting HPLC Method
This is a general-purpose starting method for monitoring the reaction. Optimization will likely be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many pharmaceutical compounds.[12][13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic modifier protonates silanol groups, minimizing peak tailing for basic analytes.[6] Formic acid is preferred for MS compatibility.[12] |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[14] |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient helps to elute compounds with a wide range of polarities and establish initial retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 280 nm | 7-azaindole derivatives typically have strong UV absorbance in this range.[15] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 5-10 µL | A small injection volume prevents column overloading. |
HPLC Troubleshooting Guide
Q: My peaks for this compound are severely tailing. How do I fix this? A: This is the most common issue for this class of compounds.
-
Primary Cause: Interaction between the basic pyridine nitrogen and acidic residual silanols on the C18 column packing.[6][7]
-
Solution 1 (Modify pH): The most effective solution is to lower the mobile phase pH. Ensure you are using an acidic modifier like 0.1% TFA or 0.1% Formic Acid in both your aqueous (A) and organic (B) mobile phases. A pH of 2-3 will fully protonate the silanol groups, preventing them from interacting with your protonated basic analyte.[6]
-
Solution 2 (Use a Modern Column): Use a column with high-purity silica and advanced end-capping. These "base-deactivated" columns have fewer accessible silanol groups and are specifically designed to produce better peak shapes for basic compounds.[16]
Q: I'm seeing a small "ghost peak" in my chromatogram where no compound should be. A: This can arise from several sources.
-
Cause 1 (Carryover): Sample from a previous, more concentrated injection may be retained in the injector loop or on the column head.
-
Solution 1: Run a blank injection (injecting only mobile phase) after a concentrated sample to see if the peak reappears. If it does, implement a needle wash with a strong solvent (like 50:50 Acetonitrile/Isopropanol) in your method and ensure the injector is being properly flushed.
-
Cause 2 (Late Elution): The "ghost peak" may be a compound from a previous injection that is only now eluting from the column during your current gradient.
-
Solution 2: Extend your gradient run time or add a high-organic "wash" step (e.g., hold at 95% B for 5 minutes) at the end of each run to ensure all compounds have eluted before the next injection.
Q: My retention times are shifting from one run to the next. A: Inconsistent retention times compromise data reliability.
-
Cause 1 (Column Equilibration): The column is not fully equilibrated to the initial mobile phase conditions before the injection.
-
Solution 1: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes of the starting mobile phase to pass through the column before the next run.
-
Cause 2 (Mobile Phase Preparation): The mobile phase was prepared inconsistently, or the organic solvent has evaporated over time, changing the ratio.[8]
-
Solution 2: Always prepare fresh mobile phase daily using precise volumetric measurements. Keep solvent bottles capped to minimize evaporation.[8]
-
Cause 3 (Temperature Fluctuation): The ambient lab temperature is changing, affecting retention.
-
Solution 3: Use a column thermostat to maintain a constant temperature for the column.
References
- 1. chembam.com [chembam.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. pharmashare.in [pharmashare.in]
- 10. silicycle.com [silicycle.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-methyl-1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine Scaffolds
Introduction: The Tale of Two Isomers and the Impact of a Methyl Group
In the landscape of medicinal chemistry, the azaindole scaffold, a bioisostere of indole, stands out as a "privileged structure," particularly in the development of kinase inhibitors.[1] The strategic placement of a nitrogen atom in the indole's benzene ring significantly alters the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of two key azaindole isomers: 1H-pyrrolo[3,2-b]pyridine (5-azaindole) and the more extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Furthermore, we will explore the influence of N-methylation on the pyrrole ring, focusing on 1-methyl-1H-pyrrolo[3,2-b]pyridine, to provide a comprehensive understanding for researchers and drug development professionals.
While 1H-pyrrolo[2,3-b]pyridine has been the subject of numerous investigations, leading to a wealth of bioactivity data, its methylated 5-azaindole counterpart, this compound, remains less explored in publicly available literature. This guide will, therefore, draw upon comparative studies of the parent scaffolds (5- and 7-azaindole) and the known effects of N-methylation to provide a holistic and insightful comparison.
Structural and Physicochemical Distinctions
The fundamental difference between 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets.[1] The introduction of a methyl group on the pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridine further modifies its properties by removing the hydrogen bond donor capability of the pyrrole -NH group and introducing a lipophilic substituent.
| Compound | Scaffold | Key Structural Features |
| This compound | 5-Azaindole (N-methylated) | Nitrogen at position 5; Methyl group at position 1 of the pyrrole ring. |
| 1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | Nitrogen at position 7; Unsubstituted pyrrole -NH group. |
Comparative Bioactivity: A Target-Dependent Landscape
The biological activity of azaindole isomers is highly dependent on the specific biological target. Direct, head-to-head comparisons are not always available, but existing studies reveal distinct and sometimes opposing activity profiles.
Kinase Inhibition: The Premier Arena for Azaindoles
Azaindole derivatives have garnered significant attention as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP.[2]
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole): A Prolific Kinase Inhibitor Scaffold This scaffold is a cornerstone in the design of inhibitors for a wide array of kinases. Its derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinase 8 (CDK8).[3][4] The pyrrole -NH and the pyridine nitrogen of the 7-azaindole core are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3]
-
1H-pyrrolo[3,2-b]pyridine (5-Azaindole): Emerging Potential with Target Specificity While less explored, the 5-azaindole scaffold has demonstrated significant potential. A study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole displayed potent inhibitory activity, whereas the corresponding 7-azaindole isomers showed lower inhibitory activity and selectivity.[1] This suggests that for certain kinase targets, the nitrogen placement at the 5-position is more favorable for optimal binding. In the context of PARP-1 inhibitors, the 5-azaindole ring was found to be marginally better than the 7-azaindole scaffold.[2]
-
The Impact of N-Methylation on 1H-pyrrolo[3,2-b]pyridine Specific bioactivity data for this compound is scarce. However, the methylation of the pyrrole nitrogen has significant structural and functional consequences. It removes a key hydrogen bond donor site, which can be detrimental to binding to some targets, particularly kinases that rely on this interaction. Conversely, the methyl group can provide beneficial steric interactions in other contexts and can improve metabolic stability by blocking N-dealkylation or glucuronidation pathways.[5] For instance, a study on PDE4B inhibitors noted that an N-methylated pyrrolo[3,2-b]pyridine derivative was inactive, suggesting the importance of the pyrrole -NH for this specific target.
Table 1: Comparative Bioactivity of 5-Azaindole and 7-Azaindole Derivatives Against Various Targets
| Target | 5-Azaindole Derivative Activity | 7-Azaindole Derivative Activity | Reference |
| Cdc7 Kinase | Potent Inhibition | Lower Inhibition/Selectivity | [1] |
| PARP-1 | Marginally Better Activity | Active | [2] |
| HIV-1 NNRTIs | Reduced Efficacy | Better Efficacy | [1] |
Beyond Kinases: A Spectrum of Biological Activities
The utility of azaindole scaffolds extends beyond kinase inhibition.
-
Antiviral Activity: In the realm of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 7-azaindole analogs demonstrated superior efficacy compared to their 5-azaindole counterparts.[1] Studies on azaindole N-methyl hydroxamic acids as HIV-1 integrase inhibitors have highlighted that N-methylation can enhance stability against oxidative metabolism.[5]
-
Antiproliferative Activity: A series of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold exhibited potent antiproliferative activity against a human melanoma cell line, with some derivatives showing superior or similar activity to the approved drug Sorafenib.[6]
Experimental Protocols: A Guide to Assessing Bioactivity
To facilitate further research and direct comparison, we provide a generalized experimental workflow for evaluating the bioactivity of these compounds.
Kinase Inhibition Assay (Example: FGFR1)
This protocol is adapted from methodologies described for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound and 1H-pyrrolo[2,3-b]pyridine derivatives)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the FGFR1 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced. Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.
Cellular Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)[6]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizing the Concepts
Generalized Kinase Inhibition Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Structural Comparison of the Azaindole Scaffolds
Caption: 2D structures of this compound and 1H-pyrrolo[2,3-b]pyridine.
Conclusion and Future Directions
The comparative analysis of 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine scaffolds reveals a fascinating, target-dependent divergence in bioactivity. While the 7-azaindole core is a well-established and versatile platform for inhibitor design, particularly for kinases, the 5-azaindole isomer presents unique opportunities for achieving potency and selectivity against specific targets like Cdc7 kinase.
The role of N-methylation, as exemplified by this compound, adds another layer of complexity and opportunity. While it can abrogate crucial hydrogen bonding interactions, it may also enhance metabolic stability and provide favorable steric contacts. The lack of extensive bioactivity data for this compound highlights a significant gap in the literature and a promising area for future research.
For researchers in drug discovery, the key takeaway is that the selection of the azaindole isomer and the decision to methylate the pyrrole nitrogen should be guided by the specific structural features of the biological target. A head-to-head evaluation of these scaffolds against a broader range of targets will undoubtedly uncover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition: 1-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold vs. Sorafenib
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction
In the landscape of targeted cancer therapy, multi-kinase inhibitors have emerged as a cornerstone of treatment for various malignancies. Sorafenib, a well-established therapeutic agent, exerts its anti-tumor effects by targeting several key kinases involved in tumor proliferation and angiogenesis, such as RAF, VEGFR, and PDGFR.[1][2] Concurrently, novel heterocyclic scaffolds are continuously being explored for their potential to yield more selective and potent kinase inhibitors. The 1-methyl-1H-pyrrolo[3,2-b]pyridine core represents one such scaffold that has garnered interest in medicinal chemistry.
This guide provides a comparative overview of the kinase inhibitory activity of Sorafenib against a hypothetical investigational compound based on the this compound scaffold. While direct comparative data for this compound itself is not extensively available in public literature, derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3][4] For the purpose of this guide, we will consider a hypothetical derivative, hereafter referred to as "Pyrrolo[3,2-b]pyridine-X," with potent anti-FGFR activity to illustrate a comparative experimental framework against Sorafenib.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies used to compare the efficacy and mechanism of action of these two classes of compounds.
Mechanism of Action: A Tale of Two Inhibitors
Sorafenib: The Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor that targets both the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs).[5][6] By inhibiting Raf kinases (C-Raf, B-Raf, and mutant B-Raf), Sorafenib directly impedes tumor cell proliferation.[1] Simultaneously, it curtails tumor angiogenesis by blocking the activity of VEGFR-2, VEGFR-3, and PDGFR-β.[7] This dual mechanism of action contributes to its broad-spectrum anti-tumor activity.[8]
The this compound Scaffold: A Focus on Specificity
The 1H-pyrrolo[3,2-b]pyridine scaffold is a versatile platform for the design of kinase inhibitors. While the specific targets of this compound are not yet fully elucidated, various derivatives of the parent pyrrolopyridine ring system have been synthesized and shown to inhibit a range of kinases, including FGFRs,[4] CDK8,[9] and PDE4B.[10] For this guide, we will focus on a hypothetical derivative, "Pyrrolo[3,2-b]pyridine-X," designed as a potent and selective FGFR inhibitor. Aberrant FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[3]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activities (IC50 values) of Sorafenib and our hypothetical Pyrrolo[3,2-b]pyridine-X against a panel of relevant kinases. The IC50 values for Sorafenib are based on published data, while the values for Pyrrolo[3,2-b]pyridine-X are hypothetical, representing a compound with high affinity for FGFR1/2.
| Kinase Target | Sorafenib IC50 (nM) | Pyrrolo[3,2-b]pyridine-X IC50 (nM) (Hypothetical) |
| Raf-1 | 6[11] | >10,000 |
| B-Raf | 22[11] | >10,000 |
| VEGFR-2 | 90[11] | >5,000 |
| VEGFR-3 | 20[11] | >5,000 |
| PDGFR-β | 57[11] | >5,000 |
| c-Kit | 68[11] | >10,000 |
| FGFR1 | Not widely reported | 7[4] |
| FGFR2 | Not widely reported | 9[4] |
This data highlights the distinct profiles of the two compounds. Sorafenib exhibits a broad spectrum of activity against multiple kinases, whereas Pyrrolo[3,2-b]pyridine-X is portrayed as a more selective inhibitor, primarily targeting FGFRs.
Experimental Protocols for Comparative Analysis
To empirically compare the activities of Sorafenib and a novel compound like Pyrrolo[3,2-b]pyridine-X, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]
-
Reagent Preparation: Prepare 1x Kinase Buffer, ATP, and the specific kinase substrate (e.g., a poly(Glu, Tyr) peptide for RTKs). Dilute the recombinant kinases (e.g., VEGFR-2, PDGFR-β, Raf-1, FGFR1) to the desired concentration in 1x Kinase Buffer.[13][14][15]
-
Compound Dilution: Prepare serial dilutions of Sorafenib and Pyrrolo[3,2-b]pyridine-X in the appropriate buffer, typically containing a small percentage of DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[14]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[15]
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Assays
These assays assess the effect of the inhibitors on cellular processes, providing a more biologically relevant context.
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., a cell line known to be dependent on FGFR or Raf signaling) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Sorafenib and Pyrrolo[3,2-b]pyridine-X for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition).
Protocol: Western Blotting for Signaling Pathway Inhibition
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement in a cellular context.[18]
-
Cell Treatment and Lysis: Treat cells with Sorafenib or Pyrrolo[3,2-b]pyridine-X for a short period (e.g., 1-2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated protein of interest (e.g., phospho-ERK to assess Raf pathway inhibition, or phospho-FGFR substrate 2α for FGFR pathway inhibition).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., total ERK) to normalize for protein loading.[19]
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Diagram: Cellular Signaling Pathways and Points of Inhibition
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of Pyrrolopyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results, making a comprehensive assessment of a compound's kinome-wide activity a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of the kinase selectivity of various derivatives of the pyrrolopyridine scaffold, a privileged core structure in modern kinase inhibitor design. Due to the limited publicly available data on 1-methyl-1H-pyrrolo[3,2-b]pyridine, this guide will focus on structurally related and well-characterized pyrrolopyridine analogs, placing their performance in context with established, broad-spectrum, and selective kinase inhibitors.
The Pyrrolopyridine Scaffold: A Versatile Kinase Inhibitor Core
The pyrrolopyridine bicyclic system, an isostere of indole, has emerged as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. Different isomers of the pyrrolopyridine core, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, have been explored as inhibitors of a diverse range of kinases, including Cyclin-Dependent Kinase 8 (CDK8), Haspin, FMS kinase, Fibroblast Growth Factor Receptor (FGFR), and Janus Kinases (JAKs).
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a measure of its potency against its intended target versus other kinases in the kinome. A highly selective inhibitor will potently inhibit its target with minimal activity against other kinases, thereby reducing the potential for off-target effects. In contrast, a non-selective inhibitor will inhibit a broad range of kinases.
Below is a comparative analysis of the kinase selectivity profiles of representative pyrrolopyridine derivatives against a panel of well-known kinase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units. A lower IC50 value indicates greater potency.
| Compound/Derivative | Primary Target(s) | Representative IC50 (nM) | Key Off-Target Kinases (IC50 in nM) | Reference |
| Pyrrolopyridine Derivatives | ||||
| 1H-pyrrolo[2,3-b]pyridine derivative (CDK8i) | CDK8 | 48.6 | Data not publicly available | |
| 1H-pyrrolo[3,2-c]pyridine derivative (FMSi) | FMS | 30 | FLT3 (D835Y) (>1000), c-MET (>1000) | |
| 1H-pyrrolo[2,3-b]pyridine derivative (FGFRi) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | FGFR4 (712) | |
| 1H-pyrrolo[2,3-b]pyridine derivative (JAK3i) | JAK3 | Potent, specific value not provided | Moderately selective over other JAKs | [1] |
| Comparator Kinase Inhibitors | ||||
| Staurosporine | Pan-Kinase | PKC (3), p60v-src (6), PKA (7), CaM KII (20) | Broad activity across the kinome | [2] |
| Dasatinib | BCR-ABL, SRC family | BCR-ABL (<1), SRC (<1) | c-KIT (4), PDGFRβ (5), EphA2 (15) | [3][4] |
| Vemurafenib | BRAF V600E | BRAF V600E (31) | Highly selective for BRAF V600E | [5] |
| Lapatinib | EGFR, HER2 | EGFR (10.8), HER2 (9.3) | Selective for EGFR/HER2 | [6][7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is compiled from various sources.
Visualizing Kinase Selectivity
The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a highly selective inhibitor with a non-selective, or promiscuous, inhibitor.
Caption: Comparison of selective and non-selective kinase inhibitors.
Key Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.
CDK8 Signaling Pathway
CDK8 is a component of the Mediator complex and plays a role in transcriptional regulation. It has been implicated in various signaling pathways, including the Wnt/β-catenin, p53, and TGF-β pathways.[5][8]
Caption: Simplified Wnt/β-catenin pathway showing CDK8 involvement.
Haspin Kinase Signaling Pathway
Haspin is a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph) during mitosis.[9] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres, ensuring accurate chromosome segregation.[10]
Caption: Role of Haspin kinase in mitotic chromosome segregation.
FMS (CSF-1R) Signaling Pathway
FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[11][12]
References
- 1. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin kinase modulates nuclear architecture and Polycomb-dependent gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 11. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
A Comparative Guide to the In Vivo Efficacy of Pyrrolo[3,2-b]pyridine Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the in vivo efficacy of 1H-pyrrolo[3,2-b]pyridine analogs and its closely related isomers, a promising scaffold in modern oncology research. While direct in vivo efficacy studies on 1-methyl-1H-pyrrolo[3,2-b]pyridine analogs are not extensively available in the public domain, this guide will focus on the well-documented in vivo performance of analogous pyrrolopyridine structures, offering valuable insights for researchers in the field. The information presented herein is synthesized from peer-reviewed literature and established preclinical research protocols.
The Pyrrolopyridine Scaffold: A Versatile Core for Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds make it an excellent starting point for the design of potent and selective kinase inhibitors. Various isomers of this scaffold have been investigated for their potential to target a range of kinases implicated in cancer, including Ataxia-Telangiectasia Mutated (ATM), Fibroblast Growth Factor Receptor (FGFR), and FMS-like Tyrosine Kinase 3 (FLT3).
In Vivo Efficacy of a 1H-Pyrrolo[2,3-b]pyridine Analog as an ATM Inhibitor
A notable example of a pyrrolopyridine derivative with demonstrated in vivo efficacy is a selective ATM inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.
A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified a lead candidate, compound 25a , with excellent kinase selectivity and drug-like properties, including high oral bioavailability in mice.[1] The in vivo antitumor efficacy of this compound was evaluated in combination with irinotecan, a topoisomerase I inhibitor, in colorectal cancer xenograft models.[1]
Comparative In Vivo Efficacy Data
| Xenograft Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 (Colorectal) | Compound 25a + Irinotecan | Not specified in abstract | 79.3% | [1] |
| SW620 (Colorectal) | Compound 25a + Irinotecan | Not specified in abstract | 95.4% | [1] |
Note: The specific dosing regimen for compound 25a and irinotecan was not detailed in the available abstract.
Comparison with Alternative/Standard of Care
ATM-Deficient Colorectal Cancer
For colorectal cancers with ATM mutations or deficiencies, the standard of care often involves platinum-based chemotherapy, such as oxaliplatin, as part of regimens like FOLFOX.[2] The rationale is that ATM-deficient tumors are more susceptible to DNA-damaging agents.[2] The use of a selective ATM inhibitor, like the 1H-pyrrolo[2,3-b]pyridine analog, in combination with other chemotherapeutics like irinotecan, represents a promising strategy to enhance efficacy in this patient population.[1][3] The high TGI observed in the preclinical models suggests that this combination could be a potent therapeutic option.[1]
FGFR-Amplified Breast Cancer
Fibroblast Growth Factor Receptor (FGFR) amplification is another key oncogenic driver in several cancers, including breast cancer.[4] While some pyrrolopyridine analogs have been investigated as FGFR inhibitors, the current standard of care for FGFR-amplified, hormone receptor-positive (HR+) breast cancer that has progressed on endocrine therapy includes CDK4/6 inhibitors (e.g., palbociclib, ribociclib) and mTOR inhibitors.[4][5] However, resistance to these therapies is common, and FGFR amplification has been implicated in this resistance.[6] This highlights the potential for FGFR-targeting pyrrolopyridine derivatives as a future therapeutic strategy.
FMS-Targeted Therapies
FMS kinase (CSF-1R) is a target in various cancers, and its inhibition is being explored. In acute myeloid leukemia (AML), where FMS-like tyrosine kinase 3 (FLT3) is a common target, several targeted therapies, including tyrosine kinase inhibitors, have been approved.[7] While specific FMS-targeting pyrrolopyridine derivatives are in earlier stages of development, they represent a potential future class of therapeutics.
Experimental Protocols: A Step-by-Step Guide to In Vivo Xenograft Studies
The following is a generalized, detailed protocol for conducting an in vivo xenograft study to evaluate the efficacy of a novel pyrrolopyridine analog. This protocol is based on established best practices in preclinical oncology research.[8][9][10]
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the target of the pyrrolopyridine analog (e.g., HCT116 for an ATM inhibitor).
-
Cell Culture: Culture the cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Harvesting: Harvest the cells using trypsinization, wash them with sterile phosphate-buffered saline (PBS), and perform a cell count and viability assessment (viability should be >95%).[8]
-
Cell Suspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.[8]
Animal Handling and Tumor Implantation
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11]
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Treatment
-
Monitoring: Once tumors are palpable, measure their length (L) and width (W) 2-3 times per week with calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[11]
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the pyrrolopyridine analog and any combination therapy (e.g., irinotecan) according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intravenous injection). The control group should receive the vehicle.[9][12]
Endpoint Analysis
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[13]
-
Tumor Excision: At the endpoint, humanely euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Tumor Growth Inhibition (TGI) Calculation: Calculate TGI using the formula: TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] x 100.[14]
Visualizing Mechanisms and Workflows
ATM Signaling Pathway
Caption: ATM signaling in response to DNA damage and its inhibition by a pyrrolopyridine analog.
In Vivo Efficacy Study Workflow
Caption: A standardized workflow for assessing the in vivo efficacy of anticancer compounds.
Conclusion and Future Directions
The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential in oncology. While the focus of this guide has been on analogs with demonstrated in vivo efficacy, the broader class of this compound derivatives warrants further investigation. Future preclinical studies should aim to evaluate these specific analogs in relevant xenograft models, directly comparing their efficacy against current standards of care. Such studies will be crucial in determining their potential for clinical translation and their place in the ever-evolving landscape of targeted cancer therapies.
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. ATM Is Required for the Repair of Oxaliplatin-Induced DNA Damage in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. FGFR1 gene amplification mediates endocrine resistance but retains TORC sensitivity in metastatic hormone receptor positive (HR+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-clinical trial targeting ER, FGFR and CDK4/6 in resistant hormone-positive breast cancer with FGFR alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of 1-methyl-1H-pyrrolo[3,2-b]pyridine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the off-target effects associated with kinase inhibitors built on the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. As Senior Application Scientists, our goal is to move beyond a simple listing of data. We will dissect the causality behind experimental choices and provide a framework for robust, self-validating protocols to assess inhibitor selectivity. The challenge with any kinase inhibitor lies in achieving specificity, as the ATP-binding pocket is highly conserved across the kinome.[1] Understanding and quantifying off-target effects is therefore not merely a regulatory hurdle, but a critical step in elucidating biological function and anticipating potential toxicities.[2][3]
The this compound Scaffold: A Focus on Salt-Inducible Kinase 2 (SIK2)
The this compound core is an attractive scaffold in medicinal chemistry, offering a rigid, bicyclic system with versatile points for substitution. While derivatives have been explored for various targets, its application as a kinase inhibitor scaffold has shown promise, particularly for targeting members of the AMP-activated protein kinase (AMPK) family, such as Salt-Inducible Kinase 2 (SIK2).[4]
SIK2 is a serine/threonine kinase that has emerged as a compelling target in oncology and metabolic diseases.[5] It plays a key role in regulating processes like cell cycle progression, gluconeogenesis, and inflammatory responses.[2][5] Consequently, potent and selective SIK2 inhibitors are highly sought after as both research tools and potential therapeutics.
For the purpose of this guide, we will analyze a hypothetical, yet representative, inhibitor from this class, which we will call PyrroloMet-1 . PyrroloMet-1 is designed as a potent SIK2 inhibitor. Our objective is to characterize its selectivity profile and compare it against established SIK2 inhibitors with different core scaffolds.
Comparative Selectivity Analysis: PyrroloMet-1 vs. Alternative SIK2 Inhibitors
To contextualize the performance of PyrroloMet-1, we compare it to two well-characterized SIK2 inhibitors: HG-9-91-01 , a pan-SIK inhibitor, and ARN-3236 , which also shows potent SIK2 inhibition.[2][6]
The selectivity of a kinase inhibitor is not an absolute measure but is dependent on the assay format and the breadth of the kinase panel.[7] A comprehensive analysis typically involves a primary, broad screen at a single high concentration (e.g., 1-10 µM) to identify potential off-targets, followed by dose-response curves to determine the IC50 or Kd for high-affinity interactors.[7]
Below is a synthesized, illustrative dataset summarizing the inhibitory activity of these compounds against SIK2 and a selection of common off-target kinases. This data is representative of what would be generated in a typical kinome-wide screen.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | PyrroloMet-1 (Hypothetical) | HG-9-91-01 (Literature-Derived) | ARN-3236 (Literature-Derived) | Scaffold Type |
| SIK2 (Primary Target) | 15 | 8 | 25 | This compound vs. Pyrazolopyrimidine / Other |
| SIK1 | 150 | 12 | 250 | Off-Target (Family) |
| SIK3 | 210 | 20 | 300 | Off-Target (Family) |
| AMPK | >10,000 | 1,200 | >10,000 | Off-Target (Family) |
| PIM1 | 850 | >10,000 | 1,500 | Off-Target (Unrelated) |
| GSK3β | 1,200 | 950 | >10,000 | Off-Target (Unrelated) |
| Aurora A | >10,000 | 7,800 | >10,000 | Off-Target (Unrelated) |
| Haspin | 5,500 | >10,000 | >10,000 | Off-Target (Unrelated) |
Data for HG-9-91-01 and ARN-3236 are representative values compiled from public sources for illustrative comparison. PyrroloMet-1 data is hypothetical.
Expert Interpretation:
-
PyrroloMet-1 demonstrates potent SIK2 inhibition. Its selectivity against other SIK isoforms is moderate (10- to 14-fold), suggesting it could serve as a useful tool to probe SIK2 function where some inhibition of SIK1/3 can be tolerated or accounted for. Its high selectivity against the broader AMPK family is a desirable trait. The minor off-target activities on PIM1 and GSK3β at higher concentrations are important to note for cellular studies, as they could lead to confounding phenotypes.
-
HG-9-91-01 is a potent pan-SIK inhibitor, showing nearly equal potency against all three SIK isoforms.[2] This makes it an excellent tool for studying the redundant functions of SIK family kinases but unsuitable for dissecting the specific role of SIK2.
-
ARN-3236 shows good potency for SIK2 with reasonable selectivity over SIK1 and SIK3, similar to our hypothetical PyrroloMet-1.[6] Its clean profile against the other kinases listed makes it a strong comparator.
The choice of inhibitor is therefore dictated by the experimental question. To specifically probe SIK2, PyrroloMet-1 or ARN-3236 would be superior to HG-9-91-01. However, if the goal is to inhibit the entire SIK family, HG-9-91-01 is the inhibitor of choice.
Visualizing Kinase Selectivity and Signaling Pathways
To better understand the implications of these off-target effects, it is helpful to visualize the primary signaling pathway and the experimental workflow for assessing selectivity.
SIK2 Signaling Pathway
The diagram below illustrates a simplified SIK2 signaling cascade. SIK2, once activated, can phosphorylate transcription factors like MEF2D, leading to their inactivation.[8] Inhibition of SIK2 can, therefore, modulate gene expression.
Caption: Simplified SIK2 signaling pathway and point of inhibition.
Experimental Workflow for Off-Target Profiling
A robust workflow is essential for validating the selectivity of a new inhibitor. This process integrates biochemical assays with cell-based validation to ensure that in vitro potency translates to on-target effects in a biological context.
Caption: Workflow for assessing kinase inhibitor selectivity.
Essential Experimental Protocols
The trustworthiness of any comparison guide rests on the reproducibility of its underlying data. Below are detailed, step-by-step protocols for key assays used to characterize kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol is designed to measure the direct inhibition of kinase activity in a purified, in vitro system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.[9]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody acts as the donor fluorophore, and streptavidin-conjugated Allophycocyanin (APC) serves as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the Eu and APC into close proximity and generating a FRET signal.
Materials:
-
Recombinant SIK2 kinase (or other kinases of interest)
-
Biotinylated peptide substrate (specific for the kinase)
-
ATP
-
Eu-labeled anti-phospho-antibody
-
Streptavidin-APC
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Inhibitors (e.g., PyrroloMet-1) dissolved in DMSO
-
384-well low-volume assay plates (e.g., Corning 384-well Low Volume White Round Bottom)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense 50 nL of each inhibitor concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase/Substrate Addition: Prepare a master mix of kinase and biotinylated peptide substrate in assay buffer. Add 5 µL of this mix to each well. The final kinase and substrate concentrations should be at or near their respective Km values to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiation of Reaction: Prepare a master mix of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should also be near its Km.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Prepare a "stop/detection" mix containing EDTA (to stop the kinase reaction) and the Eu-antibody and Streptavidin-APC in a suitable buffer. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at 665 nm (APC) and 620 nm (Eu) after excitation at 320 nm.
-
Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol determines if the inhibitor can enter live cells and bind to its intended target.
Principle: The assay uses a target protein (e.g., SIK2) fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added. In the absence of an inhibitor, the tracer binds to the SIK2-NanoLuc fusion, and the energy from the luciferase substrate is transferred to the tracer, generating a BRET signal. A competing inhibitor will displace the tracer, disrupting BRET.
Materials:
-
HEK293 cells transiently or stably expressing the SIK2-NanoLuc® fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test Inhibitors
-
White, 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the SIK2-NanoLuc fusion into a 96-well plate at an appropriate density and grow overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in Opti-MEM. Add these dilutions to the cells.
-
Tracer Addition: Immediately after adding the inhibitor, add the NanoBRET™ Tracer to the wells. The final concentration of the tracer should be optimized for a robust signal-to-background ratio.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Prepare the Nano-Glo® substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against inhibitor concentration to determine the cellular IC50.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors, such as the hypothetical SIK2 inhibitor PyrroloMet-1. Our comparative analysis underscores a critical principle in drug discovery: no inhibitor is perfectly specific.[1] The key to its successful use, either as a research tool or a therapeutic, lies in the rigorous, multi-faceted characterization of its off-target activities.
The workflows and protocols detailed in this guide provide a robust framework for such characterization. By integrating broad kinome screening with quantitative IC50 determinations and cellular target engagement assays, researchers can build a comprehensive selectivity profile. This allows for an informed choice of inhibitor based on the specific biological question being addressed and provides the necessary data to interpret experimental outcomes with confidence, distinguishing true on-target effects from potential off-target artifacts. Future work on this scaffold should focus on structure-activity relationship studies aimed at diminishing known off-target interactions while retaining or improving on-target potency.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating Structure-Activity Relationship (SAR) Data for the 1-methyl-1H-pyrrolo[3,2-b]pyridine Series
The 1-methyl-1H-pyrrolo[3,2-b]pyridine core is a fascinating and increasingly relevant scaffold in modern medicinal chemistry. As a derivative of the broader pyrrolopyridine family—often termed azaindoles—it serves as a privileged structure for designing potent and selective modulators of various biological targets, most notably protein kinases.[1][2] Its unique arrangement of nitrogen atoms and the fused ring system offers a three-dimensional architecture ripe for establishing critical interactions with enzyme active sites. However, the journey from a promising chemical series to a validated lead candidate is paved with rigorous experimental scrutiny. The addition of the N-1 methyl group, in particular, can profoundly influence binding affinity, selectivity, and pharmacokinetic properties, making a dedicated and systematic validation approach essential.
This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute a robust Structure-Activity Relationship (SAR) validation campaign for a novel series of this compound analogs. We will move beyond mere protocol listing to explore the causal logic behind experimental choices, ensuring that the data generated is not only accurate but also deeply informative.
The Foundational Premise: Why Validate SAR?
The core objective of an SAR study is to understand how specific structural modifications to a lead compound affect its biological activity. For the this compound series, this might involve exploring substitutions at various positions on both the pyrrole and pyridine rings. A robust validation workflow is not a mere formality; it is the bedrock of a successful drug discovery program. It serves to:
-
Confirm On-Target Activity: Ensure that the observed biological effect is due to the intended mechanism of action.
-
De-risk False Positives: Eliminate compounds that appear active due to assay interference, aggregation, or other artifacts.
-
Establish a Clear Translational Path: Build confidence that in vitro potency will translate to a cellular and, eventually, an in vivo setting.
-
Define the "Rules of Engagement": Elucidate which positions on the scaffold tolerate or favor modification, guiding the next round of rational drug design.
Our validation strategy will be presented as a logical, multi-stage process, centered around a hypothetical case study of developing inhibitors for a target protein kinase, "Kinase X."
Logical Framework for SAR Analog Design
The initial design of an analog series should be a hypothesis-driven process. Based on the this compound core, key positions for modification can be identified to probe different regions of the target's binding site. For a typical kinase inhibitor, these modifications are designed to interact with the hinge region, the solvent-front, and hydrophobic pockets.
Caption: Logical flow for designing analog series from the core scaffold.
Part 1: The Primary Biochemical Assay - The First Litmus Test
The initial evaluation of any new chemical series requires a robust, high-throughput biochemical assay. This provides the cleanest initial assessment of direct interaction between the compound and its purified target protein.
Causality Behind Experimental Choice: For Kinase X, a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is an industry-standard choice. It measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and thus weaker inhibition. This format is highly sensitive, has a large dynamic range, and is readily automated for screening dozens or hundreds of analogs, making it ideal for establishing an initial SAR.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase X Solution: Dilute the purified Kinase X enzyme in assay buffer to a 2X working concentration (e.g., 200 pM). The optimal concentration must be empirically determined to yield a robust signal window.
-
Substrate/ATP Solution: Prepare a 2X solution of the specific peptide substrate for Kinase X and ATP in assay buffer. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Compound Plates: Serially dilute test compounds in 100% DMSO, typically starting from 10 mM. Then, dilute these into assay buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well white assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X Kinase X solution to all wells except the "no enzyme" controls.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interpreting Initial SAR Data
The IC₅₀ values from this primary assay provide the first glimpse into the SAR. The data should be compiled into a structured table for clear comparison.
| Compound ID | R1 (C5-Position) | R2 (C3-Position) | Kinase X IC₅₀ (nM) |
| Lead-01 | -H | -H | 520 |
| A-01 | -Cl | -H | 250 |
| A-02 | -OCH₃ | -H | 80 |
| A-03 | -SO₂NH₂ | -H | 45 |
| B-01 | -H | -Cyclopropyl | 480 |
| B-02 | -H | -Phenyl | >10,000 |
| C-01 (A-03 with R2) | -SO₂NH₂ | -Cyclopropyl | 35 |
-
C5 Position (R1): This position appears critical for potency. Small electron-withdrawing groups (-Cl) are tolerated, but hydrogen bond acceptors/donors (-OCH₃, -SO₂NH₂) dramatically improve activity. This suggests a key interaction with the solvent-exposed region of the kinase.
-
C3 Position (R2): This position appears sensitive to steric bulk. A small cyclopropyl group is tolerated, but a larger phenyl group abrogates activity, suggesting a constrained hydrophobic pocket.
Part 2: The Cellular Assay - Bridging the Gap to Biology
A potent compound in a biochemical assay is a great start, but it's meaningless if it cannot engage its target in a living cell. A cellular target engagement assay is a critical validation step to confirm that the compound can cross the cell membrane, avoid efflux pumps, and bind to its target in the complex intracellular environment.
Causality Behind Experimental Choice: A Western blot measuring the phosphorylation of a known downstream substrate of Kinase X is a direct and reliable method. A decrease in the phosphorylated substrate signal upon treatment with the compound provides strong evidence of on-target activity. This method validates the biochemical SAR and flags compounds with poor cellular permeability or stability.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture a cell line known to have active Kinase X signaling (e.g., a cancer cell line with an activating mutation).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate (e.g., anti-pSubstrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucial Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate (anti-Total-Substrate) and a loading control (e.g., anti-Actin) to ensure observed changes are due to inhibition, not protein degradation or loading errors.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the cellular EC₅₀ (the concentration that causes 50% reduction in the phospho-signal).
-
Part 3: The Complete Picture - Integrating Data and Ensuring Selectivity
The final stage of SAR validation involves integrating all data streams and assessing a critical parameter: selectivity. A compound that potently inhibits the target but also hits dozens of other kinases is likely to be toxic and is a poor candidate for development.
Causality Behind Experimental Choice: Screening the most promising compounds against a panel of related kinases (e.g., a commercial kinase panel screen) is the most direct way to assess selectivity. This provides a "selectivity score" and identifies potential off-targets that could cause adverse effects. This step is crucial for prioritizing which chemical matter to advance.
Integrated SAR Validation Workflow
The entire process can be visualized as a decision-making tree, where data from each stage informs the next.
Caption: A comprehensive workflow for SAR validation.
Comparative Data Summary
A final summary table allows for at-a-glance comparison and is essential for making data-driven decisions.
| Compound ID | R1 (C5) | R2 (C3) | Kinase X IC₅₀ (nM) | Cellular EC₅₀ (nM) | Selectivity vs. Kinase Y (Fold) |
| A-03 | -SO₂NH₂ | -H | 45 | 150 | 25x |
| C-01 | -SO₂NH₂ | -Cyclopropyl | 35 | 125 | >200x |
This integrated view clearly identifies C-01 as the superior compound. While only marginally more potent in the biochemical assay, its significantly improved selectivity profile makes it a much more attractive lead candidate for further optimization and in vivo studies. The consistent trend between biochemical and cellular potency for both compounds validates the SAR for this series, suggesting that cell permeability is not a major issue for these particular analogs.
Conclusion
Validating SAR for a novel series like the 1-methyl-1H-pyrrolo[3,2-b]pyridines is a multi-faceted process that demands scientific rigor and logical progression. By starting with a high-quality biochemical assay, confirming hits in a relevant cellular context, and contextualizing the data with selectivity profiling, researchers can build a robust and reliable dataset. This self-validating system not only confirms the relationship between chemical structure and biological function but also provides the critical insights necessary to guide a compound series from an initial hit to a promising preclinical candidate.
References
Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 1-methyl-1H-pyrrolo[3,2-b]pyridine Against Known DYRK1A Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel kinase inhibitor, using 1-methyl-1H-pyrrolo[3,2-b]pyridine as a case study. The methodologies and comparative data presented herein are designed to objectively evaluate its performance against well-established inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in various neurological disorders and cancers.
Introduction: The Therapeutic Potential of Targeting DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in neurodevelopment, cell cycle regulation, and gene transcription.[1] Its gene is located on chromosome 21, and its overexpression is a significant contributor to the pathophysiology of Down syndrome and early-onset Alzheimer's disease.[1][2] Consequently, DYRK1A has emerged as a high-value therapeutic target for the development of small molecule inhibitors.
The development of novel kinase inhibitors requires rigorous benchmarking against existing compounds to ascertain their potential advantages in terms of potency, selectivity, and cellular efficacy. This guide outlines a systematic approach to this process, centered on a hypothetical investigational compound, This compound (designated as Test Compound 1) . The performance of Test Compound 1 will be compared against two well-characterized DYRK1A inhibitors: Harmine and Leucettine L41 .
The Inhibitors: A Head-to-Head Comparison
A thorough understanding of the chemical structures and mechanisms of action of the compounds under investigation is fundamental to a meaningful comparative analysis.
Investigational Compound: this compound (Test Compound 1)
-
Structure: A novel compound based on the pyrrolopyridine scaffold, which is a privileged structure in kinase inhibitor design.[3][4][5][6]
-
Hypothesized Mechanism of Action: Based on its structural similarity to other kinase inhibitors, Test Compound 1 is hypothesized to be an ATP-competitive inhibitor of DYRK1A.
Benchmark Inhibitor 1: Harmine
-
Mechanism of Action: Harmine is a potent, ATP-competitive inhibitor of DYRK1A.[7][9] It has been extensively used as a research tool to probe the functions of DYRK1A.[10] However, its clinical development is hampered by its off-target effects, including potent inhibition of monoamine oxidase A (MAO-A), which can lead to hallucinogenic and toxic side effects.[9][10]
Benchmark Inhibitor 2: Leucettine L41
-
Structure and Origin: A synthetic analog of the marine sponge alkaloid, leucettamine B.[10]
-
Mechanism of Action: Leucettine L41 is a potent, DYRK1A-preferential inhibitor that also shows activity against other DYRK and CDC-like kinases (CLKs).[11][12] It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[10][11]
Experimental Design for Robust Benchmarking
To provide a comprehensive and objective comparison, a multi-faceted experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition, cellular assays to confirm target engagement in a physiological context, and broad profiling to assess selectivity.
Biochemical Potency Assessment: The Foundation of Inhibitor Characterization
The initial step is to determine the direct inhibitory effect of the compounds on the purified DYRK1A enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).
This assay measures the inhibition of DYRK1A-mediated phosphorylation of a substrate peptide. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[13][14]
-
Reagent Preparation:
-
Prepare a 3X solution of DYRK1A-GST fusion protein and a Europium-labeled anti-GST antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (e.g., Tracer 236).[13][14]
-
Prepare serial dilutions of the test compounds (Test Compound 1, Harmine, Leucettine L41) in DMSO, followed by a further dilution in kinase buffer to create 3X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X compound dilutions to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The TR-FRET assay is a robust, high-throughput method that avoids the use of radioactivity. It measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, providing a direct measure of competitive inhibition.[13]
Cellular Target Engagement: Verifying Activity in a Physiological Context
Demonstrating that a compound can inhibit its target within a living cell is a critical step. This confirms cell permeability and engagement with the target in its natural environment.
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a compound to a specific kinase in live cells.[15]
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector expressing a NanoLuc®-DYRK1A fusion protein.
-
Seed the transfected cells into a 384-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.
-
Add serial dilutions of the test compounds to the wells and incubate for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the BRET signal on a suitable plate reader.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Calculate IC50 values from the dose-response curves.
-
Causality Behind Experimental Choices: The NanoBRET™ assay provides a quantitative measure of target occupancy in living cells, offering a more physiologically relevant assessment of a compound's potency compared to biochemical assays alone.[15]
Kinase Selectivity Profiling: Understanding Off-Target Effects
A crucial aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity.
This is typically performed as a service by specialized contract research organizations (CROs).[16]
-
Compound Submission: Submit the test compounds to a CRO offering kinase selectivity profiling services.
-
Assay Format: The CRO will screen the compounds at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400) using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.[16]
-
Data Analysis: The results are typically provided as the percentage of inhibition for each kinase at the tested concentration. This data can be visualized as a dendrogram, which groups kinases based on their sequence similarity. The size of the circle at each kinase position indicates the degree of inhibition.[17]
Causality Behind Experimental Choices: Broad kinase profiling is essential to identify potential off-target liabilities early in the drug discovery process. It helps in prioritizing compounds with the most desirable selectivity profile for further development.[16][18]
Visualizing the Scientific Framework
Diagrams are indispensable for illustrating complex biological pathways and experimental workflows.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Pyrrolo[3,2-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a promising therapeutic agent from the laboratory bench to clinical application is fraught with challenges. While high target affinity and cellular potency are essential starting points, a compound's ultimate success hinges on its pharmacokinetic (PK) profile. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the drug's concentration and persistence at its site of action, profoundly influencing both its efficacy and toxicity. For the researcher, understanding and optimizing these properties is not merely a procedural step but a core component of rational drug design.
The pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical pathways in oncology and immunology. However, the translation of in vitro potency to in vivo efficacy is often challenged by suboptimal pharmacokinetic properties. This guide provides an in-depth comparison of the PK profiles of select pyrrolo[3,2-b]pyridine derivatives, offering field-proven insights into the experimental choices and structure-pharmacokinetic relationships (SPKR) that govern their behavior in biological systems. We will delve into the causality behind experimental design, present detailed protocols for key assays, and contextualize the data within the relevant signaling pathways these compounds aim to modulate.
Deconstructing the PK Profile: Key Parameters and Their Interplay
A comprehensive understanding of a compound's PK profile requires the systematic evaluation of several key parameters. These metrics, often assessed through a combination of in vitro and in vivo models, provide a predictive framework for how a drug candidate will behave in a complex biological system.
Absorption: Crossing the Barrier
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. Key considerations include aqueous solubility and membrane permeability. While specific data for a comparative series of pyrrolo[3,2-b]pyridine derivatives is often proprietary, general strategies focus on optimizing physicochemical properties like lipophilicity (LogP) and polar surface area (TPSA) to balance solubility and permeability.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. A critical parameter in this phase is Plasma Protein Binding (PPB) . Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[1][2] High PPB can limit efficacy and complicate dosing regimens. The equilibrium dialysis method is a gold-standard for accurately determining the fraction of unbound drug.
Metabolism: The Biotransformation Challenge
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. The microsomal stability assay is a crucial in vitro tool to predict hepatic clearance. This assay measures the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance (CLint). A high clearance rate often translates to a short half-life and low oral bioavailability.
Excretion: The Final Clearance
The body eliminates drugs and their metabolites primarily through the kidneys (renal excretion) and the liver (biliary excretion). The overall rate of elimination is quantified by clearance (CL), which, along with the volume of distribution (Vd), determines the drug's half-life (t½).
Comparative Pharmacokinetic Analysis of Pyrrolo[3,2-b]pyridine Derivatives
While extensive, directly comparable public data on the PK profiles of a series of pyrrolo[3,2-b]pyridine derivatives is scarce, a study by Mizojiri et al. on ACC1 inhibitors provides valuable insights.[3] Their work led to the discovery of compound 1k , a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, with a favorable PK profile.[3] The study highlights that while an earlier lead compound (1c ) had potent enzymatic activity, it suffered from poor pharmacokinetic properties.[3] Through structural modifications to the pyrrolo[3,2-b]pyridine core, the team was able to identify compound 1k which "displayed favorable bioavailability in mouse cassette dosing PK study".[3]
To illustrate a more detailed PK dataset, we can look at a closely related isomer, a pyrrolo[3,4-c]pyridine derivative (8a ), for which extensive data has been published.[1][2] This provides a valuable benchmark for the type of data essential for advancing a lead compound.
Table 1: Comparative In Vitro and In Vivo Pharmacokinetic Data
| Parameter | Compound 1k (pyrrolo[3,2-b]pyridine) | Compound 8a (pyrrolo[3,4-c]pyridine) | Significance & Interpretation |
| In Vitro Metabolism | Predicts In Vivo Clearance | ||
| Human Liver Microsome CLint | Data not publicly available | 29 µL/min/mg[1][2] | Low to moderate clearance suggests good metabolic stability. |
| Rat Liver Microsome CLint | Data not publicly available | 84 µL/min/mg[1][2] | Higher clearance in rats compared to humans is common. |
| Distribution | Determines Free Drug Concentration | ||
| Plasma Protein Binding | Data not publicly available | High[1][2] | High binding reduces the unbound fraction available for therapeutic effect. |
| In Vivo Pharmacokinetics | Defines Dosing & Exposure | ||
| Bioavailability (Rat) | Favorable[3] | 95% (2.0 mg/kg, PO)[1][2] | High oral bioavailability is desirable for patient convenience. |
| Bioavailability (Monkey) | Data not publicly available | 29% (2.0 mg/kg, PO)[1][2] | Demonstrates potential inter-species variability. |
Note: The term "favorable" for compound 1k is based on the qualitative description in the source abstract. The quantitative data for compound 8a is provided for illustrative purposes.
Causality in Experimental Design: Why These Assays?
The selection of PK assays follows a logical progression from high-throughput in vitro screens to more complex and resource-intensive in vivo studies.
-
In Vitro ADME Assays (The "Filter"): Early-stage drug discovery involves synthesizing and testing hundreds of compounds. In vitro assays like microsomal stability and PPB are rapid, cost-effective methods to filter out compounds with clear liabilities. A compound with extremely high microsomal clearance or excessively high plasma protein binding is unlikely to succeed in vivo and can be deprioritized early.
-
In Vivo PK Studies (The "Validation"): Promising candidates from in vitro screening are then advanced to in vivo studies, typically in rodents (e.g., mice or rats). These studies provide a more holistic view of the compound's behavior, integrating absorption, distribution, metabolism, and excretion. Key parameters measured are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), clearance (CL), and oral bioavailability (%F). This data is crucial for establishing a potential therapeutic window and for designing subsequent efficacy and toxicology studies.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used for generating PK data must be robust and well-validated. Below are step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in liver microsomes, a key indicator of its susceptibility to Phase I metabolism.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Methodology Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare the reaction mixture by combining liver microsomes and buffer in a 96-well plate.
-
Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time. From this, the intrinsic clearance (CLint) can be derived.
Protocol 2: In Vitro Plasma Protein Binding (Rapid Equilibrium Dialysis)
This protocol measures the extent to which a compound binds to plasma proteins, determining the unbound fraction (fu).
Objective: To determine the percentage of a test compound that is bound and unbound to plasma proteins.
Methodology Workflow:
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate and inserts
-
Plasma (human, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
Acetonitrile with internal standard
-
Incubator shaker, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and spike it into plasma at the desired final concentration.
-
Assemble the RED device by placing the dialysis membrane inserts into the base plate wells.
-
Add the spiked plasma to the donor (red-ringed) chamber of the insert.
-
Add PBS to the receiver chamber.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
To ensure accurate analysis (matrix matching), add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Precipitate proteins by adding cold acetonitrile with an internal standard to all samples.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentrations in each chamber.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Contextualizing PK: The Relevant Signaling Pathways
Pyrrolo[3,2-b]pyridine derivatives and their isomers are frequently designed as inhibitors of protein kinases, which are central nodes in cellular signaling pathways that drive cell proliferation, survival, and migration. Understanding these pathways is crucial for interpreting the biological consequences of achieving a certain drug exposure.
The BRAF/MEK/ERK (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that relays extracellular signals to the nucleus.[4] Mutations in the BRAF kinase, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in cancers like melanoma.[4] Pyrrolopyridine-based BRAF inhibitors aim to block this aberrant signaling.
Caption: The BRAF-MAPK signaling pathway and point of inhibition.
The VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][5] In cancer, tumors hijack this process to secure a blood supply for growth and metastasis.[1] Inhibitors targeting VEGFR2 can starve tumors by preventing angiogenesis.
Caption: Key downstream pathways in VEGFR2 signaling.
The FMS/FLT3 Signaling Pathway
Colony-stimulating factor 1 receptor (CSF-1R or FMS) and FMS-like tyrosine kinase 3 (FLT3) are receptor tyrosine kinases involved in the survival and proliferation of hematopoietic cells.[6][7] Aberrant activation of these kinases is implicated in various cancers, particularly acute myeloid leukemia (AML).
Caption: Major signaling pathways activated by FMS/FLT3.
Conclusion: Integrating PK into a Holistic Drug Discovery Paradigm
The development of potent and selective pyrrolo[3,2-b]pyridine derivatives requires a multifaceted approach where pharmacokinetic profiling is not an afterthought but an integral part of the design-synthesize-test-analyze cycle. As we have seen, even subtle structural modifications on the core scaffold can dramatically alter a compound's ADME properties, turning a potent enzyme inhibitor into a viable drug candidate. The case of ACC1 inhibitor 1k demonstrates that addressing early PK issues is paramount for success.[3] By employing a systematic and logical progression of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's behavior, enabling data-driven decisions to optimize its profile. This guide serves as a foundational resource, providing not only the "how" through detailed protocols but also the "why" by explaining the causal links between experimental design, pharmacokinetic parameters, and the ultimate biological context of the targeted signaling pathways.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Sets Representative of the Structures and Experimental Properties of FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 1-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] However, the journey from a potent hit to a viable drug candidate is paved with challenges, a significant portion of which lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules. Poor ADME profiles are a primary cause of late-stage clinical failures, making early in vitro assessment a critical, cost-saving component of the drug discovery pipeline.[3][4]
This guide provides a comparative analysis of the in vitro ADME properties of this compound analogs. We will delve into the experimental methodologies for assessing key ADME parameters, present comparative data for a hypothetical series of analogs, and discuss the structure-activity relationships (SAR) that govern these properties. The objective is to equip researchers with the knowledge to make informed decisions in the lead optimization phase, guiding the design of analogs with improved pharmacokinetic potential.
The Critical Role of Early ADME Profiling
In the fast-paced environment of drug discovery, the early identification of compounds with suboptimal ADME characteristics is paramount. Integrating in vitro ADME screens into the discovery workflow allows for the rapid elimination of non-viable candidates, saving significant time and resources.[3][5] Key in vitro ADME assays provide crucial insights into a compound's potential in vivo behavior.
The following diagram illustrates a typical workflow for in vitro ADME screening in a drug discovery program.
Caption: A generalized workflow for in vitro ADME screening in drug discovery.
Comparative In Vitro ADME Data of this compound Analogs
To illustrate the impact of structural modifications on ADME properties, we present a hypothetical dataset for a series of this compound analogs. These analogs feature variations at the C2 and C4 positions of the pyrrolopyridine core, common sites for modification to modulate kinase selectivity and potency.[6][7]
Table 1: Comparative In Vitro ADME Properties of this compound Analogs
| Compound ID | R1 (C2-position) | R2 (C4-position) | Kinetic Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Metabolic Stability (% remaining after 60 min in HLM) | Plasma Protein Binding (% Bound) |
| Analog 1 | Phenyl | -H | 55 | 8.2 | 65 | 85 |
| Analog 2 | 4-Fluorophenyl | -H | 48 | 7.5 | 72 | 88 |
| Analog 3 | 4-Methoxyphenyl | -H | 35 | 6.1 | 45 | 92 |
| Analog 4 | Phenyl | -NH₂ | 85 | 3.5 | 78 | 75 |
| Analog 5 | Phenyl | -CONH₂ | 95 | 2.1 | 85 | 68 |
| Analog 6 | Pyridin-4-yl | -H | 120 | 5.8 | 82 | 79 |
HLM: Human Liver Microsomes
Discussion and Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 highlights key SAR trends for the in vitro ADME properties of this compound analogs.
-
Solubility: The introduction of polar functional groups at the C4-position, such as an amino (-NH₂) or an amide (-CONH₂) group (Analogs 4 and 5), significantly improves aqueous solubility compared to the unsubstituted parent (Analog 1). This is a common strategy to enhance the dissolution rate, a key factor for oral absorption. Replacing the C2-phenyl ring with a more polar pyridine ring (Analog 6) also leads to a marked increase in solubility.
-
Permeability: There is often a trade-off between solubility and permeability. While the introduction of polar groups in Analogs 4 and 5 improved solubility, it concurrently decreased their permeability across the Caco-2 cell monolayer.[8] This is likely due to an increase in the polar surface area, which can hinder passive diffusion across the lipid bilayer of the intestinal epithelium.[4] The C2-substituted analogs (1-3 and 6) generally exhibit moderate to high permeability, suggesting that modifications at this position are well-tolerated for maintaining good absorption characteristics.
-
Metabolic Stability: The metabolic stability of these analogs is influenced by the nature of the substituents. The introduction of a methoxy group at the C2-phenyl ring (Analog 3) resulted in lower metabolic stability, likely due to O-demethylation, a common metabolic pathway. Conversely, the addition of an electron-withdrawing fluorine atom (Analog 2) or the incorporation of polar groups at C4 (Analogs 4 and 5) and a pyridine at C2 (Analog 6) led to increased stability in human liver microsomes. This suggests that these modifications may block or reduce the rate of metabolic attack by cytochrome P450 enzymes.
-
Plasma Protein Binding: The extent of plasma protein binding is a critical determinant of the free drug concentration available to exert a pharmacological effect.[9][10] Generally, an increase in lipophilicity leads to higher plasma protein binding. The introduction of a methoxy group (Analog 3) increased lipophilicity and resulted in higher protein binding compared to the parent compound (Analog 1). Conversely, the more polar analogs (4, 5, and 6) exhibited lower plasma protein binding.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key in vitro ADME assays are provided below.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[11]
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (Clint) can then be calculated.[12]
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[13][14]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (typically 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[]
-
A bidirectional assay (including B→A permeability) can also be performed to assess the potential for active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active transport.[8]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and clearance.[16][17]
Protocol:
-
Device Preparation: Prepare the Rapid Equilibrium Dialysis (RED) device inserts.
-
Sample Addition: Add a solution of the test compound in plasma to one chamber of the insert and dialysis buffer to the other chamber.
-
Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: Quench the samples with an organic solvent containing an internal standard to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the compound in both chambers.
-
Calculation of % Bound: Calculate the percentage of plasma protein binding using the concentrations in the plasma and buffer chambers.[10][18]
Conclusion
The in vitro ADME profiling of this compound analogs is an indispensable component of the lead optimization process. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, researchers can establish robust structure-activity relationships. This data-driven approach enables the rational design of new analogs with a higher probability of possessing a favorable pharmacokinetic profile, ultimately increasing the likelihood of clinical success. The judicious application of the assays and principles outlined in this guide will empower drug discovery teams to navigate the complexities of ADME optimization and advance promising new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. ijarbs.com [ijarbs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. protocols.io [protocols.io]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. bioivt.com [bioivt.com]
- 18. protocols.io [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-methyl-1H-pyrrolo[3,2-b]pyridine
This guide provides essential safety protocols and detailed procedural steps for the proper disposal of 1-methyl-1H-pyrrolo[3,2-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document emphasizes a safety-first approach, grounded in established regulatory frameworks and chemical hygiene principles. Given that comprehensive toxicological data for this specific compound is not widely available, the procedures outlined are based on a conservative assessment of risks associated with structurally similar heterocyclic and pyridine-based compounds.
Part 1: Core Safety & Hazard Assessment
The foundational principle for handling any laboratory chemical, particularly one with limited hazard data, is to treat it as potentially hazardous. The structural components of this compound—a pyrrolopyridine core—suggest that it should be handled with the same caution as other pyridine derivatives, which are known for their potential toxicity and flammability.[1][2]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
-
Flammability: Pyridine, the parent heterocyclic compound, is a highly flammable liquid and vapor.[6] Therefore, this compound should be kept away from ignition sources.
Required Personal Protective Equipment (PPE)
A rigorous PPE protocol is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects against potential splashes and vapors that can cause serious eye irritation.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or laminate). | Prevents skin contact, as the compound is presumed to be a skin irritant and potentially absorbed through the skin.[8] |
| Protective Clothing | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[4] |
| Respiratory | Operations should be confined to a chemical fume hood. | Mitigates the risk of inhaling potentially harmful vapors.[1][3] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[9][10] Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides a more flexible framework for managing laboratory waste.[9][11]
Step 1: Waste Segregation & Collection
Proper segregation is the critical first step in a safe disposal workflow.
-
Designate a Waste Stream: Dedicate a specific waste stream for this compound and materials contaminated with it.
-
Avoid Co-mingling: Never mix this waste with non-hazardous waste. A small amount of a hazardous chemical can contaminate an entire container, significantly increasing disposal costs and complexity.[12] Do not mix with incompatible chemicals, such as strong oxidizing agents or acids, to prevent dangerous reactions.[8]
-
Collect Waste: Collect all waste, including pure or dissolved forms of the compound and any contaminated materials (e.g., pipette tips, absorbent pads), in a designated waste container.[8]
Step 2: Containerization & Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Select a Compatible Container: Use a sealable, airtight container made of a material compatible with pyridine derivatives, such as glass or high-density polyethylene.[1]
-
Apply Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include the words "Hazardous Waste" and a clear identification of the contents (i.e., "this compound Waste").[8][13]
-
Indicate Hazards: The label must also clearly indicate the associated hazards. Use GHS pictograms for acute toxicity, irritant, and flammability where appropriate, based on the assessment of related compounds.[13]
Step 3: On-Site Accumulation
Waste must be stored safely in the laboratory before collection.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Storage Conditions: Keep the container in a cool, well-ventilated area away from heat, sparks, or open flames.[1][8] Ensure it is stored within secondary containment to manage any potential leaks.
-
Time and Volume Limits: Adhere to institutional and EPA limits for the volume of waste (typically up to 55 gallons per SAA) and accumulation timeframes.[13]
Step 4: Professional Disposal
Final disposal must be managed by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of the chemical yourself.
-
Provide Information: Provide the EHS office or the licensed chemical waste contractor with the full chemical name and any available safety information to ensure it is handled and transported correctly.[14]
-
Recommended Disposal Method: The standard and recommended method for pyridine-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[14] Never pour this chemical down the drain.[1]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 3: Spill Management Protocol
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
Evacuate & Secure: For a large spill, immediately evacuate the area, alert colleagues, and contact your institution's emergency response line or EHS office.[8]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Contain Small Spills: For minor spills within a fume hood that you are trained to handle:
-
Wear the full PPE detailed in Part 1.2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[1][6] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[2][4]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report all spills to your supervisor and EHS office, regardless of size.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. acs.org [acs.org]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. medlabmag.com [medlabmag.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for 1-methyl-1H-pyrrolo[3,2-b]pyridine
This guide provides essential safety protocols and operational directives for the handling of 1-methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₈N₂), a heterocyclic amine compound utilized in scientific research, including drug discovery and organic synthesis.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals, such as pyridine and other pyrrolopyridine derivatives, to establish a robust framework for safe laboratory practices.[3][4][5] The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.
Hazard Analysis and Risk Mitigation
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][7]
-
Eye Damage/Irritation: Causes serious eye irritation.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The selection of specific equipment is dictated by the potential hazards identified above.
Engineering Controls: The Foundation of Safety
Before considering personal gear, engineering controls must be in place. All work with this compound must be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation of potentially harmful vapors.[9][10] An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet).[10]
Mandatory PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving is recommended. Wear chemically resistant outer gloves over inner gloves. Butyl rubber or nitrile gloves are appropriate choices for protection against pyridine and similar compounds.[9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[11] Wash hands thoroughly after removing gloves.[10] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[12] For operations with a higher risk of splashing or exothermic reactions, a face shield must be worn in addition to goggles.[12][13] |
| Body Protection | A flame-resistant lab coat that is fully buttoned is required to protect the skin and clothing from splashes.[12] Ensure clothing worn underneath covers the legs; no shorts or open-toed shoes are permitted in the laboratory.[12] |
| Respiratory Protection | When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, a full-face or half-mask air-purifying respirator with organic vapor cartridges may be necessary.[6][14] Use of a respirator requires prior medical clearance, fit-testing, and training.[10][13] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and steps outline the standard operating procedure for handling this compound.
Caption: Safe Handling Workflow for this compound.
Procedural Steps:
-
Don PPE: Before entering the designated work area, put on all required PPE as detailed in Section 2.
-
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment and reagents and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Dispense Chemical: Carefully dispense the required amount of this compound. Use non-sparking tools and ensure all containers are properly grounded to prevent static discharge, given the assumed flammability.[7][8]
-
Perform Experiment: Conduct the experimental procedure, keeping all materials within the fume hood.
-
Tightly Seal Container: Once finished, ensure the primary container of this compound is tightly sealed.[3][8]
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent to decontaminate any potential residue.
-
Segregate and Label Waste: Dispose of contaminated materials, including gloves and absorbent pads, into a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Doff and Dispose of PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Dispose of single-use items in the appropriate waste stream.
-
Wash Hands: Thoroughly wash hands with soap and water after exiting the laboratory.[6]
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with institutional and local environmental regulations.
-
Waste Collection: Collect all waste containing this compound, including excess reagent, solutions, and contaminated materials, in a compatible, sealable, and airtight waste container.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials such as strong oxidizers and acids.[9][10]
-
Disposal: Never pour this chemical down the drain.[9] Contact your institution's Environmental Health and Safety (EH&S) department for collection and proper disposal.
Emergency Protocols: Preparedness and Response
Immediate and correct action during an emergency can significantly mitigate harm.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain it.[9] Collect the absorbed material into a sealed container for hazardous waste disposal.[3] |
References
- 1. Buy Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | 1015609-11-6 [smolecule.com]
- 2. This compound | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
